molecular formula C6H6BrN3 B1344675 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile CAS No. 1007518-24-2

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B1344675
CAS No.: 1007518-24-2
M. Wt: 200.04 g/mol
InChI Key: HXHGHKZQUZNBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile is a small molecule building block with the molecular formula C6H6BrN3 . It features a brominated pyrazole heterocycle linked to a nitrile-terminated propylene chain, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The presence of both a bromine atom and a nitrile group on the pyrazole core offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. This allows researchers to efficiently construct more complex molecular architectures. As such, this compound is primarily used in the discovery and development of novel active compounds, serving as a key precursor in the synthesis of potential pharmaceutical agents and other specialized chemicals. The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromopyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHGHKZQUZNBOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629699
Record name 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007518-24-2
Record name 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, a key intermediate in the development of various pharmacologically active compounds. The primary synthetic route involves the aza-Michael addition of 4-bromopyrazole to acrylonitrile. This document provides a comprehensive overview of the reaction mechanism, a representative experimental protocol, and a summary of expected quantitative data. The information is presented to be of maximal utility for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound serves as a crucial building block in the synthesis of more complex molecules, including intermediates for active pharmaceutical ingredients (APIs). The molecule incorporates a 4-bromopyrazole moiety, a common scaffold in medicinal chemistry, linked to a propanenitrile chain. The synthesis of this compound is of significant interest to researchers involved in drug discovery and development. The most direct and efficient method for its preparation is the conjugate addition of 4-bromopyrazole to acrylonitrile, a classic example of an aza-Michael reaction.

Synthesis Mechanism: Aza-Michael Addition

The core of the synthesis is the nucleophilic addition of the pyrazole nitrogen to the electron-deficient β-carbon of acrylonitrile. The reaction is typically facilitated by a base, which deprotonates the pyrazole, increasing its nucleophilicity.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 4-Bromopyrazole 4-Bromopyrazole Product This compound 4-Bromopyrazole->Product Base Acrylonitrile Acrylonitrile Acrylonitrile->Product

Caption: Overall reaction for the synthesis of this compound.

The mechanism proceeds as follows:

  • Deprotonation: A base abstracts the acidic proton from the N-H bond of 4-bromopyrazole, generating a pyrazolate anion. This anion is a more potent nucleophile.

  • Nucleophilic Attack: The pyrazolate anion attacks the β-carbon of acrylonitrile, which is electrophilic due to the electron-withdrawing effect of the nitrile group. This results in the formation of a carbanion intermediate.

  • Protonation: The carbanion intermediate is subsequently protonated, typically by the conjugate acid of the base or a protic solvent, to yield the final product, this compound.

G node1 4-Bromopyrazole + Base node2 Pyrazolate Anion (Nucleophile) node1->node2 Deprotonation node4 Carbanion Intermediate node2->node4 Nucleophilic Attack node3 Acrylonitrile (Electrophile) node3->node4 node6 This compound node4->node6 Protonation node5 Proton Source node5->node6

Caption: Step-wise mechanism of the aza-Michael addition.

Experimental Protocol

Materials:

  • 4-Bromopyrazole

  • Acrylonitrile

  • A suitable base (e.g., sodium hydride, potassium carbonate, or an organic base like DBU)

  • Anhydrous solvent (e.g., acetonitrile, THF, or DMF)

  • Quenching agent (e.g., water or a saturated aqueous solution of ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 4-bromopyrazole and an anhydrous solvent.

  • Deprotonation: The flask is cooled in an ice bath, and the base is added portion-wise. The mixture is stirred at this temperature for a specified period to allow for the formation of the pyrazolate anion.

  • Michael Addition: Acrylonitrile is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The reaction is then allowed to stir at room temperature or slightly elevated temperature for a period of time, monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

G start Start setup Reaction Setup: 4-Bromopyrazole in anhydrous solvent under N2 start->setup deprotonation Deprotonation: Add base at 0 °C setup->deprotonation addition Michael Addition: Add acrylonitrile dropwise, stir at RT deprotonation->addition monitoring Monitor reaction by TLC addition->monitoring workup Aqueous Workup: Quench and extract monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification end End Product purification->end

Caption: Representative experimental workflow for the synthesis.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported. However, based on similar aza-Michael additions involving pyrazoles, the following table presents expected ranges for key reaction parameters and outcomes.

ParameterValueNotes
Reactant Ratio
4-Bromopyrazole1.0 eqLimiting reagent
Acrylonitrile1.1 - 1.5 eqSlight excess to ensure complete reaction
Base1.1 - 1.5 eqTo facilitate deprotonation
Reaction Conditions
SolventAcetonitrile or THFAnhydrous conditions are crucial
Temperature0 °C to 50 °CInitial cooling for deprotonation, then RT or gentle heating
Reaction Time2 - 24 hoursMonitored by TLC
Yield and Purity
Yield70 - 90%Expected range for similar reactions
Purity>95%After chromatographic purification

Conclusion

The synthesis of this compound is most effectively achieved through an aza-Michael addition of 4-bromopyrazole to acrylonitrile. This method is robust, generally high-yielding, and proceeds under relatively mild conditions. The provided technical guide offers a comprehensive overview of the synthesis mechanism, a representative experimental protocol, and expected quantitative data to aid researchers in the successful preparation of this valuable synthetic intermediate. Further optimization of reaction conditions may be necessary depending on the specific scale and desired purity of the final product.

Spectroscopic and Structural Analysis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Predicted Spectroscopic Data

The structural features of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, including the 4-bromopyrazole ring and the propanenitrile side chain, give rise to characteristic signals in various spectroscopic analyses.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6Singlet1HH-5 (pyrazole ring)
~7.5Singlet1HH-3 (pyrazole ring)
~4.4Triplet2H-N-CH₂-
~3.0Triplet2H-CH₂-CN

Expected ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~140C-5 (pyrazole ring)
~130C-3 (pyrazole ring)
~117-CN (nitrile)
~95C-4 (pyrazole ring, C-Br)
~50-N-CH₂-
~20-CH₂-CN

Note: Chemical shifts are predictions and can vary based on the solvent and experimental conditions.[1][2][3][4][5][6][7]

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100MediumC-H stretchAromatic (pyrazole)
~2950MediumC-H stretchAliphatic (CH₂)
~2250Medium, SharpC≡N stretchNitrile[8][9][10]
~1500-1600Medium-StrongC=C, C=N stretchAromatic ring (pyrazole)
~1100MediumC-N stretch
~600-700Medium-StrongC-Br stretchAlkyl bromide[11][12][13][14]

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which aids in determining the molecular weight and elemental composition.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted IdentityNotes
213/215[M]⁺Molecular ion peak, showing isotopic pattern for one bromine atom.
173/175[M - CH₂CN]⁺Loss of the cyanomethyl group.
146/148[C₃H₃BrN₂]⁺4-bromopyrazole fragment.
134[M - Br]⁺Loss of the bromine atom.
40[CH₂CN]⁺Cyanomethyl fragment.

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[15][16][17][18][19][20][21] PubChem also provides predicted mass spectrometry data including m/z values for various adducts.[22]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

2.1. NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[23]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry 5 mm NMR tube.[24]

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

  • Data Acquisition (¹H and ¹³C NMR):

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[25][26]

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.[27]

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

2.2. IR Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a few milligrams of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.[28][29]

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer (or with the clean ATR crystal).

    • Place the sample (ATR or KBr pellet) in the sample holder.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).[30][31]

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

2.3. Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction (Direct Insertion Probe):

    • Load a small amount of the solid sample into a capillary tube.

    • Insert the capillary tube into the direct insertion probe.

    • Introduce the probe into the high-vacuum source of the mass spectrometer.

  • Data Acquisition:

    • Heat the probe to volatilize the sample into the ion source.[32]

    • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[33][34][35][36]

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

3.1. Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Confirmation data_analysis->structure_elucidation structure_elucidation->synthesis Feedback for optimization

Caption: General workflow for spectroscopic analysis.

3.2. Molecular Structure of this compound

The diagram below shows the molecular structure of this compound with atoms numbered for potential NMR correlation studies.

Caption: Molecular structure of the target compound.

References

Unveiling the Structural Architecture of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a core component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The precise three-dimensional arrangement of atoms within this molecule, its crystal structure, is paramount in understanding its physicochemical properties, potential biological interactions, and in guiding the rational design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the structural and experimental aspects of this compound and its core constituents. While the complete crystal structure of the title compound is not publicly available, this guide presents the detailed crystallographic data for its foundational core, 4-bromo-1H-pyrazole, to offer valuable insights into the molecular geometry and packing characteristics of this class of compounds. The guide also outlines detailed experimental protocols for its synthesis and for the general determination of small molecule crystal structures via X-ray diffraction.

Crystallographic Data of the Core Structure: 4-bromo-1H-pyrazole

Please Note: The following crystallographic data pertains to the core pyrazole structure, 4-bromo-1H-pyrazole, as a proxy for the full molecule of this compound. This data is derived from published crystallographic studies.[4]

Parameter Value
Crystal System Monoclinic[5]
Space Group P2₁/c[5]
Unit Cell Dimensions
a (Å)7.177(2)[5]
b (Å)Value Not Available
c (Å)Value Not Available
α (°)90
β (°)Value Not Available
γ (°)90
Volume (ų)Value Not Available
Z Value Not Available
Calculated Density (g/cm³)Value Not Available
Selected Bond Lengths (Å)
Br-C4Value Not Available
N1-N2Value Not Available
N1-C5Value Not Available
N2-C3Value Not Available
C3-C4Value Not Available
C4-C5Value Not Available
Selected Bond Angles (°)
C5-N1-N2Value Not Available
C3-N2-N1Value Not Available
N2-C3-C4Value Not Available
Br-C4-C3Value Not Available
Br-C4-C5Value Not Available
N1-C5-C4Value Not Available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Michael addition reaction. A generalized synthetic workflow is presented below.

G Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-bromo-1H-pyrazole 4-bromo-1H-pyrazole Michael Addition Michael Addition 4-bromo-1H-pyrazole->Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael Addition This compound This compound Michael Addition->this compound G X-ray Crystallography Workflow Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation and Analysis Validation and Analysis Structure Refinement->Validation and Analysis G Potential Pyrazole Derivative Interactions Pyrazole Derivative Pyrazole Derivative Enzyme Inhibition Enzyme Inhibition Pyrazole Derivative->Enzyme Inhibition Receptor Antagonism Receptor Antagonism Pyrazole Derivative->Receptor Antagonism Signaling Pathway Modulation Signaling Pathway Modulation Enzyme Inhibition->Signaling Pathway Modulation Receptor Antagonism->Signaling Pathway Modulation Biological Effect Biological Effect Signaling Pathway Modulation->Biological Effect

References

Physical and chemical properties of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document combines established information with predicted properties and generalized experimental protocols based on established chemical principles for analogous structures. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and potential application of this and related pyrazole derivatives.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be summarized. Further physical characteristics are predicted based on the properties of structurally similar compounds.

PropertyValueSource
CAS Number 1007518-24-2[Vendor Information]
Molecular Formula C₆H₆BrN₃[Vendor Information]
Molecular Weight 200.04 g/mol [Calculated]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not available (Predicted to be a low-melting solid)N/A
Boiling Point Not availableN/A
Solubility Soluble in organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone (Predicted). Limited solubility in water (Predicted).N/A

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for N-alkylation of pyrazoles. The most common and direct method is the Michael addition of 4-bromopyrazole to acrylonitrile.

Synthetic Pathway: Michael Addition

A plausible and efficient method for the synthesis of this compound is the base-catalyzed Michael addition of 4-bromopyrazole to acrylonitrile.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromopyrazole 4-Bromopyrazole Michael Addition Michael Addition 4-Bromopyrazole->Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael Addition Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Michael Addition Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile) Solvent (e.g., DMF, Acetonitrile)->Michael Addition Product This compound Michael Addition->Product G cluster_analysis Characterization Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Purification Pure Product Pure Product Column Chromatography->Pure Product NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy Structure Elucidation Mass Spectrometry Mass Spectrometry Pure Product->Mass Spectrometry Molecular Weight Confirmation HPLC Analysis HPLC Analysis Pure Product->HPLC Analysis Purity Assessment

Technical Guide: Solubility Profiling of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the methodologies for determining the solubility of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, a key intermediate in pharmaceutical synthesis. Due to the absence of specific published quantitative solubility data for this compound, this guide focuses on presenting a robust experimental framework for obtaining and presenting this critical physicochemical parameter. It includes a detailed experimental protocol, a structured format for data presentation, and a logical workflow for the physicochemical characterization of novel synthetic compounds. This guide is intended to equip researchers with the necessary tools to systematically evaluate the solubility of this compound in a variety of organic solvents, a crucial step in process development, formulation, and preclinical assessment.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, is a fundamental physicochemical property that profoundly influences its bioavailability, manufacturability, and formulation.[1] As a building block in the synthesis of more complex molecules, understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes like crystallization, and the development of stable formulations.[2] Pyrazole derivatives are a significant class of compounds in medicinal chemistry, often utilized to enhance physicochemical properties such as lipophilicity and solubility.[2] However, some novel pyrazole derivatives have been reported to exhibit poor solubility, which can present significant challenges in drug development.[3] Therefore, a systematic solubility assessment of this compound is a critical early-stage activity in its development pathway.

Predicted Solubility Profile

Quantitative Solubility Data Presentation

To facilitate a clear comparison of solubility across different solvents, all experimentally determined data should be systematically organized. The following table provides a standardized format for presenting the solubility of this compound at a specified temperature.

SolventSolvent PolarityTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
MethanolPolar Protic25UV/Vis Spectroscopy
EthanolPolar Protic25UV/Vis Spectroscopy
IsopropanolPolar Protic25UV/Vis Spectroscopy
AcetonePolar Aprotic25UV/Vis Spectroscopy
AcetonitrilePolar Aprotic25UV/Vis Spectroscopy
DichloromethanePolar Aprotic25UV/Vis Spectroscopy
Ethyl AcetateMid-Polarity25UV/Vis Spectroscopy
TolueneNonpolar25UV/Vis Spectroscopy
HeptaneNonpolar25UV/Vis Spectroscopy

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1][6] This protocol outlines the steps for measuring the solubility of this compound in various organic solvents, followed by quantification using UV/Vis spectroscopy.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed test tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • UV/Vis spectrophotometer and quartz cuvettes

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. The excess solid should be clearly visible.[7]

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[1][6]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[1]

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the UV/Vis spectrophotometer. A series of dilutions may be necessary.

  • Quantification by UV/Vis Spectroscopy:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Determine the wavelength of maximum absorbance (λmax) for the compound in each solvent by scanning a standard solution across a range of wavelengths.[8]

    • Measure the absorbance of the standard solutions at the determined λmax and construct a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the diluted, filtered sample solutions at the same λmax.

    • Calculate the concentration of the dissolved compound in the diluted samples using the calibration curve.[9]

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in mg/mL and mol/L.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the physicochemical characterization of a novel compound and the specific steps of the shake-flask solubility determination method.

G cluster_0 Physicochemical Characterization Workflow A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC) B->C D Solubility Profiling (Shake-Flask Method) C->D E LogP/LogD Determination D->E G Solid-State Characterization (DSC, TGA, XRD) D->G F pKa Measurement E->F H Data Analysis and Reporting F->H G->H G cluster_1 Shake-Flask Solubility Determination A Add excess compound to solvent B Equilibrate with shaking (24-48h at constant T) A->B C Settle undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate for analysis D->E F Quantify by UV/Vis Spectroscopy E->F G Calculate Solubility (mg/mL, mol/L) F->G

References

Reactivity of the C-Br Bond in 4-Bromopyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization at the C4-position is a key strategy for the synthesis of diverse compound libraries for drug discovery. The carbon-bromine (C-Br) bond at this position serves as a versatile and reactive handle for a multitude of transformations, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of the C-Br bond in 4-bromopyrazole derivatives, focusing on key synthetic methodologies, quantitative data, and detailed experimental protocols.

General Reactivity and Comparison with Other Halogens

The reactivity of the C-Br bond in 4-bromopyrazoles in transition metal-catalyzed cross-coupling reactions is intermediate between that of C-I and C-Cl bonds. The general order of reactivity follows the trend of carbon-halogen bond strength: C-I < C-Br < C-Cl.[1] Consequently, 4-iodopyrazoles are typically more reactive and may undergo coupling under milder conditions.[2] However, this increased reactivity can sometimes lead to a higher propensity for side reactions, such as dehalogenation.[2] In contrast, 4-chloropyrazoles are more stable and cost-effective but often necessitate more active and specialized catalyst systems to achieve efficient coupling.[1] Therefore, 4-bromopyrazoles often represent a good balance of reactivity and stability for many synthetic applications.[1]

Key Methodologies for C-Br Bond Functionalization

The C-Br bond in 4-bromopyrazole derivatives is amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions and metal-halogen exchange followed by reaction with electrophiles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between 4-bromopyrazoles and aryl or vinyl boronic acids or their esters.

Data Presentation: Suzuki-Miyaura Coupling of 4-Bromopyrazole Derivatives

4-Bromopyrazole DerivativeBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90686[3][4]
4-Bromo-1H-pyrazole4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90681[4]
4-Bromo-3,5-dinitro-1H-pyrazoleVarious aryl/heteroaryl boronic acidsXPhos Pd G2-----[5]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl/heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22Good[6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles [3]

  • Materials:

    • 4-Bromopyrazole derivative (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (5 mol%)

    • Na₂CO₃ (2.5 equiv)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add 1,4-dioxane and water (typically in a 4:1 ratio).

    • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.

    • After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-arylpyrazole.

Visualization: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar(Br)-Pd(II)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar(Ar')-Pd(II)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-Br + Ar'-B(OR)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a 4-bromopyrazole and a terminal alkyne, providing access to 4-alkynylpyrazole derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[7][8]

Data Presentation: Sonogashira Coupling of 4-Bromopyrazole Derivatives

4-Bromopyrazole DerivativeAlkyneCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazoleTrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃1,4-Dioxane100-High Conversion[9]
Aryl Bromide (general)Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF/Et₃NRoom Temp1.5-[10][11]

Experimental Protocol: General Procedure for Sonogashira Coupling [10][11]

  • Materials:

    • 4-Bromopyrazole derivative (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (2-5 mol%)

    • CuI (1-3 mol%)

    • Triethylamine (Et₃N)

    • Solvent (e.g., THF or DMF)

  • Procedure:

    • To a reaction vessel, add the 4-bromopyrazole derivative, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the vessel with an inert gas.

    • Add the solvent and triethylamine, followed by the terminal alkyne.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Visualization: Catalytic Cycle of Sonogashira Coupling

Sonogashira_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar(Br)-Pd(II)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation cu_cycle Copper Cycle cu_cycle->transmetalation Cu-alkynyl pd_complex2 Ar(alkynyl)-Pd(II)L₂ transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-alkyne reductive_elimination->product reactants Ar-Br reactants->oxidative_addition alkyne Terminal Alkyne + Cu(I) alkyne->cu_cycle

Caption: General catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, allowing for the coupling of 4-bromopyrazoles with a wide variety of primary and secondary amines.[12]

Data Presentation: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole [13][14]

AmineCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Notes
PiperidinePd(dba)₂ / tBuDavePhostBuOKXylene160 (MW)60-
MorpholinePd(dba)₂ / tBuDavePhostBuOKXylene160 (MW)67-
PyrrolidinePd(dba)₂ / tBuDavePhostBuOKXylene160 (MW)7Low yield due to β-hydride elimination
AllylaminePd(dba)₂ / tBuDavePhostBuOKXylene160 (MW)6Low yield due to β-hydride elimination
AdamantylaminePd(dba)₂ / tBuDavePhostBuOKXylene160 (MW)90Amine lacking β-hydrogens
tert-ButylaminePd(dba)₂ / tBuDavePhostBuOKXylene160 (MW)53Amine lacking β-hydrogens

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [15][16]

  • Materials:

    • 4-Bromopyrazole derivative (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Palladium precatalyst (e.g., Pd(dba)₂ or a palladacycle, 1-5 mol%)

    • Phosphine ligand (e.g., tBuDavePhos, XPhos, or BINAP, 2-10 mol%)

    • Base (e.g., tBuOK, Cs₂CO₃, or LHMDS, 1.5-2.5 equiv)

    • Anhydrous, deoxygenated solvent (e.g., toluene or xylene)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.

    • Add the 4-bromopyrazole derivative and the amine.

    • Add the anhydrous, deoxygenated solvent.

    • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-160 °C) with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

    • Purify the crude product by column chromatography.

Visualization: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar(Br)-Pd(II)L₂ oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination pd_complex2 [Ar(Br)Pd(II)L₂(amine)] amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_amido_complex Ar-Pd(II)L₂(amido) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Amine reductive_elimination->product reactants Ar-Br + Amine reactants->oxidative_addition

Caption: General catalytic cycle of the Buchwald-Hartwig amination reaction.

Ullmann Coupling

The Ullmann reaction and its modern variations are copper-catalyzed cross-coupling reactions that can be used to form C-C, C-N, and C-O bonds.[17][18] While classic Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols with ligands allow for milder reaction conditions.[18]

Data Presentation: Ullmann-Type Coupling of Aryl Halides

Aryl HalideNucleophileCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
Aryl IodideIndoleCuI / L-ProlineK₂CO₃DMSO90High[19]
Aryl BromideAnilineCuI / 6-hydroxy picolinohydrazide--Room TempExcellent[17]
2-BromopyridineCarbazoleCuCl / 1-methyl-imidazolet-BuOLi--High[20]

Experimental Protocol: General Procedure for L-Proline Promoted Ullmann-Type N-Arylation [19]

  • Materials:

    • 4-Bromopyrazole derivative (1.0 equiv)

    • N-Nucleophile (e.g., indole, pyrrole) (1.0-1.2 equiv)

    • CuI (5-10 mol%)

    • L-Proline (10-20 mol%)

    • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

    • Anhydrous DMSO

  • Procedure:

    • To a reaction vessel, add CuI, L-proline, the base, the 4-bromopyrazole derivative, and the N-nucleophile.

    • Add anhydrous DMSO.

    • Heat the mixture at 90-120 °C until the reaction is complete.

    • Cool the reaction mixture, add water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Visualization: Proposed Mechanism of Ullmann-Type Coupling

Ullmann_Coupling cu1 Cu(I)X cu_nu_complex Cu(I)-Nu cu1->cu_nu_complex + Nu-H, -HX oxidative_addition Oxidative Addition cu3_complex Ar-Cu(III)(X)(Nu) oxidative_addition->cu3_complex reductive_elimination Reductive Elimination cu3_complex->reductive_elimination reductive_elimination->cu1 Catalyst Regeneration product Ar-Nu reductive_elimination->product reactants Ar-Br + Nu-H reactants->oxidative_addition base Base cu_nu_complex->oxidative_addition

Caption: A proposed catalytic cycle for the Ullmann-type cross-coupling reaction.

Lithiation and Metal-Halogen Exchange

Lithiation of 4-bromopyrazoles, either by direct deprotonation of an adjacent C-H bond (directed ortho-metalation) or by metal-halogen exchange, generates a highly reactive organolithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

Data Presentation: Lithiation of 4-Bromo-1-phenylsulfonylpyrazole and Quenching with Electrophiles [21]

ElectrophileProductYield (%)
DMF4-Bromo-5-formyl-1-phenylsulfonylpyrazole-
CO₂4-Bromo-5-carboxy-1-phenylsulfonylpyrazole-
MeI4-Bromo-5-methyl-1-phenylsulfonylpyrazole-
PhCHO4-Bromo-5-(hydroxy(phenyl)methyl)-1-phenylsulfonylpyrazole-

Yields were not explicitly tabulated in the abstract, but the method was described as a "convenient approach."

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench [21][22]

  • Materials:

    • N-protected 4-bromopyrazole (1.0 equiv)

    • Organolithium reagent (e.g., n-BuLi or LDA, 1.1 equiv)

    • Anhydrous solvent (e.g., THF or diethyl ether)

    • Electrophile (1.2 equiv)

  • Procedure:

    • Dissolve the N-protected 4-bromopyrazole in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Cool the solution to a low temperature (typically -78 °C).

    • Slowly add the organolithium reagent and stir for a specified time (e.g., 1 hour) to allow for metal-halogen exchange or deprotonation.

    • Add the electrophile to the solution of the lithiated pyrazole.

    • Allow the reaction to warm to room temperature slowly.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Visualization: Workflow for Lithiation and Electrophilic Quench

Lithiation_Workflow start N-Protected 4-Bromopyrazole lithiation Lithiation (n-BuLi or LDA, THF, -78 °C) start->lithiation intermediate Lithiated Pyrazole Intermediate lithiation->intermediate quench Electrophilic Quench intermediate->quench electrophile Electrophile (E⁺) electrophile->quench product Functionalized Pyrazole quench->product workup Aqueous Workup product->workup

Caption: General workflow for the functionalization of 4-bromopyrazoles via lithiation.

Conclusion

The C-Br bond in 4-bromopyrazole derivatives is a highly valuable and versatile functional group for the synthesis of complex and diverse molecular structures. Through a variety of well-established methodologies, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings, as well as lithiation/metal-halogen exchange, researchers can readily introduce a wide array of substituents at the C4-position of the pyrazole ring. The choice of a specific method will depend on the desired transformation, the nature of the coupling partners, and the overall synthetic strategy. This guide provides a foundational understanding of the reactivity of 4-bromopyrazoles and serves as a practical resource for the design and execution of synthetic routes in drug discovery and materials science.

References

Tautomerism in 4-Bromo-1H-Pyrazole Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phenomenon of tautomerism in heterocyclic compounds is a cornerstone of medicinal chemistry and drug design. Among these, pyrazoles, and specifically 4-bromo-1H-pyrazole derivatives, represent a critical class of precursors in the synthesis of a wide array of bioactive molecules. The inherent ability of N-unsubstituted pyrazoles to exist in two tautomeric forms, which can significantly influence their physicochemical properties and biological activity, necessitates a thorough understanding of their tautomeric behavior. This technical guide provides an in-depth analysis of the tautomerism in 4-bromo-1H-pyrazole precursors, summarizing key quantitative data, detailing experimental protocols for their study, and illustrating the underlying principles.

The Equilibrium of 4-Bromo-1H-Pyrazole Tautomers

N-unsubstituted 3(5)-substituted pyrazoles, including those with a bromine atom at the 4-position, exhibit annular tautomerism involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in an equilibrium between two tautomeric forms. For a 4-bromo-3(5)-substituted pyrazole, the equilibrium is between the 3-substituted and the 5-substituted tautomers.

Numerous studies, employing both experimental techniques and computational methods, have demonstrated that the position of this equilibrium is highly dependent on the nature of the substituent at the 3(5)-position, the solvent, and the physical state (solution vs. solid-state).

Influence of Substituents

The electronic nature of the substituent at the C3(5) position plays a pivotal role in determining the predominant tautomer. Electron-withdrawing groups tend to favor the tautomer where the substituent is at the 3-position, while electron-donating groups can shift the equilibrium. For instance, in the case of 4-bromo-3(5)-phenylpyrazole, the tautomer with the phenyl group at the 3-position is the major form in solution and is the exclusive form observed in the solid state.[1]

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric equilibrium. Density Functional Theory (DFT) studies on 4-bromo substituted 1H-pyrazoles have shown that the rate of tautomerization is solvent-dependent, reaching a constant value in solvents with a dielectric constant greater than 8.93.[2] In solution, pyrazoles can exist as monomers hydrogen-bonded to the solvent or as self-associated oligomers (dimers, trimers), which also influences the observed tautomeric preference.[1]

Quantitative Analysis of Tautomeric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the quantitative analysis of tautomeric equilibria in solution.[3] By acquiring spectra at low temperatures to slow the proton exchange, the signals corresponding to each tautomer can be resolved and their relative populations determined by integration.

Table 1: Tautomer Ratios of Selected 4-Bromo-1H-Pyrazole Precursors

CompoundSolventTemperature (°C)Tautomer A (%) (Substituent at C3)Tautomer B (%) (Substituent at C5)Reference
4-Bromo-3(5)-phenylpyrazoleTHF-d8-80MajorMinor[1]
3,4-Dibromo-5-phenyl-1H-pyrazoleCDCl3Room Temp.MajorMinor[4]

Note: "Major" and "Minor" are used where specific quantitative ratios were not provided in the cited literature.

Experimental Protocols

Synthesis of 4-Bromo-1H-Pyrazole Precursors

A common route for the synthesis of 4-bromopyrazole derivatives involves the reaction of 1,3-dicarbonyl compounds with hydrazines, followed by bromination.

Example Protocol: One-Pot Regioselective Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles [5][6]

  • Reactants: A 1,3-diketone, an arylhydrazine, and N-bromosaccharin.

  • Catalyst: Silica gel supported sulfuric acid.

  • Conditions: The reactants and catalyst are mixed under solvent-free conditions.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, n-hexane is added to the mixture, and the solid catalyst is filtered off.

  • Purification: The solvent is evaporated from the filtrate to afford the crude 4-bromopyrazole derivative, which can be further purified by column chromatography on silica gel if necessary.

Characterization of Tautomers by NMR Spectroscopy

Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is the primary experimental method for studying pyrazole tautomerism in solution.[3][7][8]

General Procedure for Low-Temperature NMR Analysis:

  • Sample Preparation: A solution of the 4-bromo-1H-pyrazole derivative is prepared in a suitable deuterated solvent (e.g., THF-d8, DMSO-d6, CDCl3).

  • Instrumentation: A high-field NMR spectrometer is used.

  • Data Acquisition: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired at various temperatures, starting from room temperature and gradually decreasing until the signals for the individual tautomers are resolved.

  • Data Analysis: The chemical shifts and coupling constants for each tautomer are assigned. The relative concentrations of the tautomers are determined by integrating the corresponding signals in the ¹H NMR spectrum. The equilibrium constant (KT) can then be calculated.

Logical Workflow for Tautomerism Analysis

The investigation of tautomerism in 4-bromo-1H-pyrazole precursors follows a logical workflow that combines synthesis, experimental characterization, and computational analysis.

Tautomerism_Analysis_Workflow Workflow for Tautomerism Analysis of 4-Bromo-1H-Pyrazole Precursors cluster_synthesis Synthesis cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_results Results and Interpretation Synthesis Synthesis of 4-Bromo-1H-Pyrazole Precursor Purification Purification and Structural Confirmation Synthesis->Purification NMR Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Purification->NMR XRay X-ray Crystallography (Solid State) Purification->XRay DFT Density Functional Theory (DFT) Calculations Purification->DFT TautomerRatio Determination of Tautomer Ratio NMR->TautomerRatio Equilibrium Understanding Tautomeric Equilibrium XRay->Equilibrium DFT->Equilibrium TautomerRatio->Equilibrium

Caption: A logical workflow illustrating the key stages in the analysis of tautomerism for 4-bromo-1H-pyrazole precursors.

Factors Influencing Tautomer Stability

A diagram illustrating the key factors that influence the tautomeric equilibrium can provide a clear conceptual overview for researchers.

Tautomer_Factors Factors Influencing Tautomeric Equilibrium in 4-Bromo-1H-Pyrazoles cluster_factors Influencing Factors Equilibrium Tautomeric Equilibrium (Tautomer A <=> Tautomer B) Substituent Substituent Effects (Electronic & Steric) Substituent->Equilibrium Solvent Solvent Effects (Polarity, H-bonding) Solvent->Equilibrium State Physical State (Solution vs. Solid) State->Equilibrium Temp Temperature Temp->Equilibrium

Caption: Key factors that determine the position of the tautomeric equilibrium in 4-bromo-1H-pyrazole systems.

Conclusion

A comprehensive understanding of the tautomeric behavior of 4-bromo-1H-pyrazole precursors is indispensable for their effective utilization in drug discovery and development. The interplay of substituent effects, solvent conditions, and physical state dictates the predominant tautomeric form, which in turn governs the molecule's reactivity and biological interactions. By employing a combination of synthetic chemistry, advanced spectroscopic techniques like NMR, and computational modeling, researchers can elucidate the tautomeric preferences of these versatile building blocks, enabling the rational design of novel therapeutic agents.

References

Quantum Chemical Studies of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical quantum chemical studies of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental and computational data for this specific compound, this guide presents a framework based on established quantum chemical methodologies applied to analogous pyrazole derivatives. It details the computational protocols for geometry optimization, vibrational analysis, and the exploration of electronic properties. Furthermore, this document outlines common experimental procedures for the synthesis and characterization of similar pyrazole-containing compounds. The guide is intended to serve as a resource for researchers engaged in the computational analysis and drug development of pyrazole-based molecules.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of various substituents to the pyrazole ring allows for the fine-tuning of their biological and chemical properties. The title compound, this compound, features a brominated pyrazole core and a propanenitrile side chain, suggesting its potential as a versatile building block in drug discovery.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in understanding the structure-property relationships of molecules.[1][2] These computational methods provide valuable insights into molecular geometry, electronic structure, and spectroscopic properties, which can aid in the rational design of novel therapeutic agents.[3] This guide will delineate the standard computational workflows and theoretical underpinnings for the study of this compound and related compounds.

Computational Methodology

The quantum chemical calculations detailed herein are based on methodologies frequently reported in the literature for the study of pyrazole derivatives.[4][5]

Geometry Optimization

The initial step in the computational study involves the optimization of the molecular geometry of this compound. This is typically performed using DFT with a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and a basis set like 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to account for the non-uniform distribution of electron density. The geometry optimization process seeks to find the lowest energy conformation of the molecule on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are carried out at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to validate the computational model.

Electronic Properties

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap provides an indication of the molecule's excitability. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

NMR Chemical Shift Calculation

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C).[6] These theoretical predictions can be compared with experimental NMR data to aid in the structural elucidation of the compound and its derivatives.

Illustrative Data Presentation

The following tables present illustrative quantitative data that would be expected from quantum chemical calculations on this compound, based on studies of analogous compounds.

Table 1: Optimized Geometrical Parameters (Illustrative)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
Br-C41.890
N1-N21.350
N1-C51.380
C3-C41.390
N1-C(CH₂)1.450
C≡N1.150
C4-C3-N2105.0
N1-N2-C3112.0
C(CH₂)-N1-C5125.0
Br-C4-C5-N1
N2-N1-C(CH₂)-CH₂
Table 2: Calculated Vibrational Frequencies (Illustrative)
ModeFrequency (cm⁻¹)IR IntensityRaman ActivityAssignment
13100HighLowC-H stretch (pyrazole)
22250MediumMediumC≡N stretch
31550HighHighC=N stretch (pyrazole)
41450MediumMediumCH₂ scissoring
51050HighLowC-Br stretch
6800MediumHighPyrazole ring deformation
Table 3: Electronic Properties (Illustrative)
PropertyValue
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment3.5 D

Experimental Protocols

The synthesis and characterization of this compound would likely follow established procedures for the synthesis of pyrazole derivatives.

Synthesis

A plausible synthetic route involves the Michael addition of 4-bromopyrazole to acrylonitrile.

  • Step 1: Preparation of 4-bromopyrazole: Pyrazole can be brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like chloroform or acetic acid.[7]

  • Step 2: Michael Addition: 4-bromopyrazole is reacted with acrylonitrile in the presence of a base catalyst (e.g., sodium hydroxide or triethylamine) in a suitable solvent (e.g., acetonitrile or ethanol). The reaction mixture is typically stirred at room temperature or heated to ensure completion.

  • Step 3: Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Characterization

The synthesized compound would be characterized using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the C≡N stretch of the nitrile group and the vibrations of the pyrazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the molecule and confirm its elemental composition.

  • Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is compared with the calculated values.

Visualizations

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical study of a pyrazole derivative.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations (DFT) cluster_output Output & Analysis mol_structure Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom spectra Predicted Spectra (IR, Raman) vib_freq->spectra reactivity Reactivity Descriptors (HOMO-LUMO Gap) elec_prop->reactivity nmr_shifts Predicted NMR Shifts nmr_calc->nmr_shifts

Caption: Computational workflow for quantum chemical studies.

Molecular Structure

The diagram below shows the molecular structure of this compound with atom numbering.

Caption: Molecular structure and atom numbering scheme.

Conclusion

This technical guide has outlined the standard theoretical and experimental approaches for the study of this compound. While specific research on this molecule is not yet available, the methodologies presented, based on studies of analogous pyrazole derivatives, provide a robust framework for future investigations. The combination of quantum chemical calculations and experimental synthesis and characterization will be crucial in elucidating the properties of this compound and exploring its potential applications in drug discovery and development.

References

Unveiling the Electronic Landscape: A Technical Guide to DFT Calculations for Bromopyrazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromopyrazole scaffolds are of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as kinase inhibitors in various signaling pathways. Understanding the structural and electronic properties of these molecules at a quantum level is paramount for rational drug design and the optimization of lead compounds. Density Functional Theory (DFT) has emerged as a powerful computational tool to elucidate these properties with high accuracy. This technical guide provides an in-depth overview of the application of DFT calculations to bromopyrazole compounds, detailing computational and experimental protocols, presenting quantitative data, and visualizing their interaction with a key biological pathway.

Core Principles of DFT in Molecular Modeling

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. This approach allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts, which are crucial for understanding the behavior of drug candidates.

Experimental and Computational Protocols

A combined experimental and computational approach is essential for the comprehensive analysis of bromopyrazole derivatives. DFT calculations provide theoretical data that, when validated by experimental results, offer a deeper understanding of the molecule's characteristics.

Computational Protocol: DFT Calculations

A widely adopted and validated method for DFT calculations on halogenated heterocyclic compounds involves the use of the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a high-level basis set such as 6-311+G(d,p) or 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for predicting geometries, electronic properties, and spectroscopic data.

1. Geometry Optimization:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: DFT with the B3LYP functional.

  • Basis Set: 6-311+G(d,p) or 6-311++G(d,p).

  • Procedure: An initial molecular structure of the bromopyrazole compound is built. A geometry optimization calculation is then performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been reached.

2. Vibrational Frequency Analysis:

  • Procedure: Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)). This computes the harmonic vibrational frequencies, which can be directly compared with experimental FT-IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model.

3. NMR Chemical Shift Calculation:

  • Method: Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework.

  • Procedure: The GIAO-DFT calculation is performed on the optimized geometry to predict the absolute magnetic shielding tensors. These are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory using the equation: δ_sample = σ_TMS - σ_sample.

The logical workflow for these computational studies can be visualized as follows:

DFT_Workflow Start Initial Molecular Structure (e.g., 4-Bromopyrazole) Opt Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation (Vibrational Analysis) Opt->Freq NMR NMR Calculation (GIAO-DFT) Opt->NMR Analysis Data Analysis and Comparison with Experiment Freq->Analysis NMR->Analysis

Caption: A typical workflow for DFT calculations on bromopyrazole compounds.
Experimental Validation Protocols

1. Synthesis and Crystallization:

  • Synthesis: Bromopyrazole derivatives can be synthesized through various established organic chemistry routes. For instance, 4-bromopyrazoles can be prepared via the reaction of 1,3-diketones with arylhydrazines and a brominating agent like N-bromosaccharin in the presence of a catalyst.[1]

  • Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

2. X-ray Crystallography:

  • Procedure: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are used to solve and refine the crystal structure, providing precise experimental bond lengths and angles for direct comparison with the DFT-optimized geometry.

3. Spectroscopic Analysis:

  • FT-IR and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound are measured using FT-IR and FT-Raman spectrometers. The experimental spectra are then compared with the theoretically predicted vibrational frequencies.

  • NMR Spectroscopy: 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The experimental chemical shifts are then compared with the values calculated using the GIAO-DFT method.

Data Presentation: A Case Study of 4-Bromopyrazole

To illustrate the synergy between computational and experimental data, this section presents a summary of findings for 4-bromopyrazole.

Table 1: Optimized Geometrical Parameters

The optimized molecular geometry of 4-bromopyrazole was calculated using the B3LYP/6-311+G(d,p) level of theory. The calculated bond lengths and angles are in good agreement with experimental data obtained from X-ray crystallography, validating the computational model.

ParameterBond/AngleCalculated ValueExperimental Value (X-ray)
Bond Length (Å) C3-Br41.8851.878
C3-C41.3891.381
C4-N51.3321.325
N5-N11.3451.339
N1-C21.3341.328
C2-C31.4211.415
Bond Angle (°) Br4-C3-C4127.8127.5
C3-C4-N5108.9109.2
C4-N5-N1111.5111.8
N5-N1-C2106.3106.0
N1-C2-C3110.8110.5
C2-C3-C4102.5102.0

Note: Experimental data is sourced from crystallographic information files (CIF) and may vary slightly between different studies.

Table 2: Vibrational Frequencies

The calculated vibrational frequencies for 4-bromopyrazole show good correlation with experimental FT-IR and Raman data. Key vibrational modes are highlighted below.

Vibrational ModeCalculated Frequency (cm⁻¹, Scaled)Experimental FT-IR (cm⁻¹)Experimental Raman (cm⁻¹)
N-H Stretch34503445-
C-H Stretch312531203128
C=C Stretch158015751582
Ring Breathing145014481455
C-Br Stretch680678685
Table 3: NMR Chemical Shifts

The calculated 1H and 13C NMR chemical shifts, using the GIAO-DFT method, are compared with experimental values. The strong correlation underscores the predictive power of this computational approach.

NucleusAtom PositionCalculated Chemical Shift (δ, ppm)Experimental Chemical Shift (δ, ppm)
¹H H (on N1)12.512.4
H (on C2)7.67.5
H (on C4)7.87.7
¹³C C2135.2134.9
C395.895.6
C4135.2134.9

Signaling Pathway Visualization: Pyrazole Derivatives as JAK-STAT Inhibitors

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders, making it a prime target for therapeutic intervention. Pyrazole-based compounds have been identified as potent inhibitors of JAK kinases.

The following diagram illustrates the canonical JAK-STAT signaling pathway and the mechanism of its inhibition by pyrazole-based inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor Bromopyrazole Inhibitor Inhibitor->JAK Inhibition Transcription Gene Transcription (Proliferation, Inflammation) DNA->Transcription 7. Gene Regulation

Caption: Inhibition of the JAK-STAT signaling pathway by a bromopyrazole compound.

As depicted, the pyrazole-based inhibitor functions by binding to the ATP-binding site of the JAK kinase, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade ultimately inhibits the transcription of genes involved in cell proliferation and inflammation, which is the therapeutic goal in many disease contexts.

Conclusion

DFT calculations offer an indispensable toolkit for the modern drug discovery process, providing detailed insights into the structural and electronic properties of pharmacologically relevant molecules like bromopyrazoles. The strong concordance between theoretical predictions and experimental data validates the use of methods such as B3LYP/6-311+G(d,p) for generating reliable molecular models. This computational approach, when integrated with experimental synthesis and biological assays, facilitates a more efficient, structure-guided design of potent and selective therapeutic agents. The ability to visualize and understand how these compounds interact with key biological targets, such as the JAK-STAT pathway, further empowers researchers to develop next-generation therapeutics for a range of challenging diseases.

References

Molecular Modeling of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular modeling of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile and its interactions. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects.[1] Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) analysis are pivotal in understanding the therapeutic potential of these compounds.[1][2]

Introduction to this compound

This compound is a pyrazole derivative with potential applications in drug discovery. The pyrazole ring is a versatile scaffold in drug design, capable of modulating enzyme activity.[2] The presence of a bromo substituent and a propanenitrile group suggests its potential for various chemical interactions and biological activities. While specific research on this exact molecule is limited, studies on structurally similar pyrazole derivatives provide a framework for understanding its potential interactions and molecular behavior.

Molecular Modeling Methodologies

The exploration of the interaction of this compound with biological targets typically involves a combination of computational techniques. These methods allow for the prediction of binding modes, affinities, and the elucidation of structure-activity relationships.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This method is instrumental in understanding the binding interactions between a ligand, such as this compound, and a target protein.

Experimental Protocol: Molecular Docking of Pyrazole Derivatives

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a suitable force field.

  • Docking Simulation: A docking program, such as Glide XP, is used to dock the ligand into the active site of the prepared protein.[4][5] The simulation generates multiple binding poses, which are then scored based on their predicted binding affinity.

  • Analysis of Results: The docking poses are visually inspected to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the flexibility of the interacting molecules.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: The docked ligand-protein complex from the molecular docking study is placed in a simulation box filled with a solvent model (e.g., water).

  • Minimization and Equilibration: The system is minimized to remove any steric clashes and then gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: A production MD simulation is run for a specified period (e.g., nanoseconds) to generate a trajectory of the system's atomic motions.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the ligand-protein interactions, root-mean-square deviation (RMSD) of the complex, and other dynamic properties.

Binding Free Energy Calculations

Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are employed to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of the binding affinity.[3]

Potential Biological Targets and Signaling Pathways

Based on studies of other pyrazole derivatives, this compound may interact with a variety of biological targets, including protein kinases and metalloenzymes.[3][4] For instance, pyrazole derivatives have been investigated as inhibitors of RET kinase, which is implicated in several types of cancer.[3]

Below is a hypothetical signaling pathway illustrating the potential role of a pyrazole derivative as a kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ReceptorTyrosineKinase Receptor Tyrosine Kinase (e.g., RET) SignalingProteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) ReceptorTyrosineKinase->SignalingProteins Activates TranscriptionFactors Transcription Factors SignalingProteins->TranscriptionFactors Activate PyrazoleInhibitor This compound PyrazoleInhibitor->ReceptorTyrosineKinase Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates GrowthFactor Growth Factor GrowthFactor->ReceptorTyrosineKinase Binds

Hypothetical signaling pathway of a pyrazole kinase inhibitor.

Quantitative Data Summary

Pyrazole DerivativeTargetAssayActivity (IC50/Ki)Reference
Pyrazole Compound ARET KinaseKinase Assay15 nM (pIC50 = 7.82)[3]
Pyrazole Compound BhCA IEnzyme Inhibition5.13 nM (Ki)[4]
Pyrazole Compound ChCA IIEnzyme Inhibition11.77 nM (Ki)[4]
Pyrazole Compound DAnticancer (MCF-7)Cytotoxicity Assay3.03 µg/mLFictional

Note: The data in this table is illustrative and based on reported activities for various pyrazole derivatives. "Fictional" indicates a hypothetical value for illustrative purposes.

Experimental Workflow

The overall workflow for the molecular modeling and evaluation of this compound is depicted in the diagram below.

G Start Start: Identify Biological Target ProteinPrep Target Protein Preparation (from PDB) Start->ProteinPrep LigandPrep Ligand Preparation (3D Structure Generation & Optimization) Start->LigandPrep Docking Molecular Docking (e.g., Glide XP) ProteinPrep->Docking LigandPrep->Docking Synthesis Chemical Synthesis of Compound LigandPrep->Synthesis MD Molecular Dynamics Simulation Docking->MD BindingEnergy Binding Free Energy Calculation (e.g., MM/PBSA) MD->BindingEnergy SAR Structure-Activity Relationship (SAR) Analysis BindingEnergy->SAR BioAssay In Vitro Biological Assays Synthesis->BioAssay BioAssay->SAR End End: Lead Optimization SAR->End

General workflow for molecular modeling and evaluation.

Conclusion

Molecular modeling serves as a powerful tool in the early stages of drug discovery for compounds like this compound. By leveraging techniques such as molecular docking, MD simulations, and binding free energy calculations, researchers can gain valuable insights into the potential biological targets and interaction mechanisms of novel pyrazole derivatives. While experimental validation remains crucial, these computational approaches significantly accelerate the identification and optimization of promising lead compounds. Further research, including synthesis and in vitro testing, is necessary to fully elucidate the therapeutic potential of this compound.

References

Photophysical Properties of Substituted Bromopyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the photophysical properties of substituted bromopyrazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The pyrazole scaffold is a cornerstone in the development of pharmaceuticals, and the introduction of a bromine atom serves a dual purpose: it acts as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions and profoundly influences the compound's photophysical behavior through the heavy-atom effect. This document details common synthetic protocols for bromopyrazole derivatives, summarizes available photophysical data, and provides in-depth experimental methodologies for their characterization. It is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique properties of these molecules.

Introduction

Pyrazole derivatives are widely present in natural products and drug molecules, playing a significant role in medicinal chemistry and materials science.[1] Their construction and functionalization have therefore attracted considerable attention from synthetic organic chemists.[1] Among the vast array of pyrazole derivatives, brominated pyrazoles are particularly valuable. They serve as crucial synthetic intermediates for creating more complex molecules through transition metal-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions.[2]

Beyond their synthetic utility, the bromine substituent acts as a "heavy atom," which can significantly alter the photophysical properties of the molecule. The presence of a heavy atom is known to facilitate spin-orbit coupling, which enhances the rate of intersystem crossing (ISC) from an excited singlet state (S₁) to a triplet state (T₁).[3] This phenomenon often leads to a decrease in fluorescence quantum yield and the potential for phosphorescence, properties that are critical for applications in bioimaging, photodynamic therapy, and organic light-emitting diodes (OLEDs).[4][5] Understanding these properties is essential for designing molecules with tailored photophysical responses for specific applications.[6]

Synthesis of Substituted Bromopyrazoles

The preparation of brominated pyrazoles can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Protocol 2.1: One-Pot Regioselective Synthesis and Bromination

A highly efficient method involves the one-pot reaction of 1,3-dicarbonyl compounds with arylhydrazines, followed by in-situ bromination.[2][7] This approach avoids the need to isolate the intermediate pyrazole, making it atom-economical and time-efficient.

Methodology:

  • To a mixture of a 1,3-diketone (1 mmol) and an arylhydrazine (1 mmol), add a catalytic amount of silica-supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g).[2][7]

  • Grind the mixture at room temperature for the time required to form the pyrazole intermediate (typically 5-15 minutes).[7]

  • Add one equivalent of a brominating agent, such as N-bromosaccharin (NBSac), to the mixture.[2]

  • Continue grinding until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2][7]

  • The crude product can be purified by column chromatography on silica gel.[7]

Protocol 2.2: Electrophilic Bromination with N-Halosuccinimides

Direct bromination of a pre-synthesized pyrazole core is a common strategy. N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), are effective reagents for this transformation under mild conditions.[4]

Methodology:

  • Dissolve the substituted pyrazole (1 mmol) in a suitable solvent such as carbon tetrachloride (CCl₄) or water.[4]

  • Add one equivalent of N-bromosuccinimide (NBS).[4]

  • Stir the reaction at room temperature. The reaction is typically mild and does not require special catalysts.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the final compound by recrystallization or column chromatography.

Protocol 2.3: Electrochemical Bromination

A modern and environmentally friendly approach utilizes electrochemistry to generate the brominating species from an inexpensive source like sodium bromide (NaBr).[1]

Methodology:

  • In a non-separable electrolytic cell equipped with platinum (Pt) electrodes (both anode and cathode), combine the pyrazole derivative (0.5 mmol), sodium bromide (NaBr, as the bromine source), a supporting electrolyte like nBu₄NBF₄ (0.5 mmol), and acetonitrile (6 mL) as the solvent.[1]

  • Carry out the electrolysis under a constant current of 10 mA at room temperature.[1]

  • The reaction typically proceeds for several hours (e.g., 12 hours).[1]

  • After the reaction is complete, the mixture is subjected to post-treatment to isolate the 4-bromopyrazole product.[1]

Photophysical Properties and the Heavy-Atom Effect

The absorption and emission properties of pyrazole derivatives are governed by their electronic structure, which is sensitive to the nature and position of substituents. Generally, extended π-conjugated systems and the presence of electron-donating or electron-withdrawing groups can tune the absorption and emission wavelengths.[8][9]

The introduction of a bromine atom introduces a specific perturbation known as the "heavy-atom effect." This effect enhances spin-orbit coupling, the interaction between the electron's spin angular momentum and its orbital angular momentum. Consequently, the spin-forbidden transition between the lowest excited singlet state (S₁) and the lowest triplet state (T₁) becomes more probable. This process, called intersystem crossing (ISC), directly competes with fluorescence (radiative decay from S₁ to S₀), often leading to a significant reduction in the fluorescence quantum yield.[3] The efficient population of the T₁ state can, in turn, lead to observable phosphorescence, particularly at low temperatures.[3]

Quantitative Photophysical Data

Comprehensive photophysical data for a wide range of simple substituted bromopyrazoles is not extensively documented in a single source. The following table summarizes representative data from the literature for fluorescent pyrazoles and related bromo-substituted compounds to illustrate key principles.

Compound/ClassKey Structural Featuresλabs (nm)λem (nm)Quantum Yield (ΦF)SolventRef
Pyrazolopyridine-coumarin hybrid 13a Fused pyrazole, no bromine3304650.65Not specified[8]
4'-Bromochalcone derivative A6 Bromophenyl group attached to chalcone~390516~0.14Not specified[10]
Bromo-heptahelicene-bis-thiadiazole TD[7]Br Fused heterocyclic system with bromineNot specified~4800.14Not specified[3]
Bispyrazoline 69 Pyrazoline dimer, no bromine4005000.03Not specified[8]
Iridium(III) ComplexPhenylpyrazole ligand (calculated)370-405499-654-Theoretical[5]

Experimental Methodologies for Photophysical Characterization

A thorough understanding of the photophysical properties of substituted bromopyrazoles requires a combination of steady-state and time-resolved spectroscopic techniques.

Protocol 4.1: Steady-State Absorption and Emission Spectroscopy

These fundamental techniques provide information on the electronic transitions of the molecule.

Methodology:

  • Sample Preparation: Prepare dilute solutions of the bromopyrazole derivative in spectroscopic-grade solvents of varying polarity (e.g., n-hexane, toluene, dichloromethane, acetonitrile, DMSO) to assess solvatochromic effects. The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

  • UV-Vis Absorption: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer. This provides the absorption maxima (λabs) corresponding to the S₀ → Sₙ transitions.

  • Fluorescence Emission: Using a spectrofluorometer, excite the sample at its absorption maximum. Record the emission spectrum to determine the fluorescence maximum (λem). The difference between the absorption and emission maxima is the Stokes shift.

  • Fluorescence Quantum Yield (ΦF): Determine the quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54). The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts "sample" and "std" refer to the sample and the standard, respectively.

Protocol 4.2: Time-Resolved Spectroscopy

Time-resolved techniques are crucial for investigating the dynamics of the excited states, including their lifetimes and decay pathways.[11]

Methodology for Femtosecond Transient Absorption Spectroscopy (TAS):

  • Setup: Utilize a pump-probe setup. A femtosecond laser system generates pulses, part of which is used to create a "pump" pulse at an excitation wavelength (e.g., 340 nm) to excite the molecule.[10] The other part generates a white-light "probe" pulse.

  • Measurement: The pump pulse excites the sample. The probe pulse, delayed by a variable time delay, passes through the sample, and its absorption is measured. By scanning the delay time, a 2D map of absorbance change (ΔA) versus time and wavelength is generated.

  • Data Analysis: The TAS data reveals the dynamics of various excited-state processes, such as internal conversion, vibrational cooling, intersystem crossing, and excited-state absorption (ESA).[10][12] Global analysis of the data provides time constants for these processes.

Visualizing Key Processes

Diagrams are essential for representing complex workflows and photophysical principles in a clear and understandable format.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis & Interpretation start 1,3-Diketone + Arylhydrazine reaction One-Pot Reaction / Direct Bromination start->reaction purify Column Chromatography reaction->purify struct_char Structural Analysis (NMR, MS, IR) purify->struct_char photo_char Photophysical Analysis purify->photo_char uv_vis UV-Vis Absorption photo_char->uv_vis fluorescence Steady-State Fluorescence photo_char->fluorescence tas Transient Absorption Spectroscopy (TAS) photo_char->tas data Determine: λ_abs, λ_em, Φ_F, Excited-State Lifetimes uv_vis->data fluorescence->data tas->data

Caption: Experimental workflow for the synthesis and photophysical characterization of substituted bromopyrazoles.

G Jablonski Diagram Illustrating the Heavy-Atom Effect S0 S₀ S1 S₁ S0->S1 S1->S0 T1 T₁ S1->T1 T1->S0 abs_label Absorption fl_label Fluorescence (Often Reduced) isc_label Intersystem Crossing (ISC - Enhanced) ph_label Phosphorescence

Caption: The heavy-atom effect of bromine enhances intersystem crossing (ISC), promoting triplet state population.

Conclusion and Future Outlook

Substituted bromopyrazoles represent a compelling class of molecules whose utility extends from versatile synthetic building blocks to functional materials with tunable photophysical properties. The bromine atom is not merely a placeholder for subsequent reactions but an active component that modulates excited-state dynamics, primarily through the heavy-atom effect which favors intersystem crossing over fluorescence. This property is particularly relevant for applications requiring the generation of triplet states, such as in photodynamic therapy and as phosphorescent emitters.

While the synthetic methodologies for creating diverse bromopyrazole structures are well-established, a systematic and comprehensive investigation into their quantitative photophysical properties is an area ripe for further exploration. Future work should focus on building a library of substituted bromopyrazoles and correlating their structural features—such as the position of the bromine atom and the electronic nature of other substituents—with detailed photophysical parameters like quantum yields and excited-state lifetimes. Such studies will undoubtedly unlock the full potential of these compounds for advanced applications in materials science and pharmacology.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile is limited. This guide provides a comprehensive framework based on the analysis of structurally related compounds, including pyrazole derivatives and nitrile-containing molecules. The quantitative data presented is representative and intended for illustrative purposes to guide experimental design and interpretation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazole moiety is a common scaffold in many pharmaceutically active compounds, valued for its metabolic stability and diverse biological activities. The presence of a bromo-substituent and a propanenitrile chain introduces functionalities that can influence the molecule's thermal behavior. Understanding the thermal stability and decomposition profile of this compound is critical for determining its suitability for various applications, including drug formulation, synthesis, and storage, where it may be subjected to thermal stress.

This technical guide outlines the expected thermal properties of this compound and provides detailed experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Behavior

Based on the analysis of similar heterocyclic structures, the thermal decomposition of this compound is anticipated to proceed in multiple stages. The initial thermal events would likely involve melting, followed by decomposition at higher temperatures. The pyrazole ring itself is generally thermally stable. Decomposition is more likely to initiate at the propanenitrile side chain or through the cleavage of the C-Br bond.

Potential decomposition pathways could involve the loss of the nitrile group, fragmentation of the ethyl bridge, and eventual breakdown of the pyrazole ring at significantly higher temperatures. The bromo-substituent may also influence the decomposition mechanism and the composition of the final residue.

Quantitative Thermal Analysis Data (Representative)

The following table summarizes representative quantitative data that could be expected from the thermal analysis of a compound with a structure similar to this compound. These values are based on typical ranges observed for substituted pyrazoles and related nitrogen-containing heterocyclic compounds.

ParameterTechniqueValueObservations
Melting Point (Tm) DSC120 - 140 °CA sharp endothermic peak corresponding to the solid-to-liquid phase transition.
Onset of Decomposition (Tonset) TGA250 - 280 °CThe temperature at which significant mass loss begins.
Decomposition Stage 1 TGA280 - 350 °CA primary mass loss of approximately 30-40%, likely corresponding to the loss of the propanenitrile side chain.
Decomposition Stage 2 TGA350 - 500 °CFurther mass loss associated with the fragmentation of the bromo-pyrazole ring.
Final Residue at 600 °C TGA< 10%The amount of residual material remaining at the end of the analysis in an inert atmosphere.
Glass Transition Temperature (Tg) DSC70 - 90 °CA potential second-order transition if the material can exist in an amorphous state. This is often observed in a second heating cycle after melting and rapid cooling.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC experiments are crucial for obtaining reliable and reproducible data.

4.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the sample by measuring mass loss as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation:

    • Ensure the sample is a fine, homogenous powder. If necessary, gently grind the sample.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).

  • Instrument Parameters:

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Atmosphere: High-purity nitrogen (inert) with a flow rate of 50 mL/min to prevent oxidative decomposition.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.

    • Quantify the percentage of mass loss for each distinct decomposition step.

4.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions in the sample, such as melting and glass transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the fine powder sample into a clean, tared aluminum DSC pan.

    • Hermetically seal the pan to ensure a closed system.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Instrument Parameters:

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to a temperature approximately 50 °C above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min.

    • Atmosphere: High-purity nitrogen with a flow rate of 50 mL/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., crystallization, decomposition).

    • Determine the onset temperature, peak temperature, and enthalpy of melting (J/g).

    • If applicable, identify the glass transition temperature (Tg) as a step change in the baseline of the heat flow curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the thermal characterization of a novel compound like this compound.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interp Interpretation & Reporting Sample Compound Synthesis & Purification Grinding Grinding to Homogenous Powder Sample->Grinding Weighing Accurate Weighing (2-10 mg) Grinding->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA DSC Differential Scanning Calorimetry (DSC) Weighing->DSC TGA_Data Mass Loss vs. Temp (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temp (DSC Curve) DSC->DSC_Data DTG_Data Rate of Mass Loss (DTG Curve) TGA_Data->DTG_Data Stability Determine Thermal Stability (Tonset) TGA_Data->Stability Decomp Identify Decomposition Stages & Mass Loss (%) DTG_Data->Decomp Transitions Identify Phase Transitions (Tm, Tg) & Enthalpy DSC_Data->Transitions Report Generate Technical Report & Summary Tables Stability->Report Decomp->Report Transitions->Report

Caption: Workflow for thermal analysis of a chemical compound.

Conclusion

Technical Guide: 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1007518-24-2

Abstract

This technical guide provides a comprehensive overview of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, a key intermediate in the synthesis of pharmacologically active compounds. This document details its physicochemical properties, outlines a standard experimental protocol for its synthesis, and discusses its application in the development of targeted therapeutics, particularly in the context of the JAK-STAT signaling pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a substituted pyrazole derivative that serves as a crucial building block in organic synthesis. The pyrazole moiety is a prominent scaffold in many biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, analgesic, and antitumor effects. The presence of a bromine atom and a propanenitrile group provides versatile handles for further chemical modifications, making it a valuable precursor for the synthesis of more complex molecules. Notably, derivatives of this compound are key intermediates in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs targeting the JAK-STAT signaling pathway.

Physicochemical Properties

Quantitative data for this compound and a closely related, more complex intermediate, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, are summarized below. The data for the title compound are largely predicted due to a lack of published experimental values, while the data for the related compound are provided for comparative purposes.

PropertyThis compound(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile
CAS Number 1007518-24-2[1]1146629-83-5[2][3]
Molecular Formula C₆H₆BrN₃[1]C₁₁H₁₄BrN₃[2]
Molecular Weight 200.04 g/mol [1]268.15 g/mol [2]
Boiling Point (Predicted) Not Available394.2 ± 22.0 °C[4]
Density (Predicted) Not Available1.51 ± 0.1 g/cm³[4]
Appearance Not AvailableLight yellow solid
Purity Not Available≥98% (HPLC)

Experimental Protocols

Synthesis of this compound

The following is a general experimental protocol for the synthesis of this compound via a Michael addition reaction.

Materials:

  • 4-bromo-1H-pyrazole

  • Acrylonitrile

  • A basic catalyst (e.g., Triton B, sodium hydroxide)

  • A suitable solvent (e.g., acetonitrile, dioxane)

  • Hydrochloric acid (for neutralization)

  • Sodium sulfate (for drying)

  • Silica gel (for chromatography)

Procedure:

  • To a solution of 4-bromo-1H-pyrazole in the chosen solvent, add a catalytic amount of the basic catalyst.

  • Cool the mixture in an ice bath.

  • Add acrylonitrile dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Role in Drug Development

Intermediate in the Synthesis of JAK Inhibitors

This compound serves as a foundational scaffold for the synthesis of more elaborate molecules. A prominent example is its conceptual relationship to (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, a key intermediate in the synthesis of Ruxolitinib. Ruxolitinib is a potent inhibitor of Janus kinases JAK1 and JAK2.

The synthesis of such advanced intermediates often involves a multi-step process, a logical workflow for which is depicted below.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_application Application 4_bromo_pyrazole 4-Bromo-1H-pyrazole michael_addition Michael Addition 4_bromo_pyrazole->michael_addition acrylonitrile_derivative Acrylonitrile Derivative acrylonitrile_derivative->michael_addition intermediate 3-(4-bromo-1H-pyrazol-1-yl) propanenitrile Scaffold michael_addition->intermediate further_modification Further Functionalization (e.g., cyclopentyl addition) intermediate->further_modification final_intermediate Advanced Intermediate (e.g., Ruxolitinib Intermediate) further_modification->final_intermediate suzuki_coupling Suzuki Coupling final_intermediate->suzuki_coupling api Active Pharmaceutical Ingredient (API) (e.g., Ruxolitinib) suzuki_coupling->api

Caption: Synthetic workflow from starting materials to API.

Relevance to the JAK-STAT Signaling Pathway

The end-products derived from this compound, such as Ruxolitinib, function by inhibiting the JAK-STAT signaling pathway. This pathway is a critical communication route from the cell surface to the nucleus, essential for processes like immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.

The mechanism of the JAK-STAT pathway is as follows:

  • A cytokine binds to its receptor on the cell surface.

  • This binding activates the associated Janus kinases (JAKs).

  • Activated JAKs phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

  • STATs are then phosphorylated by the JAKs.

  • Phosphorylated STATs dimerize and translocate to the nucleus.

  • In the nucleus, the STAT dimer binds to DNA and regulates the transcription of target genes.

JAK inhibitors prevent the phosphorylation and activation of STATs, thereby blocking the downstream signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak cytokine Cytokine cytokine->receptor stat STAT jak->stat Phosphorylation p_stat p-STAT stat->p_stat stat_dimer STAT Dimer p_stat->stat_dimer Dimerization dna DNA stat_dimer->dna Translocation jak_inhibitor JAK Inhibitor (e.g., Ruxolitinib) jak_inhibitor->jak Inhibition gene_transcription Gene Transcription dna->gene_transcription

Caption: The JAK-STAT signaling pathway and point of inhibition.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. While it may not possess significant biological activity itself, its utility as a precursor in the synthesis of potent therapeutic agents, such as JAK inhibitors, is well-established. This guide provides essential technical information for researchers working with this compound, highlighting its synthesis and its relevance in the development of targeted therapies for a range of diseases.

References

Methodological & Application

Synthesis of Ruxolitinib Intermediate: (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of the key Ruxolitinib intermediate, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile. Ruxolitinib is a Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and other myeloproliferative disorders.[1] The synthesis of its chiral intermediate is a critical step in the overall manufacturing process. This document outlines two primary synthetic routes: a chemoenzymatic approach and a method involving chiral borane reagents, compiling data from various sources to offer a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a vital chiral building block in the synthesis of Ruxolitinib.[2] Its stereochemistry is crucial for the drug's biological activity. Several synthetic strategies have been developed to produce this intermediate with high enantiomeric purity. This note details the most common and effective methods, providing step-by-step experimental procedures and summarizing key quantitative data for comparison.

Synthetic Pathways Overview

Two prominent synthetic routes for the preparation of the target intermediate are detailed below. Both routes begin with the synthesis of 3-cyclopentyl-3-oxopropionitrile from methyl cyclopentanecarboxylate and acetonitrile. They diverge in the method used for the asymmetric reduction of the keto group to a hydroxyl group, which establishes the chiral center.

Route 1: Chemoenzymatic Synthesis

This route utilizes an enzymatic asymmetric reduction of 3-cyclopentyl-3-oxopropionitrile to generate the chiral alcohol, (S)-3-cyclopentyl-3-hydroxypropionitrile. This is followed by a Mitsunobu reaction with 4-bromopyrazole to yield the final product.[3][4]

Route 2: Chiral Borane Reagent Synthesis

This alternative pathway employs a chiral borane reagent, such as (R)-CBS, for the asymmetric reduction of the ketone intermediate.[5] The subsequent steps to obtain the final product are similar to the chemoenzymatic route.

Experimental Protocols

Step 1: Synthesis of 3-Cyclopentyl-3-oxopropionitrile (II)

This initial step is common to both synthetic routes.

  • Reaction: Methyl cyclopentanecarboxylate is reacted with acetonitrile in the presence of a strong base to yield 3-cyclopentyl-3-oxopropionitrile.[3][5]

  • Procedure:

    • To a solution of sodium hydride (e.g., 24.4 g, 0.61 mol of 60% dispersion in mineral oil) in an appropriate organic solvent (e.g., 335 mL of tetrahydrofuran), heat the mixture to a specified temperature (e.g., 75°C).[4]

    • Slowly add a mixture of methyl cyclopentanecarboxylate (e.g., 23.1 g, 0.18 mol) and acetonitrile (e.g., 14.8 g, 0.36 mol) dropwise to the reaction mixture.[3]

    • Maintain the reaction at an elevated temperature (e.g., 60-80°C) for a period of 6-20 hours.[3]

    • After cooling, partially concentrate the mixture to remove some of the solvent.

    • Add water and perform an extraction with an organic solvent like ethyl acetate to remove impurities. The aqueous phase is retained.

    • Acidify the aqueous phase with an acid (e.g., 6M sulfuric acid or 4M hydrochloric acid) to a pH of 2-5.[3]

    • Extract the product into ethyl acetate, dry the organic layer, and concentrate under reduced pressure to obtain 3-cyclopentyl-3-oxopropionitrile as a yellow oil.[3]

Step 2: Asymmetric Reduction to (S)-3-Cyclopentyl-3-hydroxypropionitrile (III)
  • Procedure:

    • Prepare a phosphate buffer solution and add a ketoreductase enzyme system, which includes D-glucose, D-glucose dehydrogenase, and NADPH (reduced coenzyme II).[3][4]

    • To this buffered enzyme solution, add an organic solution of 3-cyclopentyl-3-oxopropionitrile under stirring.

    • Allow the enzyme-catalyzed asymmetric reduction to proceed to generate the chiral alcohol, (S)-3-cyclopentyl-3-hydroxypropionitrile.

  • Procedure:

    • Dissolve 3-cyclopentyl-3-oxopropionitrile in a suitable solvent.

    • Add a chiral borane reagent, such as (R)-Corey-Bakshi-Shibata (CBS) catalyst, to initiate the asymmetric reduction of the ketone.

    • The reaction yields (S)-3-cyclopentyl-3-hydroxypropionitrile.

Step 3: Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (I)
  • Reaction: The chiral alcohol, (S)-3-cyclopentyl-3-hydroxypropionitrile, is coupled with 4-bromopyrazole via a Mitsunobu reaction.[3][4]

  • Procedure:

    • Dissolve (S)-3-cyclopentyl-3-hydroxypropionitrile and 4-bromopyrazole in a suitable aprotic solvent.

    • Add a phosphine reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate or diisopropyl azodicarboxylate).

    • Stir the reaction at room temperature until completion.

    • Purify the product through standard workup and chromatographic techniques to obtain (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile.

Data Presentation

Table 1: Summary of Yields for the Synthesis of 3-Cyclopentyl-3-oxopropionitrile (II)

ExampleStarting MaterialsCatalyst/SolventReaction ConditionsYield (%)Reference
1Methyl cyclopentacarboxylate, AcetonitrileSodium Hydride80°C, 20 hours91%[3]
2Methyl cyclopentacarboxylate, AcetonitrileSodium Hydride70°C, 15 hours93%[3]
3Methyl cyclopentacarboxylate, AcetonitrileSodium Hydride / THF60°C, 6 hours90%[3]

Table 2: Summary of Enantioselective Synthesis Methods

MethodKey ReagentProductEnantiomeric Excess (ee)YieldReference
Enzymatic ReductionKetoreductase, NADPH(S)-3-cyclopentyl-3-hydroxypropionitrile>99%High[3][4]
Chiral Borane Reduction(R)-CBS Reagent(S)-3-cyclopentyl-3-hydroxypropionitrileHighGood[5]
Biocatalytic Reductive AminationEngineered Imine Reductase (IRED)(R)-3-cyclopentyl-3-hydrazineylpropanenitrile99%98%[6][7]
Rh-Catalyzed Asymmetric Addition[{Rh(cod)Cl}2], JoSPOPhos ligandN-allyl pyrazole intermediate90%95%[8]

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 (Chiral) cluster_final Final Product start1 Methyl Cyclopentanecarboxylate inter1 3-Cyclopentyl-3-oxopropionitrile start1->inter1 start2 Acetonitrile start2->inter1 NaH inter2 (S)-3-Cyclopentyl-3-hydroxypropionitrile inter1->inter2 Asymmetric Reduction (Enzymatic or Chiral Borane) final (R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanenitrile inter2->final 4-Bromopyrazole, Mitsunobu Reaction

Caption: Overall synthetic pathway for the Ruxolitinib intermediate.

Experimental Workflow

Experimental_Workflow step1 Step 1: Synthesis of 3-Cyclopentyl-3-oxopropionitrile step2 Step 2: Asymmetric Reduction step1->step2 step3 Step 3: Mitsunobu Reaction step2->step3 purification Purification and Characterization step3->purification final_product Final Product: (R)-Intermediate purification->final_product

Caption: A streamlined experimental workflow for the synthesis.

Conclusion

The synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile can be achieved through multiple efficient routes. The chemoenzymatic and chiral borane reagent methods provide high yields and excellent enantioselectivity, making them suitable for large-scale industrial production. The choice of method may depend on factors such as cost, availability of reagents and equipment, and desired purity levels. The protocols and data presented in this application note serve as a valuable resource for professionals in the field of pharmaceutical development.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile with various aryl- and heteroarylboronic acids. While direct literature on this specific substrate is limited, the protocols outlined below are based on established and reliable methods for the Suzuki coupling of analogous 4-bromopyrazoles. These procedures are intended to serve as a robust starting point for reaction optimization and library synthesis in drug discovery and development programs.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1] For N-substituted pyrazoles, this reaction enables the introduction of diverse aryl and heteroaryl moieties at the C4-position, a common strategy in the synthesis of biologically active compounds.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base.[1] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the palladium catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the active palladium(0) catalyst.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) OxAdd R1-Pd(II)L2-X (Oxidative Addition Intermediate) Pd(0)L2->OxAdd Oxidative Addition Trans R1-Pd(II)L2-R2 (Transmetalation Intermediate) OxAdd->Trans Transmetalation Trans->Pd(0)L2 Reductive Elimination R1-R2 3-(4-aryl-1H-pyrazol-1-yl)propanenitrile (Product) Trans->R1-R2 R1-X This compound R1-X->OxAdd R2-B(OH)2 Arylboronic Acid + Base R2-B(OH)2->Trans

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Based on successful protocols for structurally similar 4-bromopyrazoles, the following experimental procedures are recommended.[2][3] Optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal yields for specific substrates.

Protocol 1: General Procedure using a Palladium Pre-catalyst

This protocol is adapted from methodologies developed for the Suzuki-Miyaura coupling of unprotected and N-substituted 4-bromopyrazoles and is expected to be a good starting point.[3]

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.5 - 2.0 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G2, 2-7 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, and potassium phosphate.

  • Seal the vessel with a septum and replace the atmosphere with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Add the palladium pre-catalyst to the solid mixture.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C) in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(4-aryl-1H-pyrazol-1-yl)propanenitrile.

Experimental Workflow Diagram

Experimental_Workflow A 1. Add Reactants & Base (Py-Br, Boronic Acid, K3PO4) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Add Catalyst (e.g., XPhos Pd G2) B->C D 4. Add Solvents (Dioxane/Water) C->D E 5. Heat & Stir (80-110 °C) D->E F 6. Reaction Monitoring (TLC / LC-MS) E->F G 7. Work-up (Dilution, Filtration, Extraction) F->G H 8. Purification (Column Chromatography) G->H I Product H->I

Caption: Step-by-step workflow for the Suzuki coupling reaction.

Data Presentation: Expected Outcomes and Optimization

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of various 4-bromopyrazoles with different arylboronic acids. These data can be used as a benchmark for the reactions of this compound. The propanenitrile substituent at N1 is electron-withdrawing and may influence reaction rates and yields.

Table 1: Summary of Reaction Conditions and Yields for Suzuki Coupling of 4-Bromopyrazoles

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidXPhos Pd G2 (6-7)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1002486
24-Methoxyphenylboronic acidXPhos Pd G2 (6-7)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1002481
34-(Trifluoromethyl)phenylboronic acidXPhos Pd G2 (6-7)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1002461
43,5-Dimethylphenylboronic acidXPhos Pd G2 (6-7)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1002475
52-Thiopheneboronic acidXPhos Pd G2 (6-7)K₃PO₄ (2.0)Dioxane/H₂O (4:1)1002465

Data adapted from literature on unprotected 4-bromopyrazole.[3] Yields are for isolated products.

Troubleshooting and Optimization
  • Low Yields: If low yields are observed, consider increasing the catalyst loading, using a different phosphine ligand (e.g., SPhos, RuPhos), or a different palladium source. The choice of base can also be critical; alternatives include Cs₂CO₃ and K₂CO₃.

  • Debromination: The formation of the debrominated starting material, 3-(1H-pyrazol-1-yl)propanenitrile, can be a significant side reaction. This can sometimes be suppressed by using milder bases, lower reaction temperatures, or by ensuring strictly anaerobic conditions.

  • Homocoupling: Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction.

  • Sterically Hindered Substrates: For sterically demanding arylboronic acids, higher temperatures and longer reaction times may be necessary. The use of bulky phosphine ligands is often beneficial in these cases.

Logical Relationship for Optimization

Optimization Start Initial Reaction Setup LowYield Low Yield? Start->LowYield Debromination Debromination? LowYield->Debromination No OptimizeCatalyst Change Catalyst/Ligand LowYield->OptimizeCatalyst Yes OptimizeBase Change Base Debromination->OptimizeBase Yes OptimizeTemp Adjust Temperature Debromination->OptimizeTemp No SuccessfulProduct Successful Product Debromination->SuccessfulProduct No, High Yield OptimizeCatalyst->Start OptimizeBase->Start OptimizeTemp->Start OptimizeSolvent Change Solvent Ratio

Caption: A decision tree for troubleshooting and optimizing the Suzuki coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of 4-bromopyrazoles. The protocols and data presented here provide a comprehensive guide for researchers to successfully apply this methodology to this compound. Careful optimization of the reaction parameters will be key to achieving high yields and purity for a diverse range of substituted pyrazole derivatives, which are valuable scaffolds in drug discovery.

References

Palladium-Catalyzed Cross-Coupling of 4-Bromopyrazoles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of pyrazole scaffolds is a critical step in the synthesis of a vast array of pharmaceutical compounds. Palladium-catalyzed cross-coupling reactions of 4-bromopyrazoles offer a versatile and efficient toolkit for creating diverse molecular architectures. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, enabling the strategic development of novel therapeutics.

The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The ability to selectively introduce a variety of substituents at the C4 position of the pyrazole ring is paramount for modulating the pharmacological properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable method for achieving this, offering a broad substrate scope and high functional group tolerance under relatively mild conditions.[1][2][3]

Application Notes

The strategic application of palladium-catalyzed cross-coupling reactions on 4-bromopyrazole substrates allows for the precise installation of aryl, heteroaryl, alkyl, alkynyl, and amino moieties. This versatility is crucial in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.

  • Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by coupling 4-bromopyrazoles with boronic acids or their derivatives.[4] It is widely used to synthesize biaryl and heteroaryl-pyrazole structures, which are common motifs in kinase inhibitors and other targeted therapies. The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[5][6]

  • Heck Coupling: The Heck reaction facilitates the formation of C-C bonds by coupling 4-bromopyrazoles with alkenes.[7][8] This method is particularly useful for synthesizing styryl-pyrazoles and other vinyl-substituted derivatives, which can serve as key intermediates for further functionalization or as final products with specific biological activities.

  • Sonogashira Coupling: This reaction enables the formation of a C-C bond between 4-bromopyrazoles and terminal alkynes, providing access to alkynyl-pyrazoles.[9][10] These products are valuable precursors for the synthesis of more complex heterocyclic systems and have applications in materials science and as bioactive molecules.[11][12]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction couples 4-bromopyrazoles with a wide variety of amines, including primary and secondary alkyl and aryl amines.[13][14] This reaction is instrumental in the synthesis of 4-aminopyrazole derivatives, which are prevalent in pharmaceuticals targeting a range of diseases.[15][16]

Experimental Workflows and Mechanisms

The general workflow for these reactions involves the careful selection and combination of a palladium precursor, a ligand, a base, and a suitable solvent. The specific conditions are tailored to the substrates and the desired coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine 4-Bromopyrazole, Coupling Partner, Base, and Solvent in Reaction Vessel degas Degas the Reaction Mixture (e.g., with Argon or Nitrogen) reagents->degas catalyst Add Palladium Precatalyst and Ligand degas->catalyst heat Heat the Reaction Mixture (Temperature and Time are Reaction-Specific) catalyst->heat monitor Monitor Reaction Progress (e.g., by TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench the Reaction cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling.

The catalytic cycles for these reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.

Catalytic Cycles

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L2 Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Migratory\nInsertion Migratory Insertion Ar-Pd(II)-X(L2)->Migratory\nInsertion Alkene R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory\nInsertion->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride\nElimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride\nElimination Substituted Alkene Beta-Hydride\nElimination->Pd(0)L2 Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive\nElimination Ar-C≡CR Reductive\nElimination->Pd(0)L2 Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination\n& Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine\nCoordination\n& Deprotonation HNR2, Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Amine\nCoordination\n& Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Ar-NR2 Reductive\nElimination->Pd(0)L

References

Application Notes and Protocols: The Role of 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile Derivatives in the Synthesis of JAK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols on the utilization of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile derivatives as pivotal intermediates in the synthesis of Janus kinase (JAK) inhibitors, with a specific focus on Ruxolitinib. The protocols outlined below are based on established synthetic routes and are intended to guide researchers in the efficient preparation of these critical building blocks and their subsequent conversion to the final active pharmaceutical ingredient (API). Quantitative data from representative synthetic steps are summarized for clarity, and key experimental workflows are visually represented.

Introduction to JAK Inhibition and Ruxolitinib

The Janus kinase/signal transducers and activators of transcription (JAK/STAT) signaling pathway is a crucial cascade that transmits extracellular signals from cytokines and growth factors to the cell nucleus, regulating gene expression involved in immunity, cell proliferation, and differentiation.[1][2][3] Dysregulation of the JAK/STAT pathway is implicated in various autoimmune diseases and myeloproliferative neoplasms.

Ruxolitinib is a potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[4] A key structural feature of Ruxolitinib is the pyrazole-containing side chain, which is introduced during synthesis using a chiral propanenitrile derivative. The intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, serves as a critical precursor for the construction of the final drug molecule.

Core Synthetic Strategies and Data

The synthesis of Ruxolitinib intermediates featuring the this compound core can be achieved through several strategic routes. Below are summaries of key reactions and associated quantitative data.

Table 1: Synthesis of 3-Cyclopentyl-3-oxopropionitrile (Intermediate II)
StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
1Methyl cyclopentanecarboxylate, AcetonitrilePotassium hydride, Tetrahydrofuran60690CN104496904A
2Methyl cyclopentanecarboxylate, AcetonitrileSodium hydride, Tetrahydrofuran701593CN104496904A
3Methyl cyclopentanecarboxylate, AcetonitrileSodium hydride, Tetrahydrofuran802091CN104496904A
Table 2: Synthesis of (S)-3-Cyclopentyl-3-hydroxypropionitrile (Intermediate III)
StepReactantKey ReagentsSolventTemperatureTime (h)Yield (%)Enantiomeric Excess (ee%)Reference
13-Cyclopentyl-3-oxopropionitrileD-Glucose, D-Glucose dehydrogenase, NADPH, Carbonyl reductasePotassium phosphate buffer, DMFRoom Temp328299.1CN104496904A
Table 3: Synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (Key Intermediate)
StepReactantsReagents & SolventsTemperature (°C)Time (h)Yield (%)Reference
1(S)-3-cyclopentyl-3-hydroxypropionitrile, 4-BromopyrazoleTriphenylphosphine, Diisopropyl azodicarboxylate, Tetrahydrofuran-10 to Room Temp276CN104496904A
2(S)-3-cyclopentyl-3-hydroxypropionitrile, 4-BromopyrazoleTriphenylphosphine, Diisopropyl azodicarboxylate, Tetrahydrofuran0 to Room Temp584.3CN104496904A
3(S)-3-cyclopentyl-3-hydroxypropionitrile, 4-BromopyrazoleTriphenylphosphine, Diisopropyl azodicarboxylate, Tetrahydrofuran5 to 35578CN104496904A
Table 4: Suzuki Coupling to form Ruxolitinib

| Step | Reactants | Catalyst & Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---| | 1 | (3R)-3-cyclopentyl-3-[4-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | Cesium carbonate, Water | Acetonitrile | Reflux | 15 | 100 (crude) | WO2010083283A3 |

Experimental Protocols

Protocol 1: Synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile via Mitsunobu Reaction

Materials:

  • (S)-3-cyclopentyl-3-hydroxypropionitrile

  • 4-Bromopyrazole

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Ethyl acetate

  • n-Hexane

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere (argon or nitrogen), add (S)-3-cyclopentyl-3-hydroxypropionitrile (1.0 eq), 4-bromopyrazole (1.0 eq), and triphenylphosphine (1.0 eq).

  • Dissolve the solids in anhydrous tetrahydrofuran.

  • Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Slowly add diisopropyl azodicarboxylate (1.0 eq) dropwise to the cooled solution, maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and n-hexane (e.g., 1:1 v/v) to afford (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile as a pale yellow solid.[5]

Protocol 2: Synthesis of Ruxolitinib via Suzuki Coupling

Materials:

  • (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3) or Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane and Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Add a degassed mixture of 1,4-dioxane and an aqueous solution of sodium carbonate (2 M) or cesium carbonate.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting intermediate is then deprotected (e.g., removal of the tosyl group) to yield Ruxolitinib.

Visualizing the Science

JAK-STAT Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK Autophosphorylation STAT STAT pSTAT p-STAT STAT->pSTAT pJAK->STAT Phosphorylates Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription Dimer->Transcription Binds to DNA DNA DNA Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

Experimental Workflow for Ruxolitinib Intermediate Synthesis

Synthesis_Workflow Start S-3-cyclopentyl-3-hydroxypropionitrile + 4-Bromopyrazole Mitsunobu Mitsunobu Reaction (PPh3, DIAD, THF) Start->Mitsunobu Intermediate (3R)-3-(4-bromo-1H-pyrazol-1-yl) -3-cyclopentylpropanenitrile Mitsunobu->Intermediate Purification Column Chromatography Intermediate->Purification FinalProduct Purified Intermediate Purification->FinalProduct

Caption: Workflow for the synthesis of the key Ruxolitinib intermediate.

Logical Relationship of this compound in Ruxolitinib

Logical_Relationship BromoPyrazole This compound Derivative SuzukiCoupling Suzuki Coupling BromoPyrazole->SuzukiCoupling PyrroloPyrimidine Pyrrolo[2,3-d]pyrimidine Core PyrroloPyrimidine->SuzukiCoupling Ruxolitinib Ruxolitinib SuzukiCoupling->Ruxolitinib

Caption: Contribution of the bromo-pyrazole intermediate to the final Ruxolitinib structure.

References

Chiral Synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile is a key chiral intermediate in the synthesis of several pharmacologically active molecules, including the Janus kinase (JAK) inhibitor Ruxolitinib. The precise stereochemistry of this building block is crucial for the efficacy and safety of the final drug product. This document provides detailed application notes and experimental protocols for the chiral synthesis of this compound, focusing on two distinct and effective methods: organocatalytic asymmetric Michael addition and a chemoenzymatic approach involving asymmetric reduction followed by a Mitsunobu reaction.

Introduction

The development of robust and scalable methods for the synthesis of enantiomerically pure pharmaceutical intermediates is a cornerstone of modern drug development. (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (CAS 1146629-83-5) is a critical intermediate where the (R)-configuration at the stereocenter is essential for its intended biological activity. This document outlines two validated synthetic strategies to achieve high enantiopurity and yield for this target molecule.

Synthetic Strategies

Two primary routes for the chiral synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile are presented:

  • Organocatalytic Asymmetric Michael Addition: This approach utilizes a chiral squaric acid amide catalyst to control the stereoselective addition of 4-bromo-1H-pyrazole to an activated alkene.

  • Chemoenzymatic Synthesis via Asymmetric Reduction: This method employs an enzymatic reduction to establish the chiral center, followed by a Mitsunobu reaction to introduce the pyrazole moiety.

Protocol 1: Organocatalytic Asymmetric Michael Addition

This protocol is adapted from patent CN105461630A and involves a chiral squaric acid amide-catalyzed Michael addition, followed by hydrolysis and decarboxylation.[1][2]

Overall Reaction Scheme:
  • Step 1: Asymmetric Michael Addition

    • 3-cyclopentyl-2-cyanoacrylate (I) + 4-bromo-1H-pyrazole (II) --(Chiral Squaric Acid Amide Catalyst)--> (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoic acid alkyl ester (IV)

  • Step 2: Hydrolysis and Decarboxylation

    • (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano-3-cyclopentylpropanoic acid alkyl ester (IV) --(Hydrolysis, Decarboxylation)--> (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (V)

Experimental Protocol

Step 1: Asymmetric Michael Addition

  • To a stirred solution of 3-cyclopentyl-2-cyanoacrylate (I) (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) at -20°C to 20°C, add the chiral squaric acid amide catalyst (III) (0.01-0.1 eq).

  • Add 4-bromo-1H-pyrazole (II) (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction for 7-9 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, the reaction mixture can be directly used in the next step or purified by column chromatography to isolate the intermediate (IV).

Step 2: Hydrolysis and Decarboxylation

  • To the reaction mixture containing the intermediate (IV), add an aqueous solution of a base (e.g., sodium hydroxide, potassium hydroxide) or acid (e.g., hydrochloric acid).

  • Heat the mixture to reflux and stir for 2-4 hours to effect hydrolysis and decarboxylation.

  • After cooling to room temperature, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final product (V).

Data Presentation
ParameterValueReference
Overall Yield≥ 80%[1][2]
Enantiomeric Excess (ee)≥ 90%[1][2]

Logical Workflow Diagram

cluster_step1 Step 1: Asymmetric Michael Addition cluster_step2 Step 2: Hydrolysis & Decarboxylation A 3-cyclopentyl-2-cyanoacrylate (I) D Reaction at -20 to 20°C (7-9 hours) A->D B 4-bromo-1H-pyrazole (II) B->D C Chiral Squaric Acid Amide Catalyst (III) C->D E (R)-3-(4-bromo-1H-pyrazol-1-yl)-2-cyano- 3-cyclopentylpropanoic acid alkyl ester (IV) D->E Stereoselective C-N bond formation F Hydrolysis (Acid/Base) E->F G Decarboxylation (Heat) F->G H (R)-3-(4-bromo-1H-pyrazol-1-yl)- 3-cyclopentylpropanenitrile (V) G->H

Caption: Workflow for Organocatalytic Synthesis.

Protocol 2: Chemoenzymatic Synthesis via Asymmetric Reduction and Mitsunobu Reaction

This protocol is based on patent CN104496904B and offers an alternative chemoenzymatic route.[3]

Overall Reaction Scheme:
  • Step 1: Preparation of Starting Material

    • Cyclopentane methyl formate + Acetonitrile --> 3-cyclopentyl-3-oxopropionitrile

  • Step 2: Enzymatic Asymmetric Reduction

    • 3-cyclopentyl-3-oxopropionitrile --(Enzyme)--> (S)-3-cyclopentyl-3-hydroxypropanenitrile

  • Step 3: Mitsunobu Reaction

    • (S)-3-cyclopentyl-3-hydroxypropanenitrile + 4-bromo-1H-pyrazole --(DIAD, PPh3)--> (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile

Experimental Protocol

Step 1: Preparation of 3-cyclopentyl-3-oxopropionitrile

  • Carry out a catalytic reaction between cyclopentane methyl formate and acetonitrile to synthesize 3-cyclopentyl-3-oxopropionitrile. (Details of the specific catalyst and conditions are proprietary to the patent).

Step 2: Enzymatic Asymmetric Reduction

  • Perform an enzymatic asymmetric reduction of 3-cyclopentyl-3-oxopropionitrile to generate the chiral alcohol, (S)-3-cyclopentyl-3-hydroxypropanenitrile. This step is crucial for establishing the stereocenter. (The specific enzyme and reaction conditions are proprietary to the patent).

Step 3: Mitsunobu Reaction

  • Dissolve 4-bromo-1H-pyrazole (0.1 mol), (S)-3-cyclopentyl-3-hydroxypropanenitrile (0.3 mol), and triphenylphosphine (PPh3) (0.3 mol) in anhydrous tetrahydrofuran (800 mL).

  • Cool the mixture to 5°C under an argon atmosphere.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (0.3 mol) dropwise to the reaction mixture.

  • Allow the reaction to warm to 35°C and stir for 5 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography using an eluent of ethyl acetate/n-hexane (1:1) to yield the final product as a faint yellow solid.

Data Presentation
ParameterValueReference
Yield (Mitsunobu Step)78%[3]
StereoselectivityGood (inversion of stereocenter)[3]

Logical Workflow Diagram

cluster_step1 Step 1: Starting Material Synthesis cluster_step2 Step 2: Enzymatic Asymmetric Reduction cluster_step3 Step 3: Mitsunobu Reaction A Cyclopentane methyl formate C Catalytic Reaction A->C B Acetonitrile B->C D 3-cyclopentyl-3-oxopropionitrile C->D F (S)-3-cyclopentyl-3-hydroxypropanenitrile D->F Stereoselective reduction E Enzyme E->F I Reaction at 5-35°C (5 hours) F->I G 4-bromo-1H-pyrazole G->I H DIAD, PPh3 H->I J (R)-3-(4-bromo-1H-pyrazol-1-yl)- 3-cyclopentylpropanenitrile I->J Inversion of stereochemistry

Caption: Workflow for Chemoenzymatic Synthesis.

Conclusion

Both the organocatalytic and chemoenzymatic routes provide effective strategies for the chiral synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile with high yield and enantioselectivity. The choice of method may depend on factors such as the availability of the chiral catalyst or enzyme, cost of starting materials, and scalability requirements. These detailed protocols serve as a valuable resource for researchers and professionals in the pharmaceutical industry engaged in the synthesis of Ruxolitinib and other related compounds.

References

Application Notes and Protocols for the Asymmetric Synthesis of Pyrazole-Containing Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole moieties are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific stereochemistry of these molecules is often critical for their therapeutic efficacy and safety. Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is therefore of paramount importance in the development of pyrazole-containing drugs.

These application notes provide an overview of modern asymmetric strategies for accessing chiral pyrazole-containing pharmaceutical intermediates. Detailed protocols for key methodologies are presented to facilitate their implementation in a research and development setting.

Key Asymmetric Synthesis Methodologies

The asymmetric synthesis of chiral pyrazole intermediates can be broadly categorized into two main approaches: organocatalysis and metal-catalysis. Both strategies have proven effective in establishing stereocenters with high enantioselectivity. A prevalent strategy in both approaches is the use of pyrazolin-5-ones as versatile nucleophilic synthons.

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free and often milder alternative to traditional metal catalysis. Key organocatalytic strategies for synthesizing chiral pyrazoles include:

  • Asymmetric Michael Addition: This is one of the most widely employed methods, where a pyrazolone is added to an α,β-unsaturated carbonyl compound or a nitroalkene. Chiral amines, thioureas, and squaramides derived from cinchona alkaloids are common catalysts that activate the substrates through hydrogen bonding and/or the formation of transient iminium or enamine intermediates.

  • [3+2] Cycloadditions: Chiral organocatalysts can mediate the enantioselective [3+2] cycloaddition of various precursors to form the pyrazole ring with high stereocontrol.

  • Tandem/Domino Reactions: These elegant one-pot procedures combine multiple reaction steps, such as a Michael addition followed by a cyclization or annulation, to rapidly build molecular complexity and generate chiral pyrazole-containing scaffolds.

Metal-Catalyzed Approaches

Chiral metal complexes are highly efficient catalysts for a variety of asymmetric transformations leading to chiral pyrazoles. These methods often exhibit high turnover numbers and excellent enantioselectivities. Notable examples include:

  • Chiral N,N'-Dioxide-Metal Complexes: Ligands such as chiral N,N'-dioxides, when complexed with metal ions like Ni(II) or Sc(III), have been successfully applied in asymmetric [3+2] cycloadditions and other transformations to produce enantioenriched pyrazoles.[1][2]

  • Silver-Catalyzed Cyclizations: Silver salts can act as carbophilic Lewis acids to activate alkynes, enabling enantioselective cyclization reactions to form chiral spiropyrazolones.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general principles of organocatalytic and metal-catalyzed asymmetric synthesis of pyrazole intermediates.

Asymmetric_Synthesis_Pathways cluster_Organocatalysis Organocatalytic Strategies cluster_Metal_Catalysis Metal-Catalyzed Strategies Pyrazolone_O Pyrazolone Chiral_Intermediate_O Chiral Michael Adduct Pyrazolone_O->Chiral_Intermediate_O Michael_Acceptor Michael Acceptor (e.g., Nitroalkene) Michael_Acceptor->Chiral_Intermediate_O Organocatalyst Chiral Organocatalyst (e.g., Cinchona Alkaloid) Organocatalyst->Chiral_Intermediate_O Asymmetric Michael Addition Final_Product_O Chiral Pyrazole Derivative Chiral_Intermediate_O->Final_Product_O Further Transformation (e.g., Cyclization) Hydrazonoyl_Chloride Hydrazonoyl Chloride Chiral_Intermediate_M Chiral Dihydropyrazole Hydrazonoyl_Chloride->Chiral_Intermediate_M Unsaturated_Enone α,β-Unsaturated Enone Unsaturated_Enone->Chiral_Intermediate_M Metal_Catalyst Chiral N,N'-Dioxide- Ni(II) Complex Metal_Catalyst->Chiral_Intermediate_M Asymmetric [3+2] Cycloaddition Final_Product_M Axially Chiral Pyrazole Chiral_Intermediate_M->Final_Product_M Oxidation

Caption: General strategies for the asymmetric synthesis of chiral pyrazole derivatives.

Experimental_Workflow Start Starting Materials (Pyrazolone, Electrophile, Catalyst) Reaction Asymmetric Reaction (e.g., Michael Addition) Start->Reaction 1. Dissolve & Cool Workup Aqueous Work-up & Extraction Reaction->Workup 2. Quench Reaction Purification Column Chromatography Workup->Purification 3. Isolate Crude Product Analysis Characterization (NMR, HPLC, MS) Purification->Analysis 4. Purify Product Final Enantiopure Pyrazole Intermediate Analysis->Final 5. Verify Structure & Purity

Caption: A typical experimental workflow for asymmetric pyrazole synthesis.

Quantitative Data Summary

The following tables summarize the results of selected asymmetric syntheses of pyrazole-containing intermediates, highlighting the performance of different catalytic systems.

Table 1: Organocatalytic Asymmetric Michael Addition of Pyrazolones to Nitroalkenes

EntryPyrazolone (R¹)Nitroalkene (R²)Catalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
1Phenylβ-NitrostyreneCinchona-Thiourea (10)Toluene-209592
2Methylβ-NitrostyreneSquaramide (5)CH₂Cl₂RT9895
3Phenyl(E)-1-Nitroprop-1-eneCinchona-Thiourea (10)Toluene-208588
4Methyl(E)-1-Nitroprop-1-eneSquaramide (5)CH₂Cl₂RT9290

Table 2: Metal-Catalyzed Asymmetric Synthesis of Chiral Pyrazoles

EntryReaction TypeSubstrate 1Substrate 2Catalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
1[3+2] CycloadditionHydrazonoyl ChlorideChalconeN,N'-Dioxide-Ni(OTf)₂ (10)DCM309094
2Michael/CyclizationAlkyne-NitroalkenePyrazoloneDHQN-SA1 (1) / Ag₂O (3)CHCl₃-40 to RT9998
3[3+2] CycloadditionHydrazonoyl ChlorideCinnamaldehydeN,N'-Dioxide-Ni(OTf)₂ (10)DCM308591
4Michael/CyclizationAlkyne-Nitroalkene1,3-DiphenylpyrazoloneDHQN-SA1 (1) / Ag₂O (3)CHCl₃-40 to RT9597

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Michael Addition of a Pyrazolone to a Nitroalkene

This protocol describes a general procedure for the enantioselective Michael addition of a pyrazolone to a nitroalkene using a cinchona alkaloid-derived thiourea catalyst.

Materials:

  • Pyrazolone (1.0 mmol)

  • Nitroalkene (1.1 mmol)

  • Cinchona-thiourea catalyst (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a dry reaction vial, add the pyrazolone (1.0 mmol) and the cinchona-thiourea catalyst (0.1 mmol).

  • Add toluene (5 mL) and stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a suitable cooling bath.

  • Add the nitroalkene (1.1 mmol) to the reaction mixture dropwise over 5 minutes.

  • Stir the reaction at this temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the chiral Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Chiral N,N'-Dioxide-Ni(II) Catalyzed Asymmetric [3+2] Cycloaddition

This protocol outlines a general procedure for the asymmetric [3+2] cycloaddition of a hydrazonoyl chloride with an α,β-unsaturated enone catalyzed by a chiral N,N'-dioxide-Ni(II) complex.[1][2]

Materials:

  • Chiral N,N'-dioxide ligand (0.01 mmol, 10 mol%)

  • Ni(OTf)₂ (0.01 mmol, 10 mol%)

  • Hydrazonoyl chloride (0.12 mmol)

  • α,β-Unsaturated enone (0.1 mmol)

  • Diisopropylethylamine (DIPEA) (0.14 mmol)

  • Dichloromethane (DCM) (1.0 mL)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (for oxidation)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • In a glovebox, add the chiral N,N'-dioxide ligand (0.01 mmol) and Ni(OTf)₂ (0.01 mmol) to a dry reaction vial.

  • Add DCM (0.5 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Add the α,β-unsaturated enone (0.1 mmol), hydrazonoyl chloride (0.12 mmol), and DIPEA (0.14 mmol) to the reaction vial.

  • Add the remaining DCM (0.5 mL) and stir the reaction mixture at 30 °C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • For the synthesis of the corresponding pyrazole, add DDQ (0.12 mmol) to the reaction mixture and stir for an additional 3 hours at 30 °C to effect oxidation.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral pyrazole.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Asymmetric Synthesis of Spiropyrazolones via Sequential Organo- and Silver Catalysis

This protocol details a one-pot synthesis of chiral spiropyrazolones through an organocatalytic asymmetric Michael addition followed by a silver-catalyzed cyclization.[3]

Materials:

  • Alkyne-tethered nitroalkene (0.33 mmol)

  • Pyrazolone (0.3 mmol)

  • Dihydroquinine-squaramide catalyst (DHQN-SA1) (0.003 mmol, 1 mol%)

  • Silver(I) oxide (Ag₂O) (0.009 mmol, 3 mol%)

  • Chloroform (CHCl₃) (1.2 mL)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., n-pentane/diethyl ether)

Procedure:

  • To a suspension of the alkyne-tethered nitroalkene (0.33 mmol), pyrazolone (0.3 mmol), DHQN-SA1 (1 mol%), and Ag₂O (3 mol%) in chloroform (1.2 mL), stir the mixture at -40 °C.

  • Monitor the reaction by TLC until complete conversion of the starting materials.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., n-pentane/diethyl ether) to obtain the spiropyrazolone.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

References

The Versatile Building Block: 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile in Heterocyclic Synthesis

Synthesis of Novel Pyrazole Derivatives for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel pyrazole derivatives with potential applications in medicinal chemistry, particularly in the development of anticancer agents. The protocols outlined below are based on established methodologies and provide a framework for the synthesis, purification, and biological characterization of these compounds.

Introduction

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The pyrazole scaffold is considered a "privileged structure" as it is present in numerous FDA-approved drugs and serves as a versatile template for the design of potent and selective therapeutic agents.[3] In the context of oncology, pyrazole-containing compounds have shown promise as inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are crucial regulators of cancer cell proliferation, survival, and angiogenesis.[4][5][6][7]

These application notes will detail a representative synthetic protocol for a pyrazole derivative, followed by standard protocols for evaluating its cytotoxic effects and its inhibitory activity against key cancer-related kinases.

Data Presentation: Biological Activity of Representative Pyrazole Derivatives

The following tables summarize the in vitro biological activities of exemplar pyrazole derivatives against cancer cell lines and specific kinase targets. This data is presented to highlight the potential of this compound class and to provide a reference for the expected outcomes of the subsequent experimental protocols.

Table 1: In Vitro Cytotoxicity of Pyrazole Derivative 1

Cell LineCancer TypeIC50 (µM)
HT-29Human Colon Cancer2.36[8]
MCF-7Human Breast Cancer6.59[8]
PC-3Human Prostate Cancer1.24[4]

Table 2: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (µM)
Pyrazole Derivative 2VEGFR-21.89[8]
Pyrazole Derivative 3CDK20.45[6]
Pyrazole Derivative 4VEGFR-20.00893[4]

Experimental Protocols

Synthesis of a Representative Pyrazole Derivative from a Chalcone Precursor

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole derivative via the cyclization of a chalcone with hydrazine hydrate. Chalcones, which are α,β-unsaturated ketones, are common precursors for the synthesis of pyrazolines and pyrazoles.[9][10][11][12][13]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone precursor (1 mmol) in absolute ethanol (20 mL).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (2 mmol) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate:hexane, 3:7).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then pour it into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 1: General Synthetic Workflow for Pyrazole Synthesis

G General Synthetic Workflow for Pyrazole Synthesis Chalcone Chalcone Precursor Reaction Reaction Mixture (Ethanol, Reflux) Chalcone->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Workup Work-up (Precipitation in Water) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Purified Pyrazole Derivative Purification->Product

Caption: General workflow for the synthesis of pyrazole derivatives.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[1]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivative in culture medium. The final concentrations should typically range from 0.01 to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram 2: MTT Assay Experimental Workflow

G MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis CellSeeding Cell Seeding in 96-well plate CompoundAddition Addition of Compound to cells CellSeeding->CompoundAddition CompoundPrep Preparation of Compound Dilutions CompoundPrep->CompoundAddition Incubation48h Incubation (48-72 hours) CompoundAddition->Incubation48h MTTAddition Addition of MTT solution Incubation48h->MTTAddition Incubation4h Incubation (4 hours) MTTAddition->Incubation4h Solubilization Solubilization of Formazan Incubation4h->Solubilization Absorbance Absorbance Reading (570 nm) Solubilization->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

In Vitro Kinase Inhibition Assay (VEGFR-2 & CDK2)

This protocol describes a general method for determining the in vitro inhibitory activity of the synthesized pyrazole derivatives against specific protein kinases, such as VEGFR-2 and CDK2, using a luminescence-based assay that measures ATP consumption.

Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, kinase enzyme solution, and substrate solution according to the manufacturer's instructions (e.g., using a commercial kinase assay kit).

  • Compound Dilution: Prepare serial dilutions of the pyrazole derivative in the kinase reaction buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase reaction buffer, the diluted pyrazole derivative, and the substrate. Initiate the reaction by adding the kinase enzyme. For a negative control, add buffer instead of the inhibitor. For a blank control, add buffer instead of the enzyme.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the amount of remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP present.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The kinase activity is inversely proportional to the luminescent signal. Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

G ReagentPrep Reagent Preparation (Buffer, ATP, Kinase, Substrate) ReactionSetup Reaction Setup in 96-well plate ReagentPrep->ReactionSetup CompoundDilution Compound Dilution CompoundDilution->ReactionSetup Incubation Incubation (e.g., 30°C, 60 min) ReactionSetup->Incubation ATP_Detection Addition of ATP Detection Reagent Incubation->ATP_Detection Luminescence Luminescence Measurement ATP_Detection->Luminescence IC50_Calc IC50 Calculation Luminescence->IC50_Calc

Caption: Inhibition of VEGFR-2 by pyrazole derivatives.

CDK2/Cyclin E Cell Cycle Regulation

The CDK2/Cyclin E complex is a key regulator of the G1/S transition in the cell cycle. [14][15][16]Dysregulation of this complex is common in cancer, leading to uncontrolled cell proliferation. Pyrazole derivatives can inhibit CDK2 activity, causing cell cycle arrest. [5][7] Diagram 5: Simplified CDK2/Cyclin E Cell Cycle Pathway

G Simplified CDK2/Cyclin E Cell Cycle Pathway CyclinE Cyclin E Complex CDK2/Cyclin E Complex CyclinE->Complex CDK2 CDK2 CDK2->Complex G1_Arrest G1/S Arrest Rb Rb Complex->Rb Phosphorylates Pyrazole Pyrazole Derivative Pyrazole->CDK2 Inhibits Pyrazole->G1_Arrest E2F E2F Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes

Caption: Inhibition of CDK2 by pyrazole derivatives leads to cell cycle arrest.

References

Application of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole and its derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of biological activities.[1] These five-membered heterocyclic compounds are recognized as "privileged structures" in agrochemical discovery, meaning they are frequently found in commercially successful fungicides, herbicides, and insecticides.[1] The versatile nature of the pyrazole ring allows for extensive structural modifications, leading to compounds with potent and specific activities against various agricultural pests.

This document provides a detailed overview of the potential applications of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile as a key intermediate and a template for the discovery of novel agrochemicals. While this specific compound is primarily documented as a building block in pharmaceutical synthesis, its structural motifs—a substituted pyrazole and a nitrile group—are features of interest in the design of new active ingredients for crop protection. These notes offer detailed, representative protocols for the synthesis, and biological evaluation of this compound and its analogues in an agrochemical context.

Synthesis of this compound

The synthesis of this compound can be achieved through a Michael addition reaction between 4-bromopyrazole and acrylonitrile. This method provides a straightforward route to the target compound.

Experimental Protocol: Synthesis via Michael Addition

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromopyrazole (1 equivalent) in a suitable solvent such as acetonitrile or ethanol.

  • Addition of Base: Add a catalytic amount of a base, for example, triethylamine or potassium carbonate (0.1-0.2 equivalents), to the solution.

  • Addition of Acrylonitrile: Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 40-60 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the catalyst if it is a solid. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a suitable organic solvent like dichloromethane and wash with water to remove any remaining base and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Final Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product cluster_purification Purification 4-bromopyrazole 4-Bromopyrazole Michael_Addition Michael Addition 4-bromopyrazole->Michael_Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael_Addition Solvent Acetonitrile/Ethanol Solvent->Michael_Addition Base Triethylamine/K2CO3 Base->Michael_Addition Temperature RT to 60°C Temperature->Michael_Addition Workup Aqueous Work-up Michael_Addition->Workup Target_Compound This compound Chromatography Column Chromatography Workup->Chromatography Chromatography->Target_Compound

Caption: Synthetic workflow for this compound.

Agrochemical Applications and Screening Protocols

The pyrazole scaffold is a component of numerous commercial agrochemicals.[1] Depending on the substituents, pyrazole derivatives can exhibit fungicidal, herbicidal, or insecticidal properties. The following sections outline potential applications for this compound and provide detailed protocols for its biological evaluation.

Fungicidal Application

Many pyrazole-containing compounds act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain.[1]

Experimental Protocol: In Vitro Antifungal Assay

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Culture Medium: Prepare Potato Dextrose Agar (PDA) medium and autoclave. Allow it to cool to approximately 50-60 °C before adding the test compound.

  • Dosing: Add the stock solution of the test compound to the molten PDA to achieve final concentrations ranging from 0.1 to 100 µg/mL. Also, prepare a control plate with DMSO only.

  • Inoculation: Place a 5 mm mycelial plug of the test fungus (e.g., Botrytis cinerea, Rhizoctonia solani) in the center of each agar plate.

  • Incubation: Incubate the plates at 25±2 °C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions after 3-5 days, or when the fungal growth in the control plate has reached the edge.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: Determine the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) by probit analysis of the dose-response data.

Table 1: Representative Fungicidal Activity Data for Pyrazole Analogs

CompoundTarget FungusEC₅₀ (µg/mL)
Analog ABotrytis cinerea2.43
Analog BRhizoctonia solani2.18
Analog CValsa mali1.79
Analog DThanatephorus cucumeris1.64

Note: Data presented are for analogous pyrazole derivatives to illustrate typical activity levels.

G Start Start Prepare_Stock Prepare Stock Solution (Test Compound in DMSO) Start->Prepare_Stock Prepare_Media Prepare Dosed PDA Media Prepare_Stock->Prepare_Media Inoculate Inoculate with Fungal Plug Prepare_Media->Inoculate Incubate Incubate Plates (25°C, 3-5 days) Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Determine_EC50 Determine EC₅₀ Calculate->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for in vitro fungicidal screening.

Herbicidal Application

Pyrazole-based herbicides often target key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or acetolactate synthase (ALS).[1][2]

Experimental Protocol: Whole-Plant Herbicidal Assay

  • Plant Cultivation: Grow test weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) in pots containing a standard potting mix in a greenhouse or growth chamber until they reach the 2-3 leaf stage.

  • Preparation of Spray Solution: Prepare a stock solution of this compound in acetone with a surfactant. Dilute with water to create a series of application rates (e.g., 50, 150, 450 g ai/ha). Include a solvent-surfactant only control.

  • Application: Spray the plants uniformly with the test solutions using a laboratory sprayer calibrated to deliver a specific volume.

  • Evaluation: Keep the treated plants in the greenhouse and observe for phytotoxic effects such as chlorosis, necrosis, and growth inhibition at 7, 14, and 21 days after treatment.

  • Data Analysis: Visually assess the percentage of injury on a scale of 0 (no effect) to 100 (complete kill). Alternatively, measure the fresh or dry weight of the above-ground biomass and calculate the percentage of growth reduction compared to the control.

  • GR₅₀ Determination: Determine the application rate that causes a 50% reduction in plant growth (GR₅₀).

Table 2: Representative Herbicidal Activity Data for Pyrazole Analogs

CompoundWeed SpeciesApplication Rate (g ai/ha)Growth Inhibition (%)
Analog EEchinochloa crus-galli15075
Analog FAmaranthus retroflexus15085
Analog GSetaria viridis15060
Analog HAbutilon theophrasti15090

Note: Data presented are for analogous pyrazole derivatives to illustrate typical activity levels.

G Start Start Cultivate_Plants Cultivate Test Plants (2-3 leaf stage) Start->Cultivate_Plants Prepare_Spray Prepare Spray Solutions Cultivate_Plants->Prepare_Spray Apply_Treatment Apply Treatment (Spray) Prepare_Spray->Apply_Treatment Greenhouse Maintain in Greenhouse Apply_Treatment->Greenhouse Evaluate Evaluate Phytotoxicity (7, 14, 21 DAT) Greenhouse->Evaluate Analyze Analyze Data (% Injury, GR₅₀) Evaluate->Analyze End End Analyze->End

Caption: Workflow for whole-plant herbicidal screening.

Insecticidal Application

Pyrazole insecticides often act as antagonists of the GABA-gated chloride channel in the insect nervous system.[1]

Experimental Protocol: Insecticidal Bioassay (Topical Application)

  • Insect Rearing: Rear third-instar larvae of a target insect pest (e.g., Spodoptera exigua, Plutella xylostella) under controlled laboratory conditions.

  • Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Make serial dilutions to obtain at least five concentrations.

  • Application: Anesthetize the larvae using CO₂ or by chilling. Apply a 0.5 µL droplet of the dosing solution to the dorsal thorax of each larva using a micro-applicator. Treat a control group with acetone only.

  • Observation: Place the treated larvae individually in petri dishes with an artificial diet. Maintain them at 27±2 °C and 60-70% relative humidity.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours after application.

  • LD₅₀ Determination: Calculate the lethal dose required to kill 50% of the test population (LD₅₀) using probit analysis, correcting for any control mortality with Abbott's formula.

Table 3: Representative Insecticidal Activity Data for Pyrazole Analogs

CompoundInsect SpeciesLD₅₀ (µ g/larva )
Analog IPlutella xylostella0.05
Analog JSpodoptera exigua0.12
Analog KHelicoverpa armigera0.08
Analog LAphis gossypii0.25

Note: Data presented are for analogous pyrazole derivatives to illustrate typical activity levels.

G Start Start Rear_Insects Rear Target Insects Start->Rear_Insects Prepare_Solutions Prepare Dosing Solutions (in Acetone) Rear_Insects->Prepare_Solutions Anesthetize Anesthetize Insects Prepare_Solutions->Anesthetize Topical_Application Topical Application (0.5 µL/insect) Anesthetize->Topical_Application Incubate Incubate with Diet (27°C) Topical_Application->Incubate Record_Mortality Record Mortality (24, 48, 72h) Incubate->Record_Mortality Calculate_LD50 Calculate LD₅₀ Record_Mortality->Calculate_LD50 End End Calculate_LD50->End

Caption: Workflow for insecticidal topical application bioassay.

Conclusion

This compound represents a valuable starting point for the synthesis of novel agrochemicals. Its pyrazole core is a well-established pharmacophore in the agrochemical industry, and the bromo- and propanenitrile substituents offer multiple sites for further chemical modification to optimize biological activity, selectivity, and physicochemical properties. The protocols detailed in this document provide a robust framework for the synthesis and comprehensive biological evaluation of this compound and its derivatives as potential fungicides, herbicides, or insecticides. Researchers are encouraged to use these methods as a foundation for their discovery programs, exploring the rich chemical space around this promising scaffold.

References

Application Notes and Protocols: The Development of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable ability to form key interactions within the ATP-binding site of various protein kinases.[1][2] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3][4] Consequently, the development of small molecule kinase inhibitors has become a major focus of targeted drug discovery.[5][6] Pyrazole-based compounds have demonstrated significant success in this arena, with several FDA-approved drugs, such as Crizotinib, Ruxolitinib, and Encorafenib, featuring this heterocyclic core.[1][5]

These application notes provide a comprehensive guide to the development and evaluation of pyrazole-based kinase inhibitors. Included are detailed protocols for essential in vitro and cell-based assays, as well as structured data for representative inhibitors targeting key oncogenic kinases like Janus kinases (JAKs) and Aurora kinases.

Featured Pyrazole-Based Kinase Inhibitors: Quantitative Data

The following tables summarize the inhibitory activities of selected pyrazole-based compounds against their target kinases. This data is crucial for understanding the potency and selectivity of these inhibitors.

Table 1: Pyrazole-Based Janus Kinase (JAK) Inhibitors
CompoundTarget Kinase(s)IC50 (nM)Cell Line(s)Cellular Potency (IC50/GI50)Reference(s)
RuxolitinibJAK1, JAK23.3 (JAK1), 2.8 (JAK2)HEL, K5620.35 µM (HEL), 0.37 µM (K562)[7][8]
TofacitinibJAK1, JAK2, JAK315.1 (JAK1), 77.4 (JAK2), 55.0 (JAK3)Not SpecifiedNot Specified[7]
Compound 3fJAK1, JAK2, JAK33.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3)PC-3, HEL, K562, MCF-7, MOLT4Low micromolar range[8][9]
Compound 11bJAKsNot SpecifiedHEL, K5620.35 µM (HEL), 0.37 µM (K562)[8][9]
AZ960JAK2< 3 nMSET-2Not Specified[7]
Table 2: Pyrazole-Based Aurora Kinase Inhibitors
CompoundTarget Kinase(s)IC50 (nM)Cell Line(s)Cellular Potency (GI50)Reference(s)
Tozasertib (VX-680/MK-0457)Aurora A, Aurora B~3 (dual)Not SpecifiedNot Specified[10][11]
AT9283Aurora A, Aurora B, JAK2, Abl(T315I)~3 (dual Aurora)HCT116Not Specified[10]
Compound 5hAurora A780MCF-7, MDA-MB-2310.12 µM (MCF-7)[12]
Compound 5eAurora A1120MCF-7, MDA-MB-2310.63 µM (MDA-MB-231)[12]

Signaling Pathways

Understanding the signaling context of the target kinase is essential for interpreting experimental results. Below are diagrams of key pathways often targeted by pyrazole-based inhibitors.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Inhibitor Pyrazole-Based JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition.

Aurora_Kinase_Pathway cluster_effects Inhibitor Effects G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase AuroraA Aurora A M_Phase->AuroraA Activation AuroraB Aurora B M_Phase->AuroraB Activation Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis Polyploidy Polyploidy & Apoptosis Inhibitor Pyrazole-Based Aurora Inhibitor Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition

Caption: Role of Aurora kinases in mitosis and the outcome of their inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for the characterization of novel pyrazole-based kinase inhibitors.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method to measure the enzymatic activity of a target kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[3]

Workflow Diagram:

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Serial Dilutions Start->Prep_Inhibitor Add_Kinase Add Kinase to Plate Prep_Inhibitor->Add_Kinase Incubate1 Incubate (10 min) Add_Kinase->Incubate1 Add_Substrate Add Substrate/ATP Mixture Incubate1->Add_Substrate Incubate2 Incubate (60 min, 30°C) Add_Substrate->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection Add Kinase Detection Reagent Incubate3->Add_Detection Incubate4 Incubate (30 min) Add_Detection->Incubate4 Read Measure Luminescence Incubate4->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for a luminescence-based in vitro kinase assay.

Materials:

  • Target kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • Pyrazole-based inhibitor (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution of the compound in DMSO.

    • Include a DMSO-only control (no inhibitor).

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of each serially diluted compound or DMSO control to the appropriate wells.[3]

    • Add 2.5 µL of the target kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.[3]

    • Prepare a reaction mixture containing the kinase substrate and ATP in kinase assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.[3]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[3]

    • Incubate for 40 minutes at room temperature.[3]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP and initiates a luciferase/luciferin reaction.[3]

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to develop.[3]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Protocol 2: Cell Proliferation Assay (MTT-Based)

This protocol assesses the effect of a pyrazole-based inhibitor on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HEL, K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrazole-based inhibitor (test compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the compound-containing medium or control medium (with DMSO) to the respective wells.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[13]

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[13]

    • Calculate the percentage of growth inhibition relative to the DMSO-treated control cells.

    • Plot the percentage of inhibition against the log concentration of the inhibitor to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.[13]

Protocol 3: Western Blot for Target Engagement

This protocol is used to assess target engagement by measuring the phosphorylation status of the target kinase or its downstream substrates in inhibitor-treated cells.[14]

Materials:

  • Cancer cell line of interest

  • Pyrazole-based inhibitor (test compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-c-Kit)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).[13]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[13]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.[13]

    • Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-STAT3) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[13]

  • Loading Control:

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-STAT3) or a housekeeping protein (e.g., β-actin) to serve as a loading control.[13]

  • Analysis:

    • Quantify the band intensities. A dose-dependent decrease in the phosphorylated protein, relative to the total protein, indicates successful target engagement by the inhibitor.[14]

References

Application Notes and Protocols for the Regioselective Synthesis of N-Alkylated Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted pyrazoles are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The regioselective functionalization of the pyrazole core, particularly N-alkylation, is a formidable challenge due to the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2).[2][3] This often leads to the formation of isomeric mixtures that are difficult to separate, hindering efficient drug discovery and development processes.[4] This document provides detailed application notes and protocols for various regioselective N-alkylation strategies of pyrazoles, enabling the targeted synthesis of desired regioisomers.

Factors Influencing Regioselectivity

The outcome of pyrazole N-alkylation is a delicate balance of several factors that can be manipulated to favor the formation of a specific isomer.[3]

A diagram illustrating the key factors influencing the regioselectivity of pyrazole N-alkylation is presented below.

influencing_factors cluster_pyrazole Pyrazole Substrate cluster_reagents Reagents & Conditions P Unsymmetrical Pyrazole N1 P->N1  Steric Hindrance (C5) N2 P->N2  Steric Hindrance (C3) Regioselectivity Regioselectivity (N1 vs. N2) P->Regioselectivity Electronic_Effects Substituent Electronic Effects Electronic_Effects->Regioselectivity Alkylating_Agent Alkylating Agent (Steric Bulk) Alkylating_Agent->Regioselectivity Base Base Base->Regioselectivity Solvent Solvent Solvent->Regioselectivity Catalyst Catalyst (e.g., Mg-based) Catalyst->Regioselectivity

Caption: Factors influencing N-alkylation regioselectivity.

Key factors include:

  • Steric Effects: The steric bulk of substituents on the pyrazole ring (at C3 and C5) and the alkylating agent are primary determinants. Alkylation generally favors the less sterically hindered nitrogen atom.[3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms.[3]

  • Reaction Conditions: The choice of base, solvent, and counter-ion can significantly impact and even switch the regioselectivity.[2][3]

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids, can direct the alkylation towards the N2 position.[5]

Protocols for Regioselective N-Alkylation

Several strategies have been developed to achieve high regioselectivity in the N-alkylation of pyrazoles. Below are detailed protocols for some of the most effective methods.

N1-Selective Alkylation via Michael Addition (Catalyst-Free)

This method achieves high N1-selectivity through a catalyst-free Michael reaction, particularly effective for pyrazoles with versatile functional groups.[6][7][8]

Experimental Protocol:

A general procedure for the N1-selective Michael addition is as follows:

  • To a solution of the substituted pyrazole (1.0 equiv.) in a suitable solvent (e.g., DMSO), add the Michael acceptor (e.g., an α,β-unsaturated ester or nitrile) (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated pyrazole.

Quantitative Data Summary:

Pyrazole SubstrateMichael AcceptorSolventTime (h)Yield (%)N1:N2 RatioReference
3-Bromo-1H-pyrazoleEthyl acrylateDMSO24>90>99.9:1[6][7]
3-Nitro-1H-pyrazoleAcrylonitrileDMSO24>90>99.9:1[6][7]
3-Ester-1H-pyrazoleMethyl vinyl ketoneDMSO24>90>99.9:1[6][7]
N2-Selective Alkylation using Magnesium Catalysis

A highly regioselective Mg-catalyzed alkylation of 3-substituted pyrazoles has been developed to furnish N2-alkylated products, particularly with α-bromoacetates and acetamides as alkylating agents.[1][5] This method suggests that coordination between the magnesium catalyst and the amide or ester in the electrophile is crucial for high N2 regioselectivity.[1]

Experimental Protocol (Conditions A): [5]

  • In a glovebox filled with N₂, charge a vial with 3-substituted pyrazole (1.0 equiv., 100 mol%) and MgBr₂ (0.2 equiv., 20 mol%).

  • Add THF as the solvent, followed by the α-bromoacetamide or α-bromoacetate (2.0 equiv., 200 mol%).

  • Add i-Pr₂NEt (2.1 equiv., 210 mol%) dropwise to the solution at 25 °C.

  • Stir the resulting mixture at 25 °C for 2 hours.

  • Quench the reaction with saturated NH₄Cl in MeOH.

  • Concentrate the solution to dryness.

  • Add water to the residue and extract with i-PrOAc.

  • Purify the crude product by silica gel column chromatography to yield the N2-alkylated pyrazole.[5]

Quantitative Data Summary:

Pyrazole SubstrateAlkylating AgentYield (%)N2:N1 RatioReference
3-Phenyl-1H-pyrazole2-Bromo-N,N-dimethylacetamide75>99:1[5]
3-(4-Chlorophenyl)-1H-pyrazole2-Bromo-N,N-dimethylacetamide90>99:1[1]
3-Cyano-1H-pyrazole2-Bromo-N,N-dimethylacetamide4488:12[1]
3-Methyl-1H-pyrazole2-Bromo-N,N-dimethylacetamide6576:24[1]

Workflow for Mg-Catalyzed N2-Alkylation:

mg_catalyzed_workflow Start Start Reagents Combine Pyrazole, MgBr₂, and Alkylating Agent in THF Start->Reagents Base_Addition Add i-Pr₂NEt (25 °C, 2h) Reagents->Base_Addition Quench Quench with sat. NH₄Cl/MeOH Base_Addition->Quench Workup Extraction and Purification Quench->Workup Product N2-Alkylated Pyrazole Workup->Product

Caption: Workflow for Mg-catalyzed N2-alkylation.

Enzymatic N-Alkylation for High Regioselectivity

Engineered enzymes offer a powerful tool for achieving unprecedented regioselectivity (>99%) in pyrazole alkylation.[4] This biocatalytic approach utilizes a two-enzyme cascade where a promiscuous methyltransferase generates non-natural S-adenosyl-l-methionine (SAM) analogs from simple haloalkanes, and a second engineered enzyme transfers the alkyl group to the pyrazole.[4]

Conceptual Workflow:

enzymatic_alkylation Haloalkane Haloalkane (e.g., Iodomethane) Enzyme1 Promiscuous Halide Methyltransferase Haloalkane->Enzyme1 SAM_analog Non-natural SAM analog Enzyme1->SAM_analog Enzyme2 Engineered Pyrazole-Alkylating Enzyme SAM_analog->Enzyme2 Pyrazole Pyrazole Substrate Pyrazole->Enzyme2 Product Regioselectively Alkylated Pyrazole (>99% selectivity) Enzyme2->Product

Caption: Enzymatic pyrazole alkylation workflow.

Experimental Protocol (Preparative Scale Example): [4]

  • Prepare a reaction mixture containing the pyrazole substrate (e.g., 3-cyclopropyl-1H-pyrazole, 1.0 mmol), iodomethane, and the two-enzyme system in a suitable buffer.

  • Incubate the reaction mixture under optimized conditions (temperature, pH, and stirring).

  • Monitor the reaction for product formation.

  • Upon completion, perform an extraction with an appropriate organic solvent.

  • Purify the product by column chromatography.

Quantitative Data Summary:

Pyrazole SubstrateAlkylating AgentYield (%)RegioselectivityReference
3-Cyclopropyl-1H-pyrazoleIodomethane37 (isolated)>99% (N1)[4]
Advanced and Alternative Methods

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate pyrazole synthesis and alkylation reactions, often leading to higher yields in shorter reaction times under solvent-free conditions.[9][10][11] For instance, the synthesis of 1-aryl-1H-pyrazole-5-amines can be achieved in 10-15 minutes at 150°C in a microwave reactor using water as a solvent, with yields ranging from 70-90%.[12][13]

Flow Chemistry:

Continuous-flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability for pyrazole synthesis.[14][15][16][17] This methodology allows for the efficient synthesis of substituted pyrazoles through multi-step sequences without the need for isolating intermediates.[14][15]

Conclusion

The regioselective N-alkylation of pyrazoles is a critical transformation in the synthesis of many biologically active molecules. By carefully selecting the synthetic strategy and controlling reaction parameters such as steric and electronic properties of the substrates and reagents, reaction conditions, and catalysis, researchers can achieve high selectivity for the desired N-alkylated pyrazole isomer. The protocols and data presented here provide a valuable resource for scientists in academia and industry to streamline the synthesis of these important heterocyclic compounds.

References

Application Notes and Protocols: One-Pot Synthesis of Functionalized Pyrazoles from 3-(4-Bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a proposed one-pot synthesis of novel functionalized pyrazoles starting from 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile. This method allows for the sequential functionalization of both the C4-position of the pyrazole ring via a Suzuki coupling reaction and the propanenitrile side chain through hydrolysis and subsequent amidation, all within a single reaction vessel. This approach offers a streamlined and efficient route to a diverse library of pyrazole derivatives, which are valuable scaffolds in drug discovery.[1][2]

Introduction

Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, forming the core of numerous approved drugs.[3] The ability to functionalize the pyrazole scaffold at multiple positions is crucial for modulating its biological properties. The starting material, this compound, possesses two key reactive sites: the C4-bromo substituent, which is amenable to transition-metal-catalyzed cross-coupling reactions, and the propanenitrile side chain, which can be transformed into other functional groups such as carboxylic acids or amides.

This protocol outlines a one-pot, two-step synthetic strategy. The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl substituents at the C4-position. The second step, performed in the same reaction vessel, is the base-mediated hydrolysis of the nitrile to a carboxylic acid, followed by an in-situ amidation reaction to generate the corresponding propanamide derivatives. This one-pot approach enhances efficiency by minimizing intermediate isolation and purification steps, thereby saving time and resources.

Proposed Reaction Scheme

G start This compound intermediate1 Suzuki Coupling + R-B(OH)2, Pd catalyst, Base start->intermediate1 intermediate2 4-Aryl-3-(pyrazol-1-yl)propanenitrile intermediate1->intermediate2 intermediate3 Hydrolysis + Base, H2O intermediate2->intermediate3 intermediate4 4-Aryl-3-(pyrazol-1-yl)propanoic acid intermediate3->intermediate4 intermediate5 Amidation + R'R''NH, Coupling agent intermediate4->intermediate5 end N-Alkyl/Aryl-4-aryl-3-(pyrazol-1-yl)propanamide intermediate5->end

Caption: Proposed one-pot sequential Suzuki coupling, hydrolysis, and amidation workflow.

Data Presentation

The following tables summarize the potential scope of this one-pot synthesis, with representative examples of reactants and the expected functionalized pyrazole products. The reaction conditions and yields are hypothetical but based on typical values reported in the literature for similar transformations.

Table 1: Suzuki Coupling of this compound

EntryBoronic Acid (R-B(OH)₂)CatalystBaseSolventTime (h)Temp (°C)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1210085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂O129080-90
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄2-MeTHF1610075-85
42-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1210080-90

Table 2: One-Pot Hydrolysis and Amidation

EntryAmine (R'R''NH)Coupling AgentBaseSolventTime (h)Temp (°C)Expected Yield (%)
1BenzylamineHATUDIPEADMF62570-85
2MorpholineEDC/HOBtNMMDCM82575-90
3AnilineT3PPyridineAcetonitrile105065-80
4N,O-DimethylhydroxylamineBOPDIPEADMF62570-85

Experimental Protocols

Materials and Equipment:

  • This compound

  • Aryl/heteroaryl boronic acids

  • Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Bases (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, NaOH, LiOH)

  • Solvents (e.g., Dioxane, Toluene, Ethanol, Water, DMF, DCM)

  • Amines

  • Peptide coupling agents (e.g., HATU, EDC/HOBt)

  • Organic bases for amidation (e.g., DIPEA, NMM)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Proposed One-Pot Protocol for the Synthesis of N-Benzyl-3-(4-phenyl-1H-pyrazol-1-yl)propanamide:

Step 1: Suzuki Coupling

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Add a degassed mixture of dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

Step 2: Hydrolysis and Amidation

  • To the cooled reaction mixture from Step 1, add a solution of sodium hydroxide (4.0 mmol) in water (2 mL).

  • Heat the mixture to 80 °C and stir for 6 hours to facilitate the hydrolysis of the nitrile.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Cool the reaction mixture to 0 °C in an ice bath and acidify to pH 3-4 with 1 M HCl.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol) followed by HATU (1.1 mmol).

  • Stir the mixture for 10 minutes, then add benzylamine (1.1 mmol).

  • Allow the reaction to warm to room temperature and stir for an additional 6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-3-(4-phenyl-1H-pyrazol-1-yl)propanamide.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the one-pot synthesis, highlighting the sequential addition of reagents and the transformation of the starting material.

G cluster_0 One-Pot Reaction Vessel A Start: this compound B Add: - Boronic Acid - Pd Catalyst - Base A->B C Suzuki Coupling (Heat) B->C D Intermediate: 4-Aryl-3-(pyrazol-1-yl)propanenitrile C->D E Add: - Strong Base (e.g., NaOH) - Water D->E F Nitrile Hydrolysis (Heat) E->F G Intermediate: 4-Aryl-3-(pyrazol-1-yl)propanoic acid F->G H Add: - Amine - Coupling Agent - Organic Base G->H I Amidation (Room Temp) H->I J Final Product: Functionalized Pyrazole I->J

Caption: Experimental workflow for the one-pot synthesis.

Disclaimer: This document provides a proposed synthetic protocol based on established chemical principles and literature precedents for similar reactions. The reaction conditions, particularly time, temperature, and reagent stoichiometry, may require optimization for specific substrates. Standard laboratory safety procedures should be followed at all times.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the optimization of the Suzuki coupling reaction for this compound.

Q1: I am observing a low yield or no formation of the desired coupled product. What are the most likely causes?

A1: Low or no product yield in a Suzuki coupling can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and reagent quality.

  • Catalyst Inactivity: The Pd(0) catalyst may not be forming or may be deactivating prematurely. Ensure your palladium source and ligand are of high quality. For heteroaryl bromides like this pyrazole, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or Buchwald-type ligands) are often more effective than simpler ones like PPh₃.[1][2]

  • Base Selection: The choice of base is critical. Strong aqueous bases (NaOH, KOH) can sometimes promote side reactions. Milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for complex substrates.[1]

  • Solvent and Temperature: The reaction requires an appropriate solvent and temperature to proceed efficiently. A combination of an organic solvent like dioxane, THF, or toluene with a small amount of water is common.[1][2] The temperature should be high enough to promote the reaction but not so high as to cause decomposition of reagents or catalyst. A typical range is 80-110 °C.[1][3]

  • Reagent Quality: Ensure the arylboronic acid is pure and not degraded. Protodeboronation, the cleavage of the C-B bond, is a common issue and can be exacerbated by excess water or high temperatures.[1] Using the corresponding boronic ester (e.g., a pinacol ester) can sometimes mitigate this problem.[1] Also, ensure your solvent is anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[4]

Q2: I am seeing a significant amount of a major side product that appears to be the debrominated starting material, 3-(1H-pyrazol-1-yl)propanenitrile. How can I minimize this?

A2: The formation of a debrominated (or hydrodehalogenated) product is a known side reaction in Suzuki couplings of heteroaryl halides.[1][4] This occurs when the aryl halide complex undergoes reaction with a hydride source in the reaction mixture instead of the boronic acid.

  • Pyrazole N-H Acidity: Although your substrate is N-substituted, related unprotected pyrazoles can have an acidic N-H proton, which can interfere with the catalyst.[1] While less of a concern for your specific molecule, ensuring a sufficiently strong base is present to deprotonate any adentitious water is important.

  • Choice of Base and Solvent: A weaker base or a less polar solvent might reduce the rate of debromination.[1]

  • Catalyst System: Some palladium-ligand combinations are more prone to inducing dehalogenation. Using a well-defined pre-catalyst (e.g., XPhos Pd G2 or G3) can sometimes give cleaner reactions.[2][3] These pre-catalysts are designed for rapid formation of the active Pd(0) species, which can outcompete the debromination pathway.

  • Water Content: While a small amount of water is often necessary, especially when using bases like K₃PO₄, excessive water can be a source of protons for the debromination reaction. Try using anhydrous solvents and a carefully controlled amount of water.

Q3: My other major side product appears to be a homocoupling of my arylboronic acid. What causes this and how can I prevent it?

A3: Homocoupling of the boronic acid (forming a biaryl from two molecules of the boronic acid) is typically caused by the presence of oxygen in the reaction mixture.[4] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.

  • Degassing: It is crucial to thoroughly degas the reaction mixture. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.

Q4: Could the propanenitrile group on the pyrazole nitrogen be interfering with the reaction?

A4: Yes, the cyano group (-CN) is an electron-withdrawing group and can potentially coordinate with the palladium catalyst.[5] This coordination could influence the electronic properties of the pyrazole ring and affect the rates of oxidative addition or other steps in the catalytic cycle. While often the Suzuki reaction is tolerant of many functional groups, if you are experiencing persistent issues, it is a factor to consider. However, in many cases, the Suzuki coupling is compatible with nitriles.[6] If catalyst inhibition is suspected, screening a wider range of ligands may be necessary to find one that is less sensitive to coordination with the nitrile.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes expected outcomes from varying key reaction parameters for the Suzuki coupling of this compound with a generic arylboronic acid. This data is illustrative and based on general principles for Suzuki-Miyaura couplings of heteroaryl halides.[1][2][3][7]

Parameter Condition A (Suboptimal) Condition B (Improved) Expected Outcome
Catalyst/Ligand Pd(PPh₃)₄XPhos Pd G3Increased yield and reduced side products. Bulky, electron-rich ligands accelerate reductive elimination and are often more effective for heteroaryl halides.[1]
Base Na₂CO₃ (aq)K₃PO₄ (anhydrous powder)Reduced debromination and potentially higher yield. Milder, non-hydroxide bases are often preferred.[1]
Solvent DMF1,4-Dioxane / H₂O (4:1)Improved reaction rates and cleaner reaction profiles are often observed in ethereal solvents.[2]
Temperature 60 °C100 °CIncreased reaction rate. Optimization is key, as excessively high temperatures can lead to decomposition.[1]
Boronic Acid Arylboronic AcidArylboronic Acid Pinacol EsterMay reduce protodeboronation, especially if the boronic acid is unstable under the reaction conditions.[1]

Experimental Protocol

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.5 equiv)

  • XPhos Pd G3 (2-5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add the XPhos Pd G3 catalyst (0.02-0.05 mmol, 2-5 mol%).

  • Seal the vessel with a septum and replace the atmosphere with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • To the solid mixture, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep1 Weigh Reagents: - Pyrazole Substrate - Boronic Acid - Base (K3PO4) prep2 Add Catalyst: - XPhos Pd G3 prep1->prep2 1. react1 Seal & Purge: - Inert Atmosphere (Ar/N2) prep2->react1 2. react2 Add Solvents: - Anhydrous Dioxane - Degassed Water react1->react2 3. react3 Heat & Stir: - 100 °C react2->react3 4. workup1 Cool & Dilute: - Ethyl Acetate react3->workup1 5. Monitor (TLC/LCMS) workup2 Aqueous Wash: - Water & Brine workup1->workup2 6. workup3 Dry, Concentrate & Purify: - Column Chromatography workup2->workup3 7. end_node Final Product workup3->end_node 8.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting Decision Tree

G start Low or No Yield? check_catalyst Check Catalyst System: - Active Pre-catalyst? - Appropriate Ligand? start->check_catalyst Yes success Reaction Successful start->success No change_ligand Action: Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand No check_conditions Check Reaction Conditions: - Anhydrous/Degassed? - Correct Base/Temp? check_catalyst->check_conditions Yes re_run Re-evaluate Results change_ligand->re_run Re-run Reaction fix_conditions Action: Use anhydrous K3PO4, degas solvents, optimize temp. check_conditions->fix_conditions No check_side_products Major Side Product? check_conditions->check_side_products Yes fix_conditions->re_run Re-run Reaction check_side_products->re_run None Obvious debromination Action: Use milder base, control water content, consider different ligand. check_side_products->debromination Debromination homocoupling Action: Improve degassing (Ar sparging, Freeze-Pump-Thaw) check_side_products->homocoupling Homocoupling debromination->re_run homocoupling->re_run

Caption: Decision tree for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Purification of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile from reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Based on typical synthetic routes, such as the Michael addition of 4-bromo-1H-pyrazole to a cyanoacrylate derivative followed by subsequent reactions, common impurities may include:

  • Unreacted Starting Materials: 4-bromo-1H-pyrazole and the acrylate precursor.

  • Catalyst Residues: If a catalyst is used in the synthesis, it may be present in the crude product.

  • Side-Reaction Products: Byproducts from unintended reactions, such as polymerization of the acrylate or hydrolysis of the nitrile group to a carboxylic acid.

  • Positional Isomers: Depending on the synthetic route, isomers of the desired product could be formed.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. The most common and effective methods are:

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product.

  • Column Chromatography: A versatile technique for separating the desired product from a wide range of impurities, especially those with different polarities.[1][2]

  • Acid-Base Extraction: Useful if the impurities have acidic or basic functional groups that the target compound lacks.

Q3: How do I choose a suitable solvent for recrystallization?

A3: A good recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For pyrazole and nitrile containing compounds, common solvents to screen include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures such as hexane/ethyl acetate or ethanol/water. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.

Q4: My compound "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To troubleshoot this, you can:

  • Add more solvent to the hot solution to ensure the compound is fully dissolved.

  • Use a lower-boiling point solvent.

  • Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

Q5: How can I monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purity of fractions collected during column chromatography.[1] By spotting the crude mixture, the pure product (if available), and aliquots from different fractions on a TLC plate, you can identify which fractions contain the purified product.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Potential Cause Suggested Solution
Product lost during transfers. Minimize the number of transfer steps. Rinse glassware with the purification solvent to recover any residual product.
Co-crystallization with impurities. If recrystallizing, ensure the cooling process is slow to allow for selective crystallization. A second recrystallization may be necessary.
Incorrect solvent system for column chromatography. Optimize the solvent system using TLC to achieve good separation between the product and impurities (aim for an Rf value of 0.2-0.4 for the product).
Product is more soluble in the recrystallization solvent than anticipated. After filtering the crystals, cool the filtrate to a lower temperature (e.g., in an ice bath) to induce further crystallization.
Decomposition of the product on silica gel. If the compound is sensitive to acid, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent).
Problem 2: Persistent Impurities After Purification
Potential Cause Suggested Solution
Impurity has similar polarity to the product. For column chromatography, try a different solvent system to alter the selectivity. A shallower solvent gradient can also improve separation. If using recrystallization, try a different solvent or solvent mixture.
Incomplete removal of starting materials. If the starting material is acidic or basic, perform a liquid-liquid extraction to remove it before further purification.
Formation of an azeotrope with the solvent. If residual solvent is the issue, dry the purified product under high vacuum.

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Column Chromatography

This protocol provides a general method for the purification of this compound using silica gel chromatography.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a chromatography column with silica gel slurried in the initial, non-polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude Reaction Mixture workup Aqueous Work-up (e.g., Extraction) crude_product->workup recrystallization Recrystallization workup->recrystallization If solid with minor impurities column_chromatography Column Chromatography workup->column_chromatography If complex mixture or oily product analysis Purity Analysis (TLC, NMR, etc.) recrystallization->analysis column_chromatography->analysis pure_product Pure Product analysis->recrystallization Purity < 95% analysis->pure_product Purity > 95%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic start Purification Attempted check_purity Check Purity (TLC, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure success Purification Successful is_pure->success Yes failure Identify Problem is_pure->failure No oiling_out Product Oiled Out failure->oiling_out low_yield Low Yield failure->low_yield persistent_impurity Persistent Impurity failure->persistent_impurity solution_oiling Change Solvent / Use Seed Crystal oiling_out->solution_oiling solution_yield Check Filtrate / Optimize Transfers low_yield->solution_yield solution_impurity Change Purification Method / Optimize Conditions persistent_impurity->solution_impurity

Caption: Decision tree for troubleshooting common purification issues.

References

Byproduct formation in the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, which is typically achieved through a base-catalyzed aza-Michael addition of 4-bromo-1H-pyrazole to acrylonitrile, can stem from several factors.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or NMR). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. Stronger bases can accelerate the reaction but may also promote side reactions. A screening of different bases and solvents might be necessary to find the optimal conditions for your specific setup.

  • Reversibility of the Reaction: The hetero-Michael addition of pyrazoles to acrylonitrile can be reversible. Driving the equilibrium towards the product can be achieved by using a slight excess of acrylonitrile or by removing the product from the reaction mixture as it forms, if feasible.

  • Impure Starting Materials: The purity of 4-bromo-1H-pyrazole and acrylonitrile is critical. Impurities in the starting materials can interfere with the reaction. Ensure your reagents are of high purity before starting the synthesis.

Q2: I am observing multiple spots on my TLC plate besides the desired product. What are the likely byproducts?

A2: Several byproducts can form during the synthesis. The most common ones are:

  • Bis-cyanoethylated pyrazole: This occurs when a second molecule of acrylonitrile reacts with the initial product. This is more likely to happen if a large excess of acrylonitrile is used or if the reaction is run for an extended period with a strong base.

  • Isomeric Product (N2-alkylation): Pyrazoles have two nitrogen atoms (N1 and N2) that can potentially react with acrylonitrile. While the N1-substituted product is generally the major isomer due to steric hindrance, the formation of the N2-isomer is possible and can lead to a mixture of products that are often difficult to separate.

  • Polymerized Acrylonitrile: Acrylonitrile can polymerize, especially in the presence of strong bases and at elevated temperatures. This will appear as a baseline streak or insoluble material in your reaction mixture.

  • Hydrolysis Products: If water is present in the reaction mixture, the nitrile group of the product or acrylonitrile itself can be hydrolyzed to the corresponding amide (3-(4-bromo-1H-pyrazol-1-yl)propanamide) or carboxylic acid (3-(4-bromo-1H-pyrazol-1-yl)propanoic acid).[1][2][3]

Q3: How can I minimize the formation of the bis-cyanoethylated byproduct?

A3: To reduce the formation of the bis-adduct, you can employ the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 to 1.5 equivalents) of acrylonitrile relative to 4-bromo-1H-pyrazole.

  • Slow Addition: Add the acrylonitrile dropwise to the reaction mixture containing the pyrazole and the base. This helps to maintain a low concentration of acrylonitrile throughout the reaction, disfavoring the second addition.

  • Reaction Monitoring: Closely monitor the reaction progress and stop it as soon as the starting pyrazole is consumed to prevent further reaction of the desired product.

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the reaction mixture is typically quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is commonly used as the eluent.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step to obtain a highly pure product.

Quantitative Data Summary

The following table summarizes potential reaction conditions and their impact on product and byproduct formation based on general principles of aza-Michael additions. Specific yields can vary significantly based on the exact experimental setup.

ParameterConditionExpected Outcome on Product YieldExpected Impact on Byproduct Formation
Base Strength Weak Base (e.g., K₂CO₃, Et₃N)Moderate to GoodLower levels of acrylonitrile polymerization and bis-alkylation.
Strong Base (e.g., NaH, t-BuOK)Potentially HigherIncreased risk of acrylonitrile polymerization and bis-alkylation.
Acrylonitrile Stoichiometry 1.0 - 1.2 equivalentsGoodMinimized bis-alkylation.
> 2.0 equivalentsMay decrease due to byproduct formationSignificant increase in bis-alkylation.
Temperature Room TemperatureModerateLower risk of side reactions.
Elevated Temperature (e.g., 50-80 °C)Potentially HigherIncreased rate of all reactions, including byproduct formation.
Solvent Aprotic (e.g., Acetonitrile, DMF)Generally GoodFavors the desired reaction.
Protic (e.g., Ethanol)Can be variableMay lead to side reactions with the solvent.

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general procedure and may require optimization.

Materials:

  • 4-bromo-1H-pyrazole

  • Acrylonitrile

  • Base (e.g., potassium carbonate, triethylamine, or sodium hydride)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-1H-pyrazole (1.0 eq) in the chosen anhydrous solvent.

  • Add the base (1.1 eq for K₂CO₃ or Et₃N; catalytic amount for NaH).

  • To this stirring suspension/solution, add acrylonitrile (1.1 eq) dropwise at room temperature.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the base and the temperature.

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents 4-bromo-1H-pyrazole + Acrylonitrile + Base reaction_mixture Reaction Mixture in Solvent reagents->reaction_mixture Mixing quench Quench with Water reaction_mixture->quench extraction Extraction with Organic Solvent quench->extraction drying Drying and Filtration extraction->drying crude_product Crude Product drying->crude_product chromatography Column Chromatography crude_product->chromatography pure_product Pure Product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Byproduct_Formation cluster_products Potential Products start 4-bromo-1H-pyrazole + Acrylonitrile desired_product Desired Product This compound start->desired_product Aza-Michael Addition (N1) isomer N2-Isomer Byproduct start->isomer Aza-Michael Addition (N2) polymer Polymerized Acrylonitrile start->polymer Polymerization bis_adduct Bis-cyanoethylated Byproduct desired_product->bis_adduct Second Addition hydrolysis Hydrolysis Byproducts (Amide/Acid) desired_product->hydrolysis Hydrolysis

Caption: Potential byproduct formation pathways in the synthesis of this compound.

References

Scale-up challenges for the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile. The information is tailored to address challenges encountered during laboratory-scale experiments and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the cyanoethylation of 4-bromo-1H-pyrazole. This reaction is a Michael addition where the pyrazole nitrogen acts as a nucleophile, attacking the activated double bond of acrylonitrile. The reaction is typically catalyzed by a base.

Q2: What are the primary challenges when scaling up this synthesis?

The main challenges during the scale-up of this synthesis include:

  • Controlling Regioselectivity: Formation of the undesired N2-alkylated isomer is a significant issue.

  • Managing the Exotherm: The Michael addition is an exothermic reaction, and improper heat management on a larger scale can lead to a runaway reaction.[1][2][3]

  • Preventing Polymerization: Acrylonitrile is prone to polymerization, especially in the presence of base and at higher temperatures, which can drastically reduce yield and complicate purification.[4]

  • Safe Handling of Acrylonitrile: Acrylonitrile is a toxic and flammable reagent, requiring stringent safety protocols during large-scale handling.

  • Product Purification: Efficiently separating the desired N1-isomer from the N2-isomer and polymeric byproducts can be challenging on a larger scale.

Q3: How can I control the regioselectivity to favor the desired N1-isomer?

Controlling the N1 versus N2 alkylation is a common challenge in pyrazole chemistry.[5] While the 4-bromo substituent does not create a steric bias, the choice of reaction conditions is critical. To favor the N1-isomer, consider the following:

  • Base Selection: Weaker bases in combination with specific solvents can favor N1 alkylation. For instance, potassium carbonate in DMSO has been shown to favor N1-alkylation in some cases.[5] Stronger bases like sodium hydride may lead to a mixture of isomers.

  • Solvent Effects: The choice of solvent can influence which nitrogen atom is more nucleophilic. Aprotic polar solvents are commonly used.

  • Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) can sometimes improve regioselectivity and reaction rates under milder conditions.[6][7][8][9]

Q4: What causes the reaction mixture to become viscous or solidify, and how can I prevent it?

Increased viscosity or solidification of the reaction mixture is a strong indication of uncontrolled acrylonitrile polymerization.[4] This is often triggered by strong bases, high temperatures, or impurities. To prevent this:

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C), especially during the addition of acrylonitrile.

  • Slow Addition: Add acrylonitrile dropwise with vigorous stirring to dissipate heat effectively.[4]

  • Use of Inhibitors: Commercially available acrylonitrile often contains a polymerization inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ). For reactions that are sensitive to these, they can be removed, but for scale-up, it may be prudent to add a small amount back into the reaction mixture.[4]

  • Minimize Base Concentration: Use the minimum effective amount of base catalyst.

Q5: What are the best methods for purifying the final product?

Purification can be challenging due to the presence of the N2-isomer and polymeric byproducts.

  • Crystallization: This is often the most effective method for purification on a larger scale. A careful selection of solvents can allow for the selective crystallization of the desired N1-isomer, leaving the N2-isomer and other impurities in the mother liquor.[10][11]

  • Column Chromatography: While effective at the lab scale for separating isomers, silica gel chromatography can be costly and cumbersome for large-scale production. It is more suitable for purifying smaller batches or for isolating analytical standards.

  • Acid-Base Extraction: Differences in the basicity of the N1 and N2 isomers might be exploited for separation through careful pH-controlled extractions, although this can be less effective.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (base).2. Low reaction temperature.3. Impure starting materials.1. Use a fresh, anhydrous base.2. Gradually increase the reaction temperature after the initial exothermic phase, while monitoring for polymerization.3. Check the purity of 4-bromopyrazole and acrylonitrile.
Formation of a Mixture of N1 and N2 Isomers 1. Reaction conditions favor both isomers.2. Strong, non-selective base used.1. Screen different base/solvent combinations (e.g., K₂CO₃/DMF, Cs₂CO₃/acetonitrile).2. Consider using a phase-transfer catalyst.3. Analyze the effect of temperature on the isomer ratio.
Reaction Mixture Turns into a Gel or Solid Uncontrolled polymerization of acrylonitrile.1. Immediately cool the reaction vessel.2. Ensure slow, dropwise addition of acrylonitrile at a low temperature (0-10 °C).3. Add a polymerization inhibitor (e.g., MEHQ, ~100 ppm).4. Reduce the amount of base catalyst.
Product is an Oil and Difficult to Crystallize 1. Presence of isomeric impurities.2. Residual solvent.1. Attempt purification by column chromatography on a small scale to obtain a pure sample for seeding.2. Screen a wide range of solvent systems for crystallization.3. Ensure all volatile solvents are thoroughly removed under vacuum.
Inconsistent Yields on Scale-up 1. Poor heat transfer leading to hotspots and side reactions.2. Inefficient mixing.3. Non-linear effects of impurities.1. Ensure the reactor has adequate cooling capacity.[12]2. Use a jacketed reactor with controlled temperature regulation.3. Characterize the reaction exotherm using calorimetry before scaling up.[2]4. Ensure efficient overhead stirring to maintain a homogeneous mixture.

Data Presentation

Table 1: Hypothetical Reaction Conditions and Outcomes

EntryBase (equiv.)SolventTemperature (°C)Time (h)N1:N2 Isomer Ratio (Hypothetical)Yield (%) (Hypothetical)
1NaH (1.1)THF0 to 25123:165
2K₂CO₃ (1.5)DMF25245:175
3Cs₂CO₃ (1.5)Acetonitrile5088:180
4Triton B (0.1)t-BuOH2564:170

Note: The data in this table is hypothetical and for illustrative purposes. Experimental results may vary. Researchers should perform their own optimization studies.

Experimental Protocols

Key Experiment: Synthesis of this compound

Materials:

  • 4-bromo-1H-pyrazole

  • Acrylonitrile (containing a polymerization inhibitor such as MEHQ)

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a nitrogen atmosphere, add 4-bromo-1H-pyrazole (1.0 eq) and anhydrous acetonitrile.

  • Add cesium carbonate (1.5 eq) to the stirred suspension.

  • Cool the mixture to 0-5 °C using an ice-water bath.

  • Slowly add acrylonitrile (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • For purification, dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then to 0-5 °C to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold hexanes, and dry under vacuum.

Visualizations

experimental_workflow reagents 1. Add 4-bromopyrazole, Cs₂CO₃, and Acetonitrile to Flask cooling 2. Cool Mixture to 0-5 °C reagents->cooling addition 3. Add Acrylonitrile Dropwise (maintain T < 10 °C) cooling->addition reaction 4. Stir at Room Temperature (monitor by TLC/GC-MS) addition->reaction filtration 5. Filter to Remove Salts reaction->filtration concentration 6. Concentrate Filtrate filtration->concentration purification 7. Crystallize from Ethyl Acetate/Hexanes concentration->purification product 8. Isolate and Dry Final Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials? start->check_purity check_conditions Review Reaction Conditions? start->check_conditions purity_ok Purity OK check_purity->purity_ok Yes purity_bad Impure check_purity->purity_bad No temp Increase Temperature? purity_ok->temp base Change Base/Solvent? purity_ok->base time Increase Reaction Time? purity_ok->time purify_sm Purify Starting Materials purity_bad->purify_sm optimize Re-run Optimized Reaction purify_sm->optimize temp->optimize base->optimize time->optimize

Caption: Troubleshooting decision tree for addressing low reaction yields.

References

Improving yield and purity in 4-bromopyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-bromopyrazole, focusing on improving both yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low Yield of 4-Bromopyrazole

Q1: My 4-bromopyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in 4-bromopyrazole synthesis can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or side reactions. To enhance your yield, consider the following troubleshooting steps:

  • Choice of Brominating Agent: The selection of the brominating agent is critical. While elemental bromine can be used, N-halosuccinimides like N-Bromosuccinimide (NBS) or N-bromosaccharin (NBSac) often provide better regioselectivity and milder reaction conditions, which can lead to higher yields.[1][2][3] N-bromosaccharin, in particular, has been reported to be more reactive than NBS.[2]

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. While some protocols use organic solvents, solvent-free conditions have been shown to be efficient and environmentally advantageous, often resulting in rapid reactions and high yields.[1][2]

    • Catalyst: For one-pot syntheses from 1,3-diketones and hydrazines, a catalyst such as silica-supported sulfuric acid can improve reaction efficiency.[1][2]

    • Temperature and Reaction Time: Ensure the reaction is running at the optimal temperature and for a sufficient duration to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Work-up Procedure: An improper work-up can lead to product loss. Ensure efficient extraction of the product and minimize transfers between glassware.

Issue 2: Formation of Impurities

Q2: I am observing significant impurities in my crude 4-bromopyrazole product, particularly di-brominated species and unreacted pyrazole. How can I minimize these?

A2: The formation of di-brominated byproducts (e.g., 3,5-dibromo-1H-pyrazole) and the presence of unreacted starting material are common challenges.[4][5] Here’s how to address them:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Using a significant excess can lead to di-bromination. Aim for a 1:1 molar ratio of pyrazole to the brominating agent and add the brominating agent portion-wise to the reaction mixture to maintain a low concentration.

  • Choice of Brominating Agent: As mentioned previously, using a milder and more regioselective brominating agent like NBS can help to avoid over-bromination.[1]

  • Reaction Temperature: Running the reaction at a lower temperature can increase selectivity for mono-bromination and reduce the rate of side reactions.

  • Monitoring the Reaction: Closely monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of di-brominated products.

Issue 3: Difficulty in Purification

Q3: I am struggling to purify my 4-bromopyrazole from byproducts and unreacted starting material. What are the most effective purification methods?

A3: Effective purification is key to obtaining high-purity 4-bromopyrazole.[6] A combination of techniques is often most effective:

  • Acid-Base Extraction: 4-Bromopyrazole is a basic compound due to its nitrogen atoms. An initial aqueous work-up with a dilute acid (e.g., 1M HCl) can be used to separate it from non-basic impurities. The protonated 4-bromopyrazole will move to the aqueous layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent will recover the purified product.[7] This method is particularly useful for removing non-basic impurities.

  • Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[7]

    • Solvent System: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate and heptane/hexane) to achieve optimal separation on a TLC plate before scaling up to a column.[7]

    • Stationary Phase: While silica gel is common, using alumina (neutral or basic) can sometimes offer better separation for basic compounds like pyrazoles.[7]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful technique for achieving high purity.[7] The key is to find a suitable solvent in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.

Data on Yield for Different Synthesis Methods

Starting Material(s)Brominating AgentCatalyst/ConditionsYield (%)Reference(s)
PyrazoleN-Bromosuccinimide (NBS)Water, Room TemperatureNot specified, but described as a viable method.[8]
1,3-Diketones, ArylhydrazinesN-Bromosaccharin (NBSac)Silica gel supported sulfuric acid, Solvent-free≥90%[1][2][9]
Pyrazolones, 5-HydroxypyrazolesN-BromobenzamideTHF, Room Temperature≥90% (for di-brominated pyrazolones)[5]
Pyrazole derivativesSodium Bromide (NaBr)Electrochemical, Pt anode70-94%[10]

Experimental Protocols

Protocol 1: Bromination of Pyrazole using N-Bromosuccinimide (NBS)

This protocol is adapted from a general procedure for the bromination of pyrazole.[8]

  • Dissolution: Suspend 1H-pyrazole (1.0 eq) in water at room temperature.

  • Addition of NBS: Add N-bromosuccinimide (1.0 eq) to the suspension in a single portion. The mixture will likely turn milky white.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Extraction: Upon completion, extract the reaction mixture with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with aqueous sodium carbonate solution and saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromopyrazole.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: One-Pot Synthesis of 4-Bromopyrazole Derivatives

This protocol is based on the efficient one-pot synthesis from 1,3-diketones and arylhydrazines.[1][2][9]

  • Reactant Mixture: In a reaction vessel, mix the 1,3-diketone (1.0 eq), arylhydrazine (1.0 eq), and N-bromosaccharin (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of silica gel supported sulfuric acid.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid. Monitor the progress by TLC.

  • Work-up: After the reaction is complete, add a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Purification: Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Visualized Workflows and Logic

experimental_workflow Experimental Workflow for 4-Bromopyrazole Synthesis cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Pyrazole bromination Bromination (e.g., with NBS) start->bromination workup Aqueous Work-up bromination->workup tlc TLC Monitoring bromination->tlc crude Crude 4-Bromopyrazole workup->crude chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization crude->recrystallization pure_product Pure 4-Bromopyrazole chromatography->pure_product recrystallization->pure_product nmr NMR/MS Analysis pure_product->nmr

Caption: A general experimental workflow for the synthesis and purification of 4-bromopyrazole.

troubleshooting_yield Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield Observed cause1 Incomplete Reaction low_yield->cause1 cause2 Suboptimal Conditions low_yield->cause2 cause3 Side Reactions low_yield->cause3 solution1a Increase Reaction Time cause1->solution1a solution1b Monitor by TLC cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Change Solvent cause2->solution2b solution2c Add Catalyst cause2->solution2c solution3a Use Milder Brominating Agent (NBS) cause3->solution3a solution3b Control Stoichiometry cause3->solution3b

Caption: A troubleshooting guide for addressing low yields in 4-bromopyrazole synthesis.

troubleshooting_purity Troubleshooting Impurities cluster_mitigation Mitigation Strategies cluster_purification_methods Purification Methods impurities Impurities Detected (Dibromo, Unreacted Pyrazole) mitigation1 Control Stoichiometry of Brominating Agent impurities->mitigation1 mitigation2 Use Regioselective Reagent (e.g., NBS) impurities->mitigation2 mitigation3 Lower Reaction Temperature impurities->mitigation3 mitigation4 Monitor Reaction by TLC impurities->mitigation4 purification1 Acid-Base Extraction impurities->purification1 Post-Reaction purification2 Flash Column Chromatography impurities->purification2 Post-Reaction purification3 Recrystallization impurities->purification3 Post-Reaction

Caption: A guide for mitigating and removing common impurities in 4-bromopyrazole synthesis.

References

Chiral HPLC Method Development for Pyrazole Enantiomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of pyrazole enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating pyrazole enantiomers?

A1: Polysaccharide-based CSPs are widely and successfully used for the chiral separation of pyrazole derivatives.[1][2] Specifically, derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenyl carbamate), are effective.[3] These columns are known for their broad applicability and high success rates in resolving a wide range of chiral compounds.[1][4] Pirkle-type columns, which are synthetic phases based on functionalized amino acids, can also be effective, offering good selectivity when they provide chiral recognition.[5]

Q2: Which mobile phase mode is best for separating pyrazole enantiomers?

A2: The choice of mobile phase mode—normal phase, reversed-phase, or polar organic—is critical and depends on the specific pyrazole derivative and the chosen CSP.

  • Normal Phase: Often a good starting point, typically using hexane with an alcohol modifier like ethanol or isopropanol.[6] This mode was found to be superior for amylose-based columns in the separation of some pyrazole derivatives.[1][7]

  • Reversed-Phase: Utilizes aqueous buffers with organic modifiers like acetonitrile or methanol. This mode can be advantageous for more polar pyrazole compounds.

  • Polar Organic Mode: Employs polar organic solvents like acetonitrile or methanol, often with additives. This mode can offer benefits such as shorter analysis times and improved peak shapes.[1][2] For certain pyrazole derivatives, a cellulose-based column showed superiority with polar organic mobile phases.[1][7]

A screening approach using different modes is often the most effective strategy to find the optimal separation conditions.[5]

Q3: Why am I not seeing any separation (no resolution) of my pyrazole enantiomers?

A3: A complete lack of separation can be due to several factors:

  • Inappropriate CSP: The chosen chiral stationary phase may not be suitable for your specific pyrazole enantiomers. Structural similarity to compounds separated on a particular CSP does not guarantee similar behavior.[8] A screening of different CSPs with diverse chiral selectors (e.g., polysaccharide vs. Pirkle-type) is recommended.

  • Incorrect Mobile Phase: The mobile phase composition may not be creating the necessary differential interactions between the enantiomers and the CSP. The type and concentration of the organic modifier and any additives are crucial.

  • Three-Point Interaction Model: For chiral recognition to occur, there must be at least three points of interaction between the analyte and the chiral stationary phase.[9] If the structure of your pyrazole derivative and the chosen conditions do not facilitate this, no separation will be observed.

Q4: How can I improve poor resolution between my pyrazole enantiomer peaks?

A4: To improve resolution, you can systematically adjust several chromatographic parameters:

  • Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents in your mobile phase. Small changes in the percentage of the alcohol modifier in normal phase, or the organic modifier in reversed-phase, can have a significant impact on selectivity.

  • Flow Rate: Decreasing the flow rate can enhance peak efficiency and, consequently, improve resolution.[8]

  • Temperature: Lowering the column temperature often increases the interaction differences between enantiomers and the CSP, leading to better separation, although this may also increase analysis time and backpressure.[6]

  • Additives/Modifiers: For acidic or basic pyrazole compounds, adding a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.[10]

Q5: What causes peak tailing in my chromatogram and how can I fix it?

A5: Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica support of the column can lead to tailing. This is particularly common with basic compounds. Adding a basic modifier to the mobile phase can help to mitigate this.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad, tailing peaks. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Adsorption of impurities from the sample or mobile phase at the head of the column can affect peak shape.[11] Flushing the column with a strong solvent may help.

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

Troubleshooting Guides

Guide 1: No Enantiomeric Separation Observed

This guide provides a systematic approach to troubleshoot the complete lack of separation of pyrazole enantiomers.

Troubleshooting Workflow: No Separation

Caption: Troubleshooting workflow for no enantiomeric separation.

Step Action Rationale
1Verify CSP Selection Ensure the chosen Chiral Stationary Phase is suitable for pyrazole compounds. Polysaccharide-based columns are a good first choice.[1][2]
2Screen Different CSPs If the initial CSP fails, screen a variety of columns with different chiral selectors to find one that provides selectivity.
3Evaluate Mobile Phase Mode The interactions leading to separation are highly dependent on the mobile phase. A compound that doesn't resolve in normal phase might separate well in reversed-phase or polar organic mode.[12]
4Optimize Modifier Concentration Systematically vary the concentration of the modifier (e.g., ethanol, isopropanol) in the mobile phase. This is a critical parameter for achieving selectivity.
5Use Additives for Ionizable Analytes If your pyrazole derivative is acidic or basic, the addition of a small amount of an acid (like TFA) or a base (like DEA) can significantly improve peak shape and potentially induce separation.[10]
6Consult Literature Search for publications on the separation of structurally similar pyrazole compounds to guide your method development.
Guide 2: Poor Resolution or Peak Shape

This guide outlines steps to optimize an existing separation that suffers from poor resolution or asymmetric peaks.

Optimization Workflow: Poor Resolution

References

Technical Support Center: Chiral Integrity of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with chiral 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of your compounds during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for my chiral this compound derivative?

A1: Racemization is the conversion of a single enantiomer (a non-superimposable mirror image form of a molecule) into an equal mixture of both enantiomers, known as a racemate.[1][2] In pharmaceutical development, each enantiomer of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, maintaining the enantiomeric purity of your chiral this compound derivative is critical to ensure its desired therapeutic effect and safety.

Q2: What is the primary mechanism that causes racemization in my compound?

A2: The most probable mechanism of racemization for this compound derivatives is through the deprotonation of the hydrogen atom at the chiral center (the carbon atom adjacent to the nitrile group). This deprotonation is typically facilitated by a base, leading to the formation of a planar, achiral carbanion or a related intermediate.[3][4] Reprotonation can then occur from either face of this planar intermediate with equal probability, resulting in a 1:1 mixture of the original enantiomer and its mirror image.[5]

Q3: Which experimental conditions are most likely to induce racemization of my chiral nitrile derivative?

A3: Several factors can promote racemization. These include:

  • Presence of Bases: Basic conditions are a primary driver of racemization for compounds with an acidic proton alpha to a nitrile.[6] Even weak bases can initiate this process.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of racemization.[2][7]

  • Solvent Choice: The polarity and proticity of the solvent can influence racemization rates. Polar aprotic solvents may facilitate the formation of the charged intermediate that leads to racemization.[8][9]

Q4: How can I monitor the enantiomeric purity of my this compound derivative?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (% ee) of your compound.[10][11][12][13][14] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for their quantification.

Troubleshooting Guide: Preventing Racemization

This guide provides solutions to common issues encountered during the handling and reaction of chiral this compound derivatives.

Problem Potential Cause Recommended Solution
Loss of enantiomeric purity after a reaction. Use of a strong or even a weak organic base in the reaction or work-up.- Avoid the use of bases where possible.- If a base is necessary, opt for a weaker, non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) and use the minimum stoichiometric amount required.- Perform the reaction at the lowest possible temperature.- Neutralize the reaction mixture promptly during work-up to avoid prolonged exposure to basic conditions.
Racemization observed during purification by chromatography. The compound is exposed to basic or acidic sites on the stationary phase (e.g., silica gel, alumina).- Use a neutral stationary phase for chromatography.- Deactivate the stationary phase by adding a small percentage of a neutral or weakly acidic additive to the eluent (e.g., triethylamine for basic compounds on silica, though this should be used with caution due to its basicity; acetic acid for acidic compounds). For your nitrile derivative, which is likely sensitive to base, ensuring a neutral pH is crucial.- Consider alternative purification methods such as crystallization or chiral preparative HPLC.
Gradual loss of optical activity upon storage in solution. The solvent may be promoting racemization.- Store the compound in a non-polar, aprotic solvent.- Store solutions at low temperatures (e.g., -20°C).- If possible, store the compound as a solid in a dry, inert atmosphere.
Racemization at elevated reaction temperatures. The increased thermal energy is overcoming the energy barrier for racemization.- Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.- If a reaction requires high temperatures, minimize the reaction time.- Explore alternative synthetic routes that can be performed at lower temperatures.

Quantitative Data Summary

The following table summarizes data on the racemization of α-aryl-α-fluoroacetonitriles, which serve as a close structural analog to the chiral center in this compound derivatives. This data highlights the significant impact of base strength on the rate of racemization.[6]

Base Base Type Concentration (mM) Solvent Temperature (°C) Racemization Half-life
Barton's Base (BTMG)Guanidine0.20Hexanes:Ethanol (95:5)23.287.7 minutes
DBUAmidine0.14Hexanes:Ethanol (95:5)22.423.1 hours
None--Hexanes:Ethanol (95:5)130No racemization observed after 6 hours

Note: This data is for a model system and should be used as a qualitative guide. The actual rates of racemization for your specific derivative may vary.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis

This protocol provides a general method for monitoring the enantiomeric purity of your chiral this compound derivative.

1. Materials:

  • HPLC-grade hexanes, isopropanol (IPA), and ethanol.
  • Chiral HPLC column (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based column).
  • Your chiral nitrile sample.
  • Volumetric flasks and pipettes.

2. Sample Preparation:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., IPA) at a concentration of approximately 1 mg/mL.
  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

3. HPLC Conditions (Starting Point):

  • Mobile Phase: A mixture of hexanes and a polar alcohol modifier like IPA or ethanol (e.g., 90:10 hexanes:IPA). The optimal ratio will need to be determined experimentally.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25°C.
  • Detection: UV at a wavelength where your compound has significant absorbance (e.g., 254 nm).
  • Injection Volume: 10 µL.

4. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the racemic standard to determine the retention times of both enantiomers.
  • Inject your chiral sample.
  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

5. Optimization:

  • If the enantiomers are not well-resolved, adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier or switch to a different alcohol).
  • Varying the flow rate and column temperature can also improve separation.

Protocol 2: Screening for Base-Induced Racemization

This protocol allows you to assess the stability of your chiral nitrile in the presence of different bases.

1. Materials:

  • Your enantiomerically pure nitrile derivative.
  • A selection of bases to test (e.g., triethylamine, DBU, potassium carbonate).
  • A suitable aprotic solvent (e.g., acetonitrile, THF).
  • Small reaction vials.
  • Chiral HPLC setup as described in Protocol 1.

2. Procedure:

  • Prepare a stock solution of your chiral nitrile in the chosen solvent.
  • In separate vials, add a known amount of the nitrile stock solution.
  • To each vial, add a specific base (e.g., 1 equivalent).
  • Maintain the vials at a constant temperature (e.g., room temperature).
  • At regular time intervals (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot from each vial.
  • Quench the aliquot if necessary (e.g., by diluting with a neutral mobile phase).
  • Analyze the aliquot by chiral HPLC to determine the % ee.

3. Data Analysis:

  • Plot the % ee as a function of time for each base.
  • This will allow you to compare the rates of racemization induced by different bases and determine the conditions under which your compound is most stable.

Visualizations

Racemization_Mechanism cluster_0 Chiral Starting Material cluster_1 Achiral Intermediate cluster_2 Racemic Mixture R_Enantiomer (R)-Enantiomer Carbanion Planar Carbanion/ Keteniminate R_Enantiomer->Carbanion - H⁺ (Base) S_Enantiomer (S)-Enantiomer Carbanion->S_Enantiomer + H⁺ R_Enantiomer_Final (R)-Enantiomer Carbanion->R_Enantiomer_Final + H⁺

Caption: Base-catalyzed racemization mechanism.

Experimental_Workflow_Racemization_Screening Start Start with Enantiopure Nitrile Derivative Prepare_Solutions Prepare Solutions in Aprotic Solvent Start->Prepare_Solutions Add_Bases Add Different Bases (e.g., TEA, DBU, K₂CO₃) Prepare_Solutions->Add_Bases Incubate Incubate at Constant Temperature Add_Bases->Incubate Time_Points Take Aliquots at Various Time Points Incubate->Time_Points Analyze Analyze by Chiral HPLC Time_Points->Analyze Determine_ee Determine % ee Analyze->Determine_ee Plot_Data Plot % ee vs. Time Determine_ee->Plot_Data Conclusion Assess Stability and Select Optimal Conditions Plot_Data->Conclusion

Caption: Workflow for screening base-induced racemization.

References

Technical Support Center: Troubleshooting Low Yields in Pyrazole N-Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrazole N-alkylation reactions, with a focus on overcoming low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of pyrazoles, presented in a question-and-answer format.

Issue 1: Very low to no yield of the desired N-alkylated pyrazole.

Q: My pyrazole N-alkylation reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve the outcome?

A: Low or no product yield in pyrazole N-alkylation can stem from several factors, ranging from the choice of reagents and their quality to the specific reaction conditions. Below is a systematic guide to troubleshoot this issue.

Troubleshooting Steps:

  • Re-evaluate Your Base: The base is critical for deprotonating the pyrazole nitrogen, rendering it nucleophilic.

    • Strength: Ensure the base is sufficiently strong to deprotonate the pyrazole. Common choices, in increasing order of strength, include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[1] For less reactive alkylating agents, a stronger base like NaH may be necessary.[1][2]

    • Stoichiometry: A slight excess of the base (e.g., 1.1-1.5 equivalents) is often beneficial to ensure complete deprotonation.[1]

    • Anhydrous Conditions: The presence of water can quench the pyrazolate anion and react with strong bases. Ensure all reagents and solvents are anhydrous.[1]

  • Assess Solubility: Poor solubility of the pyrazole or the base can significantly hinder the reaction.

    • Solvent Choice: Consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve the solubility of the reactants.[1]

  • Check the Alkylating Agent's Reactivity: The efficiency of the alkylation is highly dependent on the nature of the alkylating agent (R-X).

    • Leaving Group: The reactivity of the leaving group (X) is crucial. The general reactivity trend is I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride, switching to the corresponding bromide or iodide could significantly improve the yield.[1]

    • Steric Hindrance: A bulky alkylating agent may react sluggishly due to steric hindrance.[2]

  • Optimize Reaction Temperature: The reaction temperature can have a significant impact on the reaction rate.

    • Increasing Temperature: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid decomposition.

Issue 2: Formation of a mixture of N1 and N2 regioisomers, leading to a low yield of the desired product.

Q: I am obtaining a mixture of N1 and N2 alkylated pyrazoles, which complicates purification and lowers the yield of my target isomer. How can I improve the regioselectivity?

A: Achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge due to the similar electronic properties of the two adjacent nitrogen atoms.[2] The regiochemical outcome is influenced by a delicate balance of steric and electronic effects, as well as reaction conditions.[2][3]

Strategies to Control Regioselectivity:

  • Steric Effects: Alkylation generally occurs at the less sterically hindered nitrogen atom.[2]

    • If your pyrazole has substituents at the C3 and C5 positions, the alkylating agent will preferentially attack the nitrogen with the smaller adjacent substituent.

    • Using a bulkier alkylating agent can also enhance selectivity for the less hindered nitrogen.[1]

  • Reaction Conditions: The choice of base and solvent can dramatically influence the N1/N2 ratio.[2]

    • For N1-Alkylation: Combinations like NaH in THF or K₂CO₃ in DMSO are known to favor the formation of the N1-alkylated product.[1][2]

    • For N2-Alkylation: The use of magnesium-based catalysts, such as MgBr₂, has been shown to direct the alkylation towards the N2 position.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms.[2]

Data Presentation

Table 1: Influence of Base and Solvent on Pyrazole N-Alkylation Yield

EntryPyrazole SubstrateAlkylating AgentBase (equiv.)SolventTemperature (°C)Yield (%) of N1-isomerYield (%) of N2-isomerReference
13-MethylpyrazoleEthyl IodideK₂CO₃ (2.0)DMSORTHighLow[1]
23-MethylpyrazoleEthyl IodideNaH (1.1)THFRTHighLow[1][2]
33-PhenylpyrazoleMethyl IodideK₂CO₃ (1.5)DMF807525Fictionalized Data for Illustration
43-PhenylpyrazoleMethyl IodideCs₂CO₃ (1.5)DMF808515Fictionalized Data for Illustration
53-CF₃-pyrazoleEthyl IodoacetateK₂CO₃ (1.5)MeCNReflux5050[3][4]
63-CF₃-pyrazoleEthyl IodoacetateNaH (1.1)DME/MeCNRTLowHigh[3]

Note: "High" and "Low" are used where specific quantitative data was not provided in the source. Fictionalized data is for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃ in DMSO [1]

  • To a solution of the pyrazole (1.0 equiv) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to allow for salt formation.

  • Add the desired alkylating agent (1.1 equiv) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N1-Selective Alkylation using NaH in THF [2]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of the pyrazole (1.0 equiv) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.05 equiv) dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an appropriate organic solvent, and follow standard workup and purification procedures as described in Protocol 1.

Mandatory Visualization

Troubleshooting_Low_Yields Start Low or No Yield in Pyrazole N-Alkylation Check_Base Re-evaluate Base Start->Check_Base Base_Strength Is the base strong enough? (e.g., K2CO3, NaH) Check_Base->Base_Strength Use_Stronger_Base Action: Use a stronger base (e.g., NaH) Base_Strength->Use_Stronger_Base No Check_Solubility Assess Solubility Base_Strength->Check_Solubility Yes Use_Stronger_Base->Check_Solubility Solvent_Choice Are reactants soluble? Check_Solubility->Solvent_Choice Change_Solvent Action: Switch to a more polar aprotic solvent (e.g., DMF, DMSO) Solvent_Choice->Change_Solvent No Check_Alkylating_Agent Check Alkylating Agent Solvent_Choice->Check_Alkylating_Agent Yes Change_Solvent->Check_Alkylating_Agent Leaving_Group Is the leaving group reactive enough? (I > Br > Cl) Check_Alkylating_Agent->Leaving_Group Change_Leaving_Group Action: Use a more reactive leaving group (e.g., Iodide) Leaving_Group->Change_Leaving_Group No Check_Temperature Optimize Temperature Leaving_Group->Check_Temperature Yes Change_Leaving_Group->Check_Temperature Increase_Temp Is the reaction sluggish? Check_Temperature->Increase_Temp Heat_Reaction Action: Gently heat the reaction with monitoring Increase_Temp->Heat_Reaction Yes Success Improved Yield Increase_Temp->Success No Heat_Reaction->Success

Caption: A workflow for troubleshooting low yields in pyrazole N-alkylation reactions.

Pyrazole_N_Alkylation_Pathway Pyrazole Pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base Base Base (e.g., K2CO3, NaH) Transition_State SN2 Transition State Pyrazolate->Transition_State + R-X Alkyl_Halide Alkyl Halide (R-X) N1_Product N1-Alkylated Pyrazole N2_Product N2-Alkylated Pyrazole Side_Product Salt (e.g., KX) Transition_State->N1_Product Path 1 Transition_State->N2_Product Path 2 Transition_State->Side_Product

References

Technical Support Center: Managing Impurities in Ruxolitinib Intermediate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of Ruxolitinib intermediates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurity management during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the major classes of impurities encountered in the synthesis of Ruxolitinib intermediates?

A1: Impurities in Ruxolitinib synthesis can be broadly categorized into three main types:

  • Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, by-products from side reactions, and reagents. Specific examples include diastereomers, regioisomers, and epimers.[1]

  • Degradation Products: These are formed by the decomposition of the active pharmaceutical ingredient (API) or its intermediates under various stress conditions like acid, base, oxidation, heat, or light.[2]

  • Residual Solvents and Reagents: Trace amounts of solvents and reagents used during the manufacturing process may remain in the final product.

Q2: What is N-Nitroso Ruxolitinib and why is it a concern?

A2: N-Nitroso Ruxolitinib is a potential nitrosamine impurity that can form from the non-basic aromatic nitrogen of Ruxolitinib.[3] Nitrosamine impurities are a significant concern as they are classified as probable human carcinogens. Regulatory agencies require strict control of these impurities in pharmaceutical products. The formation of N-nitroso-ruxolitinib is considered a risk that needs to be assessed during process development.[3]

Q3: How critical is the quality of starting materials and intermediates?

A3: The quality and purity of starting materials and key intermediates are paramount as they directly impact the efficacy and safety of the final product.[4][5] For instance, the use of high-purity Chloromethyl 2-Trimethylsilylethyl Ether is crucial in the multi-step synthesis of Ruxolitinib Phosphate to ensure high purity and consistent quality.[4] Impurities in raw materials can carry through the synthesis or lead to the formation of new impurities in subsequent steps.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed During HPLC Analysis of a Ruxolitinib Intermediate.

Potential Cause 1: Degradation of the Intermediate

  • Scenario: You observe additional peaks in the chromatogram of a Ruxolitinib intermediate that has been stored for a period or subjected to harsh conditions.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: Subject a pure sample of the intermediate to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂) to see if the unknown peaks match the retention times of the resulting degradation products.

    • LC-MS/MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks and elucidate their structures by analyzing their fragmentation patterns.

    • Review Storage Conditions: Ensure the intermediate is stored under appropriate conditions (temperature, light, humidity) to prevent degradation.

Potential Cause 2: Process-Related Impurities from a Preceding Step

  • Scenario: A new, persistent peak appears in your HPLC analysis after a change in a raw material supplier or a modification in the reaction conditions of a previous step.

  • Troubleshooting Steps:

    • Analyze Starting Materials: Obtain and analyze a sample of the raw material from the new supplier to check for impurities that might be carried over.

    • Re-evaluate Reaction Conditions: Investigate if changes in temperature, reaction time, or stoichiometry in the preceding step could have led to the formation of a new side product.

    • Purification Optimization: Develop or optimize a purification method (e.g., recrystallization, column chromatography) to remove the specific impurity.

Issue 2: Low Yield or Incomplete Reaction in the Suzuki Coupling Step.

Potential Cause: Catalyst Inactivation or Insufficient Catalyst Loading

  • Scenario: The Suzuki coupling reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a pyrazole boronate ester shows low conversion.

  • Troubleshooting Steps:

    • Catalyst Quality: Ensure the palladium catalyst has not been deactivated by exposure to air or moisture. Use fresh, high-quality catalyst.

    • Catalyst Loading: While aiming for greener chemistry, excessively low catalyst loading can result in incomplete reactions. A typical range for palladium catalysts is 0.5–2 mol%.[6] Consider a modest increase in catalyst loading if the reaction is sluggish.

    • Ligand Selection: The choice of ligand is critical. Experiment with different phosphine ligands to find one that promotes efficient catalytic turnover.

Potential Cause: Presence of Inhibitory Species

  • Scenario: The reaction stalls despite having an active catalyst.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Unprotected nitrogen-rich heterocycles in the starting materials can inhibit the palladium catalyst.[] Ensure the purity of your 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and pyrazole boronate ester.

    • Solvent and Base Choice: The reaction is sensitive to the choice of solvent and base. Ensure they are anhydrous and of appropriate grade. Carbonate bases are commonly used, and solvents like dioxane or toluene are often effective.

Issue 3: Formation of Diastereomeric Impurities.

Potential Cause: Lack of Stereocontrol in the Michael Addition Step

  • Scenario: Chiral HPLC analysis reveals the presence of the undesired (S)-enantiomer or other diastereomers.

  • Troubleshooting Steps:

    • Chiral Catalyst/Ligand: The asymmetric Michael addition reaction is a key step for establishing the desired stereochemistry. Ensure the chiral ligand or catalyst is of high enantiomeric purity and is used under the optimized conditions.

    • Temperature Control: This reaction is often temperature-sensitive. Precise temperature control is crucial to maximize stereoselectivity.

    • Reaction Time: Monitor the reaction progress to avoid prolonged reaction times that might lead to racemization or the formation of other by-products.

Data Presentation

Table 1: Common Degradation Products of Ruxolitinib Intermediates Under Stress Conditions

Degradation Product NameFormation Condition
4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidineAcidic and Basic Hydrolysis
3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acidAcidic and Basic Hydrolysis
3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanamideAcidic and Basic Hydrolysis
(R)-4-amino-6-(1-(2-cyano-1-cyclopentylethyl)-1H-pyrazol-4-yl)pyrimidine-5-carboxylic acidOxidative Degradation
(R)-3-(4-(6-amino-5-formylpyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrileOxidative Degradation

Table 2: Typical HPLC-UV Method Parameters for Ruxolitinib Intermediate Analysis

ParameterCondition
Column ODS Phenomenex C18 (250mm × 4.6mm, 5µm)
Mobile Phase Methanol: Water (pH 3.5 with OPA) (70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 236 nm
Column Temperature 25 °C
Injection Volume 20 µL

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Ruxolitinib Intermediates

This protocol is a general guideline and may require optimization for specific intermediates.

  • Preparation of Mobile Phase:

    • Prepare the aqueous phase by adjusting the pH of deionized water to 3.5 with orthophosphoric acid (OPA).

    • Mix methanol and the pH 3.5 aqueous phase in a 70:30 volume-to-volume ratio.

    • Degas the mobile phase by sonication or vacuum filtration.

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of the Ruxolitinib intermediate reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

  • Preparation of Sample Solution:

    • Accurately weigh a sample of the Ruxolitinib intermediate equivalent to about 10 mg of the active component and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters outlined in Table 2.

    • Inject 20 µL of the standard solution and the sample solution.

    • Record the chromatograms and calculate the percentage of impurities based on the peak areas.

Protocol 2: LC-MS/MS Identification of Unknown Impurities

This protocol provides a general workflow for the identification of unknown impurities.

  • Sample Preparation:

    • Prepare a solution of the Ruxolitinib intermediate containing the unknown impurity at a concentration of approximately 10-50 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS System and Conditions:

    • LC System: Use a C18 column (e.g., Thermo Hypersil GOLD, 50 mm × 2.1 mm, 3.0 µm).

    • Mobile Phase:

      • A: 0.1% formic acid in water

      • B: 0.1% formic acid in methanol

    • Gradient Elution: Develop a gradient program that provides good separation of the main component and the impurity.

    • MS System: A Quadrupole Time-of-Flight (QTOF) or a similar high-resolution mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition:

    • Acquire full scan MS data to determine the accurate mass of the parent ion of the impurity.

    • Acquire MS/MS (or product ion scan) data for the impurity's parent ion to obtain its fragmentation pattern.

  • Structure Elucidation:

    • Use the accurate mass data to propose possible elemental compositions for the impurity.

    • Analyze the MS/MS fragmentation pattern to identify characteristic fragments and propose a chemical structure consistent with the synthetic pathway and potential side reactions or degradation.

Visualizations

G cluster_synthesis Ruxolitinib Intermediate Synthesis cluster_impurities Potential Impurity Formation Start Starting Materials (e.g., Cyclopentanal, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Step1 Wittig Reaction Start->Step1 Intermediate1 3-Cyclopentyl Acrolein Step1->Intermediate1 Impurity_SideReaction Side Reaction Products (e.g., Regioisomers) Step1->Impurity_SideReaction Can Generate Step2 Asymmetric Michael Addition Intermediate1->Step2 Intermediate2 Chiral Intermediate Step2->Intermediate2 Impurity_Stereo Stereoisomers (e.g., S-enantiomer) Step2->Impurity_Stereo Can Generate Step3 Suzuki Coupling & Further Steps Intermediate2->Step3 FinalIntermediate Final Ruxolitinib Intermediate Step3->FinalIntermediate Impurity_Degradation Degradation Products FinalIntermediate->Impurity_Degradation Can Degrade To Impurity_SM Starting Material Impurities Impurity_SM->Start Influence Quality G Start Sample with Unknown Impurity HPLC_Screen Initial HPLC-UV Screening Start->HPLC_Screen Peak_Detected Unknown Peak Detected? HPLC_Screen->Peak_Detected LCMS_Analysis LC-MS/MS Analysis Peak_Detected->LCMS_Analysis Yes No_Peak No Significant Impurities Peak_Detected->No_Peak No Structure_Elucidation Structure Elucidation (Mass & Fragmentation) LCMS_Analysis->Structure_Elucidation Identify_Source Identify Source (Process vs. Degradation) Structure_Elucidation->Identify_Source Process_Optimization Process Optimization / Purification Identify_Source->Process_Optimization End Impurity Controlled Process_Optimization->End

References

Technical Support Center: Efficient Cross-Coupling of 4-Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing cross-coupling reactions with 4-bromopyrazoles. Pyrazole derivatives are crucial building blocks in medicinal chemistry and materials science.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for functionalizing 4-bromopyrazoles?

A1: The most prevalent palladium-catalyzed cross-coupling reactions for 4-bromopyrazoles are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. These methods facilitate the formation of new carbon-carbon and carbon-nitrogen bonds at the 4-position of the pyrazole ring.[2][3]

Q2: How does the reactivity of 4-bromopyrazole compare to other 4-halopyrazoles?

A2: The reactivity of 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is largely determined by the carbon-halogen bond strength, following the trend C-I < C-Br < C-Cl.[2][4] Consequently, the general reactivity order is I > Br > Cl. While 4-iodopyrazoles are typically more reactive and may allow for milder reaction conditions, they can be more susceptible to side reactions like dehalogenation.[2][4][5] 4-chloropyrazoles are more stable and cost-effective but often necessitate more active and specialized catalyst systems for efficient coupling.[2]

Q3: What are the key factors to consider when selecting a catalyst system for a 4-bromopyrazole cross-coupling reaction?

A3: The selection of an appropriate catalyst system is critical and is influenced by the specific cross-coupling reaction. Key considerations include:

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The selection can affect the ease of reduction to the active Pd(0) species.[3][6]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, and tBuBrettPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[3][7][8][9][10]

  • Base: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOt-Bu).[3]

  • Solvent: The solvent choice can impact solubility, reaction kinetics, and catalyst stability.[3][11]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Inactive Catalyst The active Pd(0) species may not be forming efficiently or the catalyst may have decomposed.[11] Consider using a pre-formed Pd(0) catalyst or a modern precatalyst (e.g., a palladacycle like XPhos Pd G2) that readily generates the active catalyst.[12] Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.[12]
Inappropriate Ligand Choice The chosen ligand may not be suitable for the specific transformation.[11] For electron-rich 4-bromopyrazoles, bulky and electron-donating ligands like XPhos, SPhos, or tBuDavePhos can be more effective.[7][13]
Suboptimal Base or Solvent The base may be too weak, or the solvent may not be appropriate for the reaction.[11] Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOt-Bu.[7][12] Ensure the solvent provides good solubility for all reactants.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier.[11] Gradually increase the reaction temperature. Microwave heating can sometimes be beneficial for achieving uniform and rapid heating.[12]
Catalyst Inhibition The nitrogen atoms in the pyrazole ring can coordinate to the palladium catalyst, leading to deactivation.[14] Using bulky ligands can sometimes mitigate this issue. Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or trityl) can also prevent catalyst inhibition.[7][15]
Issue 2: Significant Dehalogenation Side Reaction

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Unprotected Pyrazole N-H The acidic N-H proton of an unprotected pyrazole can interfere with the catalytic cycle and promote dehalogenation.[7] Protecting the pyrazole nitrogen with groups like Boc or SEM can significantly reduce or eliminate this side reaction.[7][15]
Strong Base The use of strong inorganic bases like NaOH or KOH can favor dehalogenation.[7] Switching to a milder base such as K₃PO₄ or CsF can be beneficial.[7][12]
Ligand Choice Some ligands are more prone to inducing dehalogenation. While triphenylphosphine (PPh₃) is a common ligand, bulky, electron-rich phosphines like XPhos or SPhos may help to suppress this side reaction.[7][12]
Reaction Conditions High temperatures and prolonged reaction times can sometimes lead to increased dehalogenation. Optimizing the temperature and monitoring the reaction progress to stop it once the starting material is consumed can be helpful.

Data Presentation

Table 1: Comparative Reactivity of 4-Halo-pyrazoles in Sonogashira Coupling

HalogenCatalyst SystemReactivityTypical Yield (%)Notes
IodoPdCl₂(PPh₃)₂, CuI, Et₃NHighest70-90The most commonly used and reactive halide for this transformation.[2]
BromoPd(PPh₃)₄, CuI, Et₃NModerate50-80Less reactive than iodo-pyrazoles, may require higher temperatures.[2]
ChloroPd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-60Generally challenging and requires specialized, highly active catalysts.[2]

Table 2: Catalyst and Ligand Recommendations for Buchwald-Hartwig Amination of N-Substituted 4-Bromopyrazoles

Amine TypeRecommended Catalyst/LigandTypical Yield (%)Key Observations
Amines without β-hydrogensPd(dba)₂ / tBuDavePhosGood4-Bromopyrazole is the most effective substrate for palladium-catalyzed amination with these amines.[5]
Cyclic secondary amine (Piperidine)Pd(dba)₂ / tBuDavePhos60Good yield is achievable.[5]
Cyclic secondary amine (Morpholine)Pd(dba)₂ / tBuDavePhos67Good yield is achievable.[5]
Cyclic secondary amine (Pyrrolidine)Pd(dba)₂ / tBuDavePhos7Low yield suggests sensitivity to the amine structure in Pd-catalyzed systems.[5]
Alkylamines with β-hydrogensCuI / ligand~70 (with 4-Iodopyrazole)Copper-catalyzed amination of 4-iodopyrazole is more effective for these amines.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Bromopyrazole
  • To an oven-dried reaction vessel, add the 4-bromopyrazole (1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), and potassium phosphate (K₃PO₄) (2.0 equiv).[5]

  • Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.[5]

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 6-7 mol%).[5]

  • Add anhydrous 1,4-dioxane and degassed water (e.g., 4:1 ratio) via syringe.[5]

  • Stir the reaction mixture vigorously and heat to the appropriate temperature (e.g., 100 °C).[5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.[5]

General Protocol for Sonogashira Coupling of 4-Bromopyrazole
  • To a solution of the 4-bromopyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., DMF or THF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 equiv), and a base (e.g., triethylamine, 2.0-3.0 equiv).[2]

  • Degas the reaction mixture and stir under an inert atmosphere.

  • Heat the reaction to an appropriate temperature (e.g., room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2]

  • Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.[5]

  • Purify the residue by column chromatography.[5]

General Protocol for Buchwald-Hartwig Amination of an N-Substituted 4-Bromopyrazole
  • To an oven-dried Schlenk tube, add the N-substituted 4-bromopyrazole (1.0 equiv), the amine (1.2 equiv), a suitable base (e.g., NaOt-Bu, 1.4 equiv), the palladium precatalyst (e.g., tBuBrettPhos-based precatalyst), and the ligand.

  • Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add an anhydrous solvent (e.g., dioxane) via syringe.

  • Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir for the required time, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and proceed with standard aqueous workup and purification by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 4-Bromopyrazole, Boronic Acid, Base B Inert Atmosphere: Evacuate & Backfill (x3) A->B C Add Catalyst & Solvent B->C D Heat & Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Filter E->F Reaction Complete G Solvent Removal F->G H Column Chromatography G->H I Pure Product H->I

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low/No Conversion Observed Catalyst_Check Is the catalyst active? Start->Catalyst_Check Ligand_Check Is the ligand appropriate? Start->Ligand_Check Temp_Check Is the temperature too low? Start->Temp_Check Base_Solvent_Check Are base/solvent optimal? Start->Base_Solvent_Check Catalyst_Solution Use precatalyst (e.g., XPhos Pd G2). Ensure degassing. Catalyst_Check->Catalyst_Solution No Outcome Improved Conversion Catalyst_Solution->Outcome Ligand_Solution Screen bulky, electron-rich ligands (XPhos, SPhos). Ligand_Check->Ligand_Solution No Ligand_Solution->Outcome Temp_Solution Increase temperature. Consider microwave heating. Temp_Check->Temp_Solution Yes Temp_Solution->Outcome Base_Solvent_Solution Screen different bases and solvents. Base_Solvent_Check->Base_Solvent_Solution No Base_Solvent_Solution->Outcome

Caption: Troubleshooting logic for addressing low or no conversion in cross-coupling reactions.

References

Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the regioselectivity of pyrazole synthesis. The following information is designed to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My pyrazole synthesis is producing a nearly 1:1 mixture of regioisomers. What is causing this and how can I improve the selectivity?

A: A 1:1 mixture of regioisomers often occurs when the electronic and steric properties of the substituents on your unsymmetrical 1,3-dicarbonyl precursor are very similar.[1] This leads to a lack of preference for the initial nucleophilic attack by the hydrazine.

Troubleshooting Steps:

  • Solvent Modification: The polarity and nature of the solvent can significantly influence the regioselectivity.

    • Protic vs. Aprotic Solvents: In some systems, protic solvents have been shown to favor the formation of one regioisomer, while aprotic solvents favor the other.[2] Consider switching from a standard protic solvent like ethanol to an aprotic solvent like DMSO or DMF, or vice versa, to observe any changes in the isomeric ratio.[3]

    • Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of a specific isomer.[4] These solvents possess unique properties that can alter the reaction pathway.

  • Alternative Synthetic Routes: If solvent modification is ineffective, consider alternative synthetic strategies that offer better regiocontrol:

    • 1,3-Dipolar Cycloaddition: This method provides excellent control over regioselectivity, which is governed by the electronic and steric properties of the reacting partners.[1]

    • Use of 1,3-Dicarbonyl Surrogates: Employing precursors with differentiated reactivity at the carbonyl positions, such as β-enaminones or acetylenic ketones, can direct the initial nucleophilic attack of the hydrazine to a specific site.[1]

Q2: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?

A: When the thermodynamically or kinetically favored product is not the desired one, a change in reaction conditions is necessary to favor the formation of the desired regioisomer.

Troubleshooting Steps:

  • Solvent-Directed Regioselectivity: As detailed in Q1, the choice of solvent is a powerful tool to influence regioselectivity.

    • If you are using a protic solvent and obtaining the undesired isomer, switching to an aprotic solvent may favor the formation of the other regioisomer.[2]

    • Experiment with highly polar, non-nucleophilic fluorinated alcohols like TFE or HFIP, as they have been shown to significantly alter and often improve isomeric ratios.[4]

  • Catalyst Introduction: The use of catalysts can sometimes alter the reaction mechanism and, consequently, the regiochemical outcome. While the classic Knorr synthesis is often acid-catalyzed, exploring other types of catalysis (e.g., organocatalysis, metal catalysis) might provide a pathway to the desired isomer.

Q3: I have already synthesized a mixture of regioisomers. What is the best way to separate them?

A: Separation of regioisomers can be challenging but is often achievable through chromatographic techniques.

Troubleshooting Steps:

  • Thin-Layer Chromatography (TLC) Screening: Before attempting a large-scale separation, perform a thorough screening of various solvent systems using TLC to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent and gradually increase the polarity.

  • Flash Column Chromatography: Once an effective solvent system is identified, use flash column chromatography on silica gel to separate the mixture.[1] Careful packing of the column and slow, consistent elution are key to achieving good separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer higher resolution and is a viable option if the required amount of pure isomer is not too large.

Data Presentation: Solvent Effects on Regioisomeric Ratios

The following tables summarize quantitative data from the literature on the impact of different solvents on the regioselectivity of pyrazole synthesis.

Table 1: Effect of Fluorinated Alcohols on the Reaction of 1,3-Diketones with Methylhydrazine

Entry1,3-Diketone (R1)SolventRegioisomeric Ratio (A:B)
14,4,4-trifluoro-1-phenyl-1,3-butanedioneEtOH50:50
24,4,4-trifluoro-1-phenyl-1,3-butanedioneTFE85:15
34,4,4-trifluoro-1-phenyl-1,3-butanedioneHFIP97:3
41-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedioneEtOH45:55
51-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedioneTFE88:12
61-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedioneHFIP>99:1

Table 2: Influence of Protic vs. Aprotic Solvents on the Reaction of a β-Enamino Diketone with Phenylhydrazine [2]

EntrySolvent TypeSolventRegioisomeric Ratio (2:3)
1ProticMethanol95:5
2ProticEthanol93:7
3AproticDichloromethane30:70
4AproticAcetonitrile25:75
5AproticToluene15:85

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselective Pyrazole Synthesis using Trifluoroethanol (TFE) [4]

  • Dissolve the 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

  • Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, remove the TFE under reduced pressure.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.

Protocol 2: Highly Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles [5]

  • To a solution of the N-alkylated tosylhydrazone (0.5 mmol) and terminal alkyne (0.6 mmol) in pyridine (2 mL), add 18-crown-6 (0.1 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.0 mmol) in portions.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Poor Regioselectivity start Start: Poor Regioselectivity (e.g., 1:1 isomer ratio) check_solvent Modify Solvent System? start->check_solvent protic_aprotic Switch between Protic and Aprotic Solvents (e.g., EtOH vs. DMSO) check_solvent->protic_aprotic Yes alternative_route Consider Alternative Synthetic Route check_solvent->alternative_route No fluorinated Use Fluorinated Alcohols (TFE or HFIP) protic_aprotic->fluorinated evaluate_ratio Evaluate Isomeric Ratio fluorinated->evaluate_ratio success Success: Desired Regioisomer is Major Product evaluate_ratio->success Improved evaluate_ratio->alternative_route Not Improved end End: Optimized Synthesis success->end dipolar_cycloaddition 1,3-Dipolar Cycloaddition alternative_route->dipolar_cycloaddition Yes alternative_route->end No dicarbonyl_surrogate Use 1,3-Dicarbonyl Surrogates dipolar_cycloaddition->dicarbonyl_surrogate dicarbonyl_surrogate->end solvent_effect_logic Logical Relationship of Solvent Properties on Regioselectivity solvent Solvent Choice properties Key Solvent Properties solvent->properties polarity Polarity properties->polarity h_bonding Hydrogen Bonding Capability properties->h_bonding nucleophilicity Nucleophilicity properties->nucleophilicity transition_state Stabilization of Transition States polarity->transition_state h_bonding->transition_state nucleophilicity->transition_state regioisomer_a Favors Regioisomer A transition_state->regioisomer_a regioisomer_b Favors Regioisomer B transition_state->regioisomer_b

References

Validation & Comparative

Comparison of different synthetic routes to 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, a key intermediate in the development of various pharmaceutically active compounds. The synthesis of this molecule is primarily approached through a two-step process involving the initial formation of 4-bromo-1H-pyrazole, followed by the addition of a propanenitrile side chain. This document outlines two distinct methods for the crucial second step—the aza-Michael addition of 4-bromo-1H-pyrazole to acrylonitrile—and provides a well-established protocol for the synthesis of the necessary starting material, 4-bromo-1H-pyrazole.

Executive Summary

The synthesis of this compound can be efficiently achieved. The primary differentiation in the synthetic routes lies in the conditions employed for the aza-Michael addition of 4-bromo-1H-pyrazole to acrylonitrile. This guide details two approaches: a base-catalyzed method and a solvent- and catalyst-free thermal method. While both methods can produce the desired product, they offer a trade-off between reaction time, temperature, and the need for a catalyst and subsequent purification steps. The selection of the optimal route will depend on the specific requirements of the laboratory, including available equipment, desired throughput, and green chemistry considerations.

Comparison of Synthetic Routes for Aza-Michael Addition

The formation of this compound from 4-bromo-1H-pyrazole and acrylonitrile is typically achieved via an aza-Michael addition. Below is a comparison of two common approaches to this reaction.

ParameterRoute 1: Base-Catalyzed Aza-Michael AdditionRoute 2: Solvent- and Catalyst-Free Aza-Michael Addition
Catalyst Cesium Carbonate (Cs2CO3)None
Solvent Tetrahydrofuran (THF)None
Temperature 25 °C80 °C
Reaction Time 24 hours4 hours
Reported Yield Up to 94% (for similar pyrazole derivatives)[1]>97% (for pyrazole with acrylonitrile)[2]
Key Advantages High yield at room temperature.Environmentally friendly (no solvent or catalyst), shorter reaction time, simplified workup.
Key Disadvantages Requires a catalyst and solvent, longer reaction time.Requires elevated temperature.

Experimental Protocols

Synthesis of Starting Material: 4-bromo-1H-pyrazole

A common precursor for both subsequent routes is 4-bromo-1H-pyrazole. A one-pot regioselective synthesis has been reported to be efficient.

Reaction: Condensation of a 1,3-dicarbonyl compound with a hydrazine, followed by in-situ bromination.

Experimental Protocol (General, based on similar syntheses):

  • A mixture of a 1,3-diketone (1 equivalent) and an arylhydrazine (1 equivalent) are combined with a catalytic amount of silica gel supported sulfuric acid under solvent-free conditions at room temperature.

  • After the initial cyclocondensation to form the pyrazole, a brominating agent such as N-bromosaccharin (1 equivalent) is added.[3]

  • The reaction mixture is stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • The crude product is then purified, typically by column chromatography on silica gel, to yield 4-bromo-1H-pyrazole.[3]

Route 1: Base-Catalyzed Synthesis of this compound

This route utilizes a base catalyst to promote the aza-Michael addition at room temperature.

Reaction: 4-bromo-1H-pyrazole + Acrylonitrile --(Cs2CO3, THF)--> this compound

Experimental Protocol:

  • To a solution of 4-bromo-1H-pyrazole (1 equivalent) in tetrahydrofuran (THF), cesium carbonate (Cs2CO3, 10 mol%) is added.[1]

  • Acrylonitrile (1.5 equivalents) is then added to the mixture.[1]

  • The reaction is stirred at 25 °C for 24 hours.[1]

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield this compound.

Route 2: Solvent- and Catalyst-Free Synthesis of this compound

This route offers a greener alternative by eliminating the need for a solvent and catalyst, relying on thermal conditions to drive the reaction.

Reaction: 4-bromo-1H-pyrazole + Acrylonitrile --(80 °C)--> this compound

Experimental Protocol:

  • 4-bromo-1H-pyrazole (1 equivalent) and acrylonitrile (in slight excess) are combined in a sealed reaction vessel.[2]

  • The mixture is heated to 80 °C and stirred for 4 hours.[2]

  • Reaction progress is monitored by TLC or Gas Chromatography (GC).

  • After the reaction is complete, the excess acrylonitrile is removed by evaporation under reduced pressure.

  • The remaining residue is the desired product, this compound, which can be further purified by distillation or chromatography if necessary. Given the high reported yields and purity from this method for similar substrates, extensive purification may not always be required.[2]

Logical Workflow for Synthesis Route Selection

SynthesisComparison Start Start: Need to Synthesize This compound Decision1 Priority? Start->Decision1 Route1 Route 1: Base-Catalyzed Decision1->Route1  High Yield at Room Temp Route2 Route 2: Solvent-Free Decision1->Route2 Green Chemistry / Speed   Considerations1 Considerations: - Room Temperature Reaction - Potentially Higher Yield for Complex Substrates Route1->Considerations1 End Synthesized Product Route1->End Considerations2 Considerations: - Green Chemistry (No Solvent/Catalyst) - Faster Reaction Time - Simpler Workup Route2->Considerations2 Route2->End

Caption: Decision workflow for selecting a synthetic route.

Signaling Pathway for Aza-Michael Addition

AzaMichaelAddition cluster_route1 Route 1: Base-Catalyzed cluster_route2 Route 2: Solvent-Free Py_H_1 4-Bromo-1H-pyrazole Py_anion Pyrazolate Anion (Nucleophile) Py_H_1->Py_anion Deprotonation Base Base (e.g., Cs2CO3) Product_1 This compound Py_anion->Product_1 Nucleophilic Attack Acrylo_1 Acrylonitrile (Michael Acceptor) Acrylo_1->Product_1 Py_H_2 4-Bromo-1H-pyrazole Product_2 This compound Py_H_2->Product_2 Heat Heat (80 °C) Heat->Product_2 Thermal Activation Acrylo_2 Acrylonitrile Acrylo_2->Product_2

Caption: Comparison of base-catalyzed and thermal aza-Michael addition.

References

A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloropyrazole Intermediates in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged motif in medicinal chemistry, frequently appearing in a diverse range of therapeutic agents. Functionalization at the C4-position of the pyrazole ring via palladium-catalyzed cross-coupling reactions is a cornerstone of modern drug discovery, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The choice of the C4-halo-pyrazole starting material is a critical decision that profoundly influences reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective, data-driven comparison of the reactivity of two common intermediates, 4-bromo-1H-pyrazole and 4-chloro-1H-pyrazole, in three pivotal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.

Reactivity Overview: A Tale of Two Halogens

The fundamental difference in reactivity between 4-bromo- and 4-chloropyrazole stems from the inherent properties of the carbon-halogen bond. The C-Br bond is weaker and more easily undergoes oxidative addition to a palladium(0) catalyst, the initial and often rate-limiting step in many cross-coupling cycles. This generally translates to higher reactivity for 4-bromopyrazole, allowing for milder reaction conditions and a broader range of compatible coupling partners.

Conversely, the stronger C-Cl bond in 4-chloropyrazole necessitates more forcing reaction conditions, such as higher temperatures and more specialized, highly active catalyst systems.[1] These catalysts typically feature bulky, electron-rich phosphine ligands that facilitate the challenging oxidative addition step. While less reactive, 4-chloropyrazoles offer the advantages of being more stable and cost-effective starting materials.[1]

The general reactivity trend for 4-halopyrazoles in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1] This guide will focus on the practical implications of choosing between the bromo and chloro analogues.

Data Presentation: Quantitative Comparison of Reactivity

The following tables summarize the comparative performance of 4-bromo- and 4-chloropyrazole intermediates in key cross-coupling reactions, with data collated from various literature sources. It is important to note that yields are representative and can vary based on the specific substrates, catalyst system, and reaction conditions employed.

Table 1: Suzuki-Miyaura Coupling with Arylboronic Acids

Halogen at C4Typical Catalyst SystemRelative ReactivityRepresentative Yield RangeKey Considerations
Bromo Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhos Pd G2High70-95%Generally provides a good balance of reactivity and stability.[1]
Chloro Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhosModerate60-95%Requires highly active catalyst systems with bulky, electron-rich ligands.[1]

Table 2: Buchwald-Hartwig Amination

Halogen at C4Typical Catalyst SystemRelative ReactivityRepresentative Yield RangeKey Considerations
Bromo Pd(dba)₂/tBuDavePhosHigh60-90%The most effective substrate for amination with amines lacking β-hydrogens using this specific palladium catalyst.[1]
Chloro Pd(dba)₂/tBuDavePhosModerateModerateShows moderate reactivity, less than the bromo derivative under similar conditions.[1]

Table 3: Heck Reaction with Alkenes

Halogen at C4Typical Catalyst SystemRelative ReactivityRepresentative Yield RangeKey Considerations
Bromo Pd(OAc)₂/P(o-tolyl)₃ModerateModerateMay require higher temperatures and longer reaction times.
Chloro Pd(OAc)₂ with specialized ligandsLowLow to ModerateGenerally challenging and requires highly active, specialized catalyst systems.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the practical application of these findings in a laboratory setting.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Halopyrazoles

This protocol is adapted for the coupling of a 4-halopyrazole with an arylboronic acid.

Materials:

  • 4-Bromo- or 4-chloro-1H-pyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk tube, add the 4-halopyrazole derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the tube.

  • Seal the tube and heat the reaction mixture at 80-100 °C with stirring for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-arylpyrazole.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Halopyrazoles

This protocol is adapted for the amination of 4-halopyrazoles with a secondary amine.

Materials:

  • 4-Bromo- or 4-chloro-1H-pyrazole derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., tBuDavePhos, 5 mol%)

  • Base (e.g., sodium tert-butoxide, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Schlenk tube or microwave vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube or microwave vial with the 4-halopyrazole, palladium precatalyst, ligand, and base.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Microwave irradiation at higher temperatures can also be employed for shorter reaction times.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-aminopyrazole derivative.

Protocol 3: General Procedure for Heck Reaction of 4-Halopyrazoles

This protocol provides a general methodology for the Heck reaction between a 4-halopyrazole and an alkene.

Materials:

  • 4-Bromo- or 4-chloro-1H-pyrazole derivative (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., P(o-tolyl)₃, 4 mol%)

  • Base (e.g., triethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or NMP)

  • Round-bottom flask with condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the 4-halopyrazole, palladium catalyst, and ligand.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous solvent, followed by the alkene and the base.

  • Heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction by TLC or GC-MS for the consumption of the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 4-vinylpyrazole derivative.

Visualization of Key Concepts

To visually represent the concepts discussed, the following diagrams illustrate a generalized experimental workflow for comparing the reactivity of 4-bromo- and 4-chloropyrazole, the catalytic cycle of a generic cross-coupling reaction, and the logical relationship of factors influencing the choice of substrate.

experimental_workflow cluster_prep Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Comparison start Select 4-Bromo- and 4-Chloropyrazole Substrates reagents Prepare Identical Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) start->reagents run Run Parallel Reactions reagents->run monitor Monitor Reaction Progress (TLC, LC-MS) run->monitor workup Quench and Workup Reactions monitor->workup purify Isolate and Purify Products workup->purify analyze Analyze Yield and Purity (NMR, LC-MS) purify->analyze compare Compare Reactivity Based on Yield and Reaction Time analyze->compare

Caption: Workflow for comparing 4-halopyrazole reactivity.

catalytic_cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-R Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-R Transmetalation (R-M) Ar-Pd(II)(L2)-R->Pd(0)L2 Reductive Elimination (Ar-R) ArR Ar-R ArX Ar-X (4-Halopyrazole) RM R-M (Coupling Partner)

Caption: Generalized palladium-catalyzed cross-coupling cycle.

decision_factors cluster_bromo 4-Bromopyrazole cluster_chloro 4-Chloropyrazole choice Choice of 4-Halopyrazole reactivity_br Higher Reactivity choice->reactivity_br conditions_br Milder Conditions choice->conditions_br catalyst_br Standard Catalysts choice->catalyst_br cost_br Higher Cost choice->cost_br reactivity_cl Lower Reactivity choice->reactivity_cl conditions_cl Forcing Conditions choice->conditions_cl catalyst_cl Specialized Catalysts choice->catalyst_cl cost_cl Lower Cost choice->cost_cl

Caption: Factors influencing the choice of 4-halopyrazole.

Conclusion and Recommendations

The selection between 4-bromo- and 4-chloropyrazole intermediates is a nuanced decision that depends on the specific goals of the synthesis.

4-Bromopyrazole is the intermediate of choice when:

  • High reactivity and rapid reaction times are desired.

  • Milder reaction conditions are necessary to preserve sensitive functional groups.

  • A broad range of standard palladium catalysts and coupling partners are to be employed.

4-Chloropyrazole is a viable and often preferred alternative when:

  • Cost of starting materials is a primary consideration, particularly on a large scale.

  • The synthesis can accommodate more forcing reaction conditions.

  • Access to highly active and specialized palladium catalyst systems is available.

For exploratory and discovery chemistry where rapid diversification is key, the higher reactivity of 4-bromopyrazole often provides a significant advantage. For process development and large-scale synthesis, the cost-effectiveness of 4-chloropyrazole warrants its consideration, provided that suitable catalytic conditions can be established. Ultimately, a thorough understanding of the reactivity profiles of these intermediates, as outlined in this guide, will empower researchers to make informed decisions and devise more efficient and robust synthetic strategies.

References

A Comparative Guide to Alternative Reagents for the Bromination of Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regioselective bromination of pyrazoles is a critical transformation in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The introduction of a bromine atom onto the pyrazole ring provides a versatile handle for further functionalization through cross-coupling reactions. While traditional methods using molecular bromine are effective, its hazardous nature has spurred the development of safer and more efficient alternative reagents. This guide provides an objective comparison of the performance of several key alternative reagents for the bromination of pyrazoles, supported by experimental data and detailed protocols.

The primary goal in the bromination of unsubstituted or C-substituted pyrazoles is the selective introduction of a bromine atom, most commonly at the C4 position due to the electronic properties of the pyrazole ring. The choice of brominating agent can significantly influence the reaction's efficiency, regioselectivity, and safety profile. This guide focuses on a comparative analysis of N-Bromosuccinimide (NBS), N-Bromosaccharin (NBSac), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), and the Potassium Bromide/Hydrogen Peroxide (KBr/H₂O₂) system, alongside the traditional molecular bromine (Br₂) for context.

Performance Comparison of Brominating Reagents

The selection of an appropriate brominating agent is contingent on factors such as substrate reactivity, desired selectivity, reaction conditions, and safety considerations. The following table summarizes the performance of various reagents in the bromination of pyrazoles, with a focus on yield and reaction conditions. It is important to note that a direct comparison under identical conditions across all reagents is not always available in the literature; however, the presented data provides a valuable overview of their relative efficacy.

Reagent/SystemSubstrateProductYield (%)Temperature (°C)TimeKey Observations & Citation
N-Bromosaccharin (NBSac) 1,3-Diketone + Arylhydrazine (One-pot)4-Bromo-1,3,5-trisubstituted pyrazoles90-98%Room Temp< 1 - 40 minExcellent yields in a one-pot, solvent-free reaction catalyzed by silica-supported sulfuric acid.[1][2]
N-Bromosuccinimide (NBS) 1,3-Diketone + Phenylhydrazine (One-pot)4-Bromo-3,5-dimethyl-1-phenylpyrazoleSimilar to NBSacRoom Temp-Shows similar activity to NBSac for some substrates.[1]
N-Bromosuccinimide (NBS) Pyrazole4-BromopyrazoleExcellent--A widely used, mild, and efficient reagent for C4-halogenation of pyrazoles.[3]
Molecular Bromine (Br₂) Pyrazole4-Bromopyrazole--Faster than NBSA more reactive and faster brominating agent compared to NBS.[4]
KBr/H₂O₂ Aromatic CompoundsBromoarenesGood to ExcellentAmbient-An environmentally benign method, often catalyzed by molybdate under sonication for enhanced rates.[5]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Electron-rich arenesBromoarenesHigh--A cost-effective and convenient alternative to NBS with a higher bromine content per molecule.[6]

Experimental Protocols

Detailed methodologies for the bromination of pyrazoles using various reagents are provided below. These protocols are based on published literature and offer a starting point for laboratory implementation.

Protocol 1: One-Pot Synthesis and Bromination of Pyrazoles using N-Bromosaccharin (NBSac)

This procedure describes a one-pot synthesis of 4-bromopyrazole derivatives from 1,3-diketones and arylhydrazines, followed by bromination with NBSac under solvent-free conditions.[1]

Materials:

  • 1,3-Diketone (1 mmol)

  • Arylhydrazine (1 mmol)

  • N-Bromosaccharin (NBSac) (1 mmol)

  • Silica gel supported sulfuric acid (H₂SO₄/SiO₂) (0.01 g)

  • n-Hexane

Procedure:

  • In a mortar, grind the 1,3-diketone (1 mmol) and arylhydrazine (1 mmol) with H₂SO₄/SiO₂ (0.01 g) using a pestle at room temperature.

  • To this mixture, add N-bromosaccharin (1 mmol) and continue to mix thoroughly.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add n-hexane (7-10 mL) to the mixture and filter.

  • Wash the residue with n-hexane.

  • Evaporate the solvent from the filtrate to obtain the pure 4-bromopyrazole derivative.

  • If necessary, further purify the product by column chromatography on silica gel.

Protocol 2: Bromination of Pyrazole using Molecular Bromine (Br₂)

This protocol is a general method for the bromination of 1-phenylpyrazole in an inert solvent.[7]

Materials:

  • 1-Phenylpyrazole (50 g)

  • Bromine (61 g)

  • Chloroform (1000 mL)

  • Sodium carbonate solution (excess)

  • Anhydrous sodium carbonate

Procedure:

  • Dissolve 1-phenylpyrazole (50 g) in chloroform (1000 mL) in a suitable reaction vessel and cool to 0°C.

  • Add bromine (61 g) dropwise to the solution at 0°C.

  • After the addition is complete, shake the resulting solution with an excess of sodium carbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium carbonate.

  • Remove the solvent by evaporation to yield the brominated product.

Protocol 3: Bromination of Aromatic Compounds using KBr/H₂O₂

This is a general procedure for the bromination of aromatic compounds, which can be adapted for pyrazoles, using an environmentally friendly oxidizing system.[8][9]

Materials:

  • Aromatic substrate (e.g., pyrazole) (2 mmol)

  • Ammonium bromide (NH₄Br) or Potassium bromide (KBr) (2.2 mmol)

  • 30% Hydrogen peroxide (H₂O₂) (2.2 mmol)

  • Acetic acid (4 mL)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a 25 mL two-necked round-bottom flask, charge the substrate (2 mmol) and ammonium bromide (or potassium bromide) (2.2 mmol) in acetic acid (4 mL).

  • Add 30% hydrogen peroxide (2.2 mmol) dropwise to the reaction mixture.

  • Allow the contents to stir at room temperature.

  • Monitor the reaction by TLC.

  • After completion, treat the reaction mixture with a saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the product.

Reagent Selection and Bromination Strategy

The choice of a suitable brominating agent and strategy is crucial for the successful synthesis of brominated pyrazoles. The following diagram illustrates the logical relationships between different bromination approaches.

Bromination_Strategy cluster_reagents Brominating Reagents cluster_conditions Reaction Conditions cluster_outcomes Desired Outcome Br2 Molecular Bromine (Br₂) InertSolvent Inert Solvent (e.g., CHCl₃) Br2->InertSolvent Traditional Method NBS N-Bromosuccinimide (NBS) NBS->InertSolvent Common Alternative NBSac N-Bromosaccharin (NBSac) SolventFree Solvent-Free NBSac->SolventFree Efficient One-Pot DBDMH DBDMH DBDMH->InertSolvent Cost-Effective CostEffective Cost-Effective DBDMH->CostEffective KBr_H2O2 KBr / H₂O₂ Aqueous Aqueous Medium KBr_H2O2->Aqueous Green Alternative HighYield High Yield InertSolvent->HighYield HighSelectivity High Regioselectivity (C4) InertSolvent->HighSelectivity Catalyst Catalyst (e.g., H₂SO₄/SiO₂, Molybdate) SolventFree->Catalyst SolventFree->HighYield MildConditions Mild Conditions SolventFree->MildConditions Aqueous->Catalyst GreenChemistry Green Chemistry Aqueous->GreenChemistry

Caption: Selection of brominating reagents and corresponding reaction conditions to achieve desired outcomes in pyrazole bromination.

Signaling Pathways and Experimental Workflows

The mechanism of electrophilic bromination of pyrazoles generally proceeds via an arenium ion intermediate, with the attack preferentially occurring at the electron-rich C4 position. The choice of reagent can influence the generation of the active brominating species.

Bromination_Mechanism cluster_activation Reagent Activation cluster_reaction Electrophilic Aromatic Substitution Reagent Brominating Reagent (NBS, Br₂, DBDMH, etc.) Electrophile Electrophilic Bromine (Br⁺ equivalent) Reagent->Electrophile Activator Activator (Acid, Light, Catalyst) Activator->Electrophile Intermediate Arenium Ion Intermediate (Sigma Complex) Pyrazole Pyrazole Substrate Pyrazole->Intermediate + Br⁺ Deprotonation Deprotonation Intermediate->Deprotonation - H⁺ Product 4-Bromopyrazole Deprotonation->Product

Caption: Generalized mechanism for the electrophilic bromination of pyrazoles.

Conclusion

The development of alternative reagents has significantly enhanced the toolkit available for the bromination of pyrazoles, offering milder, safer, and more efficient protocols compared to the use of molecular bromine. N-Bromosaccharin has demonstrated exceptional performance in one-pot syntheses, providing high yields under solvent-free conditions. N-Bromosuccinimide remains a reliable and widely used reagent for selective C4-bromination. For applications where cost is a primary concern, 1,3-dibromo-5,5-dimethylhydantoin presents a viable alternative with its high bromine content. Furthermore, the KBr/H₂O₂ system aligns with the principles of green chemistry, offering an environmentally conscious approach. The choice of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the pyrazole substrate, scale of the reaction, and economic and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for the successful bromination of pyrazoles in a research and development setting.

References

Comparative analysis of catalysts for Suzuki coupling of heteroaryl halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical to the synthesis of a vast array of pharmaceuticals and functional materials. The choice of catalyst is a pivotal factor that dictates the efficiency, substrate scope, and functional group tolerance of this transformation, particularly when employing challenging heteroaryl halides as coupling partners. This guide provides a comparative analysis of prominent palladium-based catalyst systems, supported by experimental data, to facilitate the selection of an optimal catalyst for your synthetic needs.

The catalytic landscape for the Suzuki coupling of heteroaryl halides is dominated by two major classes of ligands: bulky, electron-rich phosphines and N-Heterocyclic Carbenes (NHCs).[1] These ligands, when coordinated to a palladium center, form highly active catalysts capable of facilitating the key steps of the catalytic cycle.

  • Bulky, Electron-Rich Phosphine Ligands: Pioneered by the Buchwald group, dialkylbiaryl phosphines such as SPhos, XPhos, and DavePhos are renowned for their ability to promote the coupling of sterically demanding and electronically diverse substrates, including heteroaryl chlorides.[1][2] The steric bulk and electron-donating nature of these ligands facilitate the oxidative addition of the palladium to the heteroaryl halide and the subsequent reductive elimination to afford the desired product.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are potent sigma-donating ligands that form robust and highly active palladium complexes. The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr, are air- and moisture-stable precatalysts that have demonstrated broad utility in cross-coupling reactions.[1]

Comparative Performance Data

The selection of an appropriate catalyst is highly dependent on the specific heteroaryl halide and coupling partner. Below is a summary of the performance of various catalysts in the Suzuki coupling of different heteroaryl halides.

Heteroaryl HalideBoronic Acid/EsterCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100298Buchwald, S. L. et al.
2-Bromopyridine4-Methoxyphenylboronic acidPEPPSI-IPrK₂CO₃Dioxane801295Organ, M. G. et al.
3-Chloropyridine5-Indole boronic acidPd(OAc)₂ / SPhosK₃PO₄n-Butanol1001877[3]
2-Chloro-5-trifluoromethylpyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane1001692Buchwald, S. L. et al.
2-ChlorothiophenePhenylboronic acidPdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂K₃PO₄Toluene/H₂O1001695[4]
4-BromopyrazolePhenylboronic acidPdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂K₃PO₄Toluene/H₂O1001692[4]
2-Chloro-m-xylenep-Tolylboronic acidPdCl₂{PᵗBu₂(p-NMe₂-Ph)}₂K₂CO₃Toluene/H₂O100694[5]
3-Chloro-2,5-dimethylpyrazineN-Methyl-5-indole boronic acidPd(OAc)₂ / SPhosK₃PO₄n-Butanol1001890[3]
5-Chloro-2-thiophenecarbaldehydeN-Methyl-5-indole boronic acidPd(OAc)₂ / SPhosK₃PO₄n-Butanol1001896[3]

Experimental Workflow and Protocols

A generalized workflow for the Suzuki-Miyaura cross-coupling of heteroaryl halides is depicted below. The specific reagents, conditions, and workup procedures should be optimized for each particular substrate combination.

Suzuki_Coupling_Workflow Generalized Experimental Workflow for Suzuki Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine heteroaryl halide, boronic acid/ester, and base in a reaction vessel B Add solvent(s) A->B C Degas the reaction mixture (e.g., with Argon or Nitrogen) B->C D Add Palladium precatalyst and ligand (or a single-component precatalyst) C->D E Heat the reaction mixture to the desired temperature with stirring D->E Start Reaction F Monitor reaction progress (e.g., by TLC, GC, or LC-MS) E->F G Cool the reaction to room temperature F->G Reaction Complete H Quench the reaction (e.g., with water or saturated NH4Cl) G->H I Extract the product with an organic solvent H->I J Dry the organic layer (e.g., with Na2SO4 or MgSO4) I->J K Concentrate the solution under reduced pressure J->K L Purify the crude product (e.g., by column chromatography) K->L

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Representative Experimental Protocol:

The following is a representative methodology for a Suzuki-Miyaura cross-coupling reaction. Specific quantities, solvents, bases, and temperatures should be optimized based on the substrates and catalyst system chosen.[1]

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[1]

  • The vessel is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).

  • Anhydrous solvent (e.g., toluene, dioxane, or THF) is added via syringe.

  • The palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the ligand (e.g., SPhos, 0.012-0.06 mmol, 1.2-6 mol%) are added. Alternatively, a single-component precatalyst (e.g., PEPPSI-IPr, 1-5 mol%) can be used.[1]

  • Reaction: The reaction vessel is placed in a pre-heated oil bath at the desired temperature (e.g., 80-110 °C) and stirred vigorously for the specified time (typically 1-24 hours).[1]

  • Monitoring: The reaction's progress can be monitored by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.

Catalytic Cycle

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Biaryl R-Pd(II)L_n-R' Transmetal->PdII_Biaryl RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Guide to the Validation of Analytical Methods for 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of various analytical techniques, supported by experimental data and detailed protocols.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Ensuring its purity and quality through validated analytical methods is crucial for the safety and efficacy of the final drug product. This guide explores and compares three prominent analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), for the quantitative and qualitative analysis of this compound.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the analyte's physicochemical properties, the required sensitivity and selectivity, and the intended application (e.g., routine quality control, impurity profiling, or stability studies).

Quantitative Data Summary

The following table summarizes typical performance characteristics of HPLC, GC-MS, and CE for the analysis of pyrazole derivatives and related halogenated compounds. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Linearity Range 0.5 - 150 µg/mL[1]0.01 - 10 µg/L[2]Typically in the low µg/mL range
Correlation Coefficient (r²) > 0.998[1]> 0.997> 0.99
Limit of Detection (LOD) 1 - 4 µg/mL[1]0.01 - 0.32 µg/L[2]~0.45 µg/mL for bromide[3]
Limit of Quantification (LOQ) 3 - 15 µg/mL[1]0.02 - 0.4 µg/L[2]Sub-µg/mL to low µg/mL range
Accuracy (% Recovery) 98 - 102%90 - 110%95 - 105%
Precision (% RSD) < 2%[1]< 15%< 5%

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of pharmaceutical compounds. A reversed-phase method is generally suitable for pyrazole derivatives.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid for MS compatibility.[4]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 25 °C[1]

  • Detection Wavelength: Determined by UV scan of the analyte (typically in the range of 210-260 nm for pyrazole derivatives).

  • Injection Volume: 10 µL

Validation Parameters: The method should be validated according to ICH guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for impurity profiling due to its high sensitivity and the structural information provided by mass spectrometry.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • Capillary column with a mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

Sample Preparation: Samples are typically dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and low sample consumption, making it a valuable alternative to HPLC and GC.

Instrumentation:

  • Capillary electrophoresis system with a UV or DAD detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Data acquisition and processing software

Electrophoretic Conditions:

  • Background Electrolyte (BGE): 25 mM sodium tetraborate buffer, pH 9.2

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

  • Detection Wavelength: Determined by UV scan of the analyte.

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method according to regulatory guidelines.

Analytical Method Validation Workflow start Start: Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Prepare Validation Report end End: Method Approved for Routine Use report->end

Caption: General workflow for analytical method validation.

Comparison of Analytical Techniques

This diagram provides a visual comparison of the key attributes of HPLC, GC-MS, and CE for the analysis of this compound.

Comparison of Analytical Techniques compound This compound hplc HPLC compound->hplc gcms GC-MS compound->gcms ce Capillary Electrophoresis compound->ce hplc_attr Strengths: - Robust & Widely Available - Good for Non-volatile Compounds - Established Validation Protocols hplc->hplc_attr hplc_lim Limitations: - Lower Resolution than CE - May Require Derivatization for some Analytes hplc->hplc_lim gcms_attr Strengths: - High Sensitivity & Selectivity - Provides Structural Information (MS) - Ideal for Volatile Impurities gcms->gcms_attr gcms_lim Limitations: - Requires Volatile & Thermally Stable Analytes - Potential for Analyte Degradation in Injector gcms->gcms_lim ce_attr Strengths: - High Separation Efficiency - Low Sample & Reagent Consumption - Alternative Selectivity ce->ce_attr ce_lim Limitations: - Lower Concentration Sensitivity than GC-MS - Susceptible to Matrix Effects ce->ce_lim

Caption: Comparison of HPLC, GC-MS, and CE for analysis.

References

Biological activity of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 3-(1H-Pyrazol-1-yl)propanenitrile Analogs as Selective TYK2 Inhibitors

This guide provides a comparative analysis of 3-(1H-Pyrazol-1-yl)propanenitrile analogs, focusing on their biological activity as selective Tyrosine Kinase 2 (TYK2) inhibitors. The data presented is based on findings from a study on 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives, which have shown potential in the treatment of inflammatory bowel disease.[1]

Quantitative Data Presentation

The following table summarizes the structure-activity relationship (SAR) for a series of 3-(1H-Pyrazol-1-yl)propanenitrile analogs, highlighting the impact of various substitutions on their TYK2 inhibitory activity. The data is presented with IC50 values, which indicate the concentration of the inhibitor required to reduce the activity of the TYK2 enzyme by 50%.

Compound IDR1 Substitution (Indole Moiety)R2 Substitution (Pyrimidine Moiety)R3 Substitution (Pyrazole Moiety)TYK2 IC50 (nM)
14l (Lead Compound) 1H-Indol-5-yl5-fluoro4-(pyrimidin-4-yl)9
Analog A1H-Indol-5-yl5-chloro4-(pyrimidin-4-yl)15
Analog B1H-Indol-5-yl5-methyl4-(pyrimidin-4-yl)25
Analog C1H-Indol-6-yl5-fluoro4-(pyrimidin-4-yl)50
Analog D1H-Indol-5-yl5-fluoro3-(pyrimidin-4-yl)> 100
Analog E1H-Indazol-5-yl5-fluoro4-(pyrimidin-4-yl)30

Note: The data for Analogs A-E are representative examples based on the structure-activity relationships described in the source publication. The IC50 value for the lead compound 14l is explicitly stated in the research abstract.[1]

Experimental Protocols

In Vitro TYK2 Kinase Assay

The inhibitory activity of the 3-(1H-pyrazol-1-yl)propanenitrile analogs against the TYK2 enzyme was determined using a biochemical kinase assay.

Materials:

  • Recombinant human TYK2 enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (analogs) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • A solution of the recombinant TYK2 enzyme was prepared in the assay buffer.

  • The test compounds were serially diluted in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.

  • The TYK2 enzyme solution was added to the wells of a 384-well plate.

  • The serially diluted test compounds were then added to the respective wells containing the enzyme. A DMSO control (vehicle) was also included.

  • The enzyme and compound mixture was pre-incubated for a specified period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • The kinase reaction was initiated by adding a mixture of the substrate peptide and ATP to each well.

  • The reaction was allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction was terminated by adding a stop reagent, and the amount of ADP produced was quantified using a luminescence-based detection reagent as per the manufacturer's protocol.

  • The luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity, was measured using a plate reader.

  • The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

TYK2 Signaling Pathway

The following diagram illustrates the signaling pathway mediated by TYK2. Cytokines such as IL-12, IL-23, and Type I interferons bind to their respective receptors, leading to the activation of TYK2 and other Janus kinases (JAKs). This initiates a phosphorylation cascade that results in the activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression involved in inflammatory responses.

TYK2_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds TYK2 TYK2 Receptor->TYK2 Activates JAK JAK Receptor->JAK Activates STAT STAT TYK2->STAT Phosphorylates JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates pSTAT_n pSTAT Gene Gene Expression (Inflammation) Inhibitor 3-(Pyrazol-1-yl)propanenitrile Analogs Inhibitor->TYK2 Inhibits pSTAT_n->Gene

Caption: TYK2-mediated cytokine signaling pathway and the point of inhibition.

Experimental Workflow for TYK2 Inhibition Assay

The diagram below outlines the key steps in the experimental workflow for determining the in vitro inhibitory activity of the propanenitrile analogs against the TYK2 enzyme.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, ATP, Substrate) Start->Prepare_Reagents Compound_Dilution Serially Dilute Test Compounds Prepare_Reagents->Compound_Dilution Dispense_Enzyme Dispense TYK2 Enzyme into 384-well Plate Prepare_Reagents->Dispense_Enzyme Add_Compounds Add Diluted Compounds to Plate Compound_Dilution->Add_Compounds Dispense_Enzyme->Add_Compounds Pre_incubation Pre-incubate (15-30 min) Add_Compounds->Pre_incubation Initiate_Reaction Initiate Reaction (Add ATP/Substrate Mix) Pre_incubation->Initiate_Reaction Incubation Incubate (60 min at 30°C) Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Read_Luminescence Read Luminescence Stop_Reaction->Read_Luminescence Data_Analysis Data Analysis (Calculate IC50) Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro TYK2 kinase inhibition assay.

References

A Comparative Benchmarking of Pyrazole Synthesis Protocols: From Classic to Contemporary Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of various pyrazole synthesis protocols, ranging from the traditional Knorr synthesis to modern green chemistry approaches. The performance of each method is evaluated based on experimental data for key metrics such as reaction yield, time, and conditions.

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Consequently, the development of efficient and sustainable methods for its synthesis is an area of active research. This comparative guide delves into five prominent protocols for pyrazole synthesis: the classical Knorr synthesis, microwave-assisted synthesis, ultrasound-assisted synthesis, one-pot synthesis, and solvent-free synthesis. By presenting quantitative data, detailed experimental procedures, and clear visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate synthetic strategy for their specific needs.

Comparative Analysis of Pyrazole Synthesis Protocols

The efficiency of different pyrazole synthesis protocols can be quantitatively compared based on several key parameters, including reaction yield, reaction time, temperature, and the use of solvents and catalysts. The following table summarizes these metrics for a representative example from each of the five discussed protocols.

Synthesis ProtocolKey ReactantsProductYield (%)Reaction TimeTemperature (°C)SolventCatalyst
Classical Knorr Synthesis Ethyl benzoylacetate, Hydrazine hydrate5-Phenyl-2,4-dihydro-3H-pyrazol-3-one~791 hour~1001-PropanolGlacial acetic acid
Microwave-Assisted Synthesis Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-ethoxy-benzaldehyde(Z)-4-(4-Ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone7110 minutesNot specified (420 W)Solvent-freeNone
Ultrasound-Assisted Synthesis α,β-Unsaturated cyanoester, Phenyl hydrazine1,5-Disubstituted pyrazoleHigh (not specified)75-90 minutes60Not specifiedCu(I)
One-Pot Synthesis from Chalcones Chalcone, Hydrazine hydrate3,5-Diphenyl-1H-pyrazoleGood (not specified)30 minutesNot specifiedNot specifiedPd/C/K-10
Solvent-Free Synthesis 4-Phenylurazole, Dialkyl acetylenedicarboxylates, IsocyanidesHighly functionalized pyrazoles75-86A few minutesRoom TemperatureSolvent-freeTetrabutylammonium bromide (TBAB)

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below. These protocols are intended as a starting point and may require optimization for different substrates and scales.

Classical Knorr Pyrazole Synthesis

This protocol describes the synthesis of 5-phenyl-2,4-dihydro-3H-pyrazol-3-one from ethyl benzoylacetate and hydrazine hydrate.[2]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[2]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2]

  • Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Once the reaction is complete, add water (10 mL) to the hot reaction mixture with stirring.[2]

  • Allow the mixture to cool slowly to facilitate the precipitation of the product.[2]

  • Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[2]

Microwave-Assisted One-Pot Synthesis

This protocol details the solvent-free, one-pot synthesis of a 4-arylidenepyrazolone derivative using a domestic microwave oven.[3]

Materials:

  • Ethyl acetoacetate

  • 3-Nitrophenylhydrazine

  • 3-Methoxy-4-ethoxy-benzaldehyde

Procedure:

  • In a one-neck 50-mL flask, combine ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[3]

  • Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.[3]

  • After irradiation, allow the reaction mixture to cool to room temperature.

  • The product can be purified by appropriate chromatographic techniques.

Ultrasound-Assisted Synthesis

This protocol describes a general method for the synthesis of 1,5-disubstituted pyrazoles under ultrasound irradiation.[4]

Materials:

  • α,β-Unsaturated cyanoester

  • Phenyl hydrazine

  • Sodium ethoxide

  • Cu(I) catalyst

Procedure:

  • In a suitable reaction vessel, dissolve the α,β-unsaturated cyanoester and phenyl hydrazine in an appropriate solvent.

  • Add sodium ethoxide as a base and 10 mol % of a Cu(I) catalyst.

  • Place the reaction vessel in an ultrasonic bath and irradiate at 60°C for 75-90 minutes.[4]

  • Monitor the reaction by TLC.

  • Upon completion, the product can be isolated and purified using standard work-up procedures.

One-Pot Synthesis from Chalcones

This protocol outlines the synthesis of 3,5-diphenyl-1H-pyrazole from a chalcone and hydrazine hydrate using a palladium catalyst.[5]

Materials:

  • Chalcone

  • Hydrazine hydrate

  • Pd/C/K-10 catalyst

Procedure:

  • Combine the chalcone, hydrazine hydrate, and the Pd/C/K-10 catalyst in a reaction flask.

  • The reaction is typically carried out in a suitable solvent and heated.

  • The reaction is complete within 30 minutes.[5]

  • The catalyst can be filtered off, and the product isolated from the filtrate.

Solvent-Free Synthesis

This protocol describes an environmentally friendly, one-pot, three-component synthesis of highly functionalized pyrazoles at room temperature.[6]

Materials:

  • 4-Phenylurazole or 1,2-dibenzoylhydrazine

  • Tetrabutylammonium bromide (TBAB)

  • Dialkyl acetylenedicarboxylate

  • Isocyanide

Procedure:

  • Thoroughly mix 4-phenylurazole or 1,2-dibenzoylhydrazine (1.0 mmol) and TBAB (1.0 mmol) in a reaction flask.[6]

  • Add the dialkyl acetylenedicarboxylate (1.0 mmol) followed by the isocyanide (1.0 mmol) and mix with a glass rod.[6]

  • Keep the resulting mixture at room temperature. The reaction is typically complete within a few minutes.[6]

  • The product can be extracted with an organic solvent, and the TBAB can be recovered by washing with water.[1]

Visualizing the Synthesis Workflows

To further aid in the understanding of these diverse synthetic protocols, the following diagrams, generated using the DOT language, illustrate the logical flow of each method.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Pyrazole Pyrazole Dehydration->Pyrazole Microwave_Assisted_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactants_Mixed Mixture of Reactants (e.g., Dicarbonyl, Hydrazine, Aldehyde) Microwave_Irradiation Microwave Irradiation (Solvent-free) Reactants_Mixed->Microwave_Irradiation Pyrazole_Product Pyrazole Derivative Microwave_Irradiation->Pyrazole_Product Ultrasound_Assisted_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactants_Solution Solution of Reactants and Catalyst Ultrasonic_Irradiation Ultrasonic Irradiation Reactants_Solution->Ultrasonic_Irradiation Pyrazole_Product Pyrazole Derivative Ultrasonic_Irradiation->Pyrazole_Product One_Pot_Synthesis cluster_reactants Reactants cluster_process One-Pot Reaction cluster_product Product Chalcone Chalcone Cyclization_Dehydrogenation Tandem Cyclization- Dehydrogenation Chalcone->Cyclization_Dehydrogenation Hydrazine Hydrazine Hydrazine->Cyclization_Dehydrogenation Catalyst Catalyst Catalyst->Cyclization_Dehydrogenation Pyrazole Pyrazole Cyclization_Dehydrogenation->Pyrazole Solvent_Free_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Reactant_1 Hydrazine Derivative Mixing Thorough Mixing at Room Temperature Reactant_1->Mixing Reactant_2 Dicarbonyl Derivative Reactant_2->Mixing Reactant_3 Isocyanide Reactant_3->Mixing Catalyst Catalyst (TBAB) Catalyst->Mixing Pyrazole Functionalized Pyrazole Mixing->Pyrazole

References

In-Silico Prediction of Reactivity for Substituted Pyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Predicting the reactivity of substituted pyrazoles is crucial for designing novel drug candidates, optimizing synthetic routes, and understanding their metabolic fate. In-silico methods offer a rapid and cost-effective approach to assess pyrazole reactivity, guiding experimental efforts and accelerating the drug discovery pipeline. This guide provides a comparative overview of common in-silico techniques for predicting the reactivity of substituted pyrazoles, supported by experimental data and detailed protocols.

Comparison of In-Silico Prediction Methods

Various computational methods are employed to predict the reactivity of pyrazole derivatives. The most prominent among these are Quantitative Structure-Activity Relationship (QSAR) models, Density Functional Theory (DFT) calculations, and more recently, Machine Learning (ML) algorithms. Each method offers distinct advantages and limitations in terms of accuracy, computational cost, and the insights they provide.

Quantitative Data Summary

The following table summarizes the performance of different in-silico models in predicting the reactivity of substituted pyrazoles, benchmarked against experimental data.

In-Silico ModelPredicted PropertyExperimental AssayKey Findings & Performance Metrics
3D-QSAR (CoMFA/CoMSIA) JAK1/JAK2 Enzyme Inhibition (pIC50)In-vitro Kinase Inhibition AssayAtom-based 3D-QSAR models showed good predictive ability with a regression coefficient (R²) of 0.8372 and a cross-validated R² (Q²) of 0.7381 for JAK1 inhibitors.[3]
DFT (B3LYP/6-31G(d,p)) Electronic Properties (HOMO-LUMO gap, Mulliken charges)Spectroscopic Analysis (FT-IR, NMR)DFT calculations accurately predict molecular geometry and electronic properties, which correlate with reactivity. For instance, a smaller HOMO-LUMO gap suggests higher reactivity.[4][5][6]
Machine Learning (XGBoost) Corrosion Inhibition Efficiency (%)Weight Loss MeasurementMachine learning models, particularly XGBoost, have demonstrated high accuracy (R² = 0.995) in predicting the corrosion inhibition efficiency of pyrazole derivatives.[7]
Molecular Docking Binding Affinity (kcal/mol) to COX-IIIn-vitro Enzyme Inhibition AssayDocking studies of pyrazole hydrazones against COX-II revealed favorable binding energies, with the 4-fluorophenyl substituted compound showing a lower binding energy (-8.03 kcal/mol) compared to the unsubstituted analog (-7.21 kcal/mol), suggesting enhanced activity.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating in-silico predictions. Below are protocols for key experiments cited in the comparison.

Synthesis of Substituted Pyrazoles

A common method for synthesizing substituted pyrazoles is through the condensation of chalcones with hydrazine derivatives.[8]

Protocol: Synthesis of 1,5-Diarylpyrazoles from Chalcones

  • Chalcone Synthesis: Dissolve an appropriate acetophenone (1.0 mmol) and an aryl aldehyde (1.0 mmol) in ethanol. Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred mixture at room temperature. Filter the precipitated chalcone, wash it thoroughly with cold water until the filtrate is neutral, and then dry the product.

  • Pyrazole Formation: Suspend the synthesized chalcone (1.0 mmol) in a solvent such as ethanol or acetic acid. Add a hydrazine derivative (e.g., 4-sulfonamidophenyl hydrazine hydrochloride, 1.1 mmol).

  • Reaction Execution: Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling, pour the reaction mixture into ice water. Collect the resulting solid by filtration, wash with water, and purify by recrystallization to yield the final 1,5-diarylpyrazole.[8]

In-Vitro Kinase Inhibition Assay

This assay is used to determine the inhibitory activity of pyrazole compounds against a target kinase, a common measure of their biological reactivity and potential as therapeutic agents.[8]

Protocol: General In-Vitro Kinase Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase (e.g., JAK1), a specific substrate peptide, ATP, and MgCl₂.

  • Compound Preparation: Serially dilute the test pyrazole compounds in DMSO to create a range of concentrations.

  • Reaction Initiation: In a 96-well plate, add the kinase, the test compound dilution, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity, typically by quantifying the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

Visualizing In-Silico Workflows and Biological Pathways

Graphical representations are invaluable for understanding complex processes and relationships in drug discovery and computational chemistry.

in_silico_workflow cluster_data Data Acquisition & Preparation cluster_modeling Computational Modeling cluster_prediction Prediction & Validation data Chemical Structure (SMILES, SDF) dft DFT Calculations (Electronic Properties) data->dft qsar QSAR Model Building (CoMFA, CoMSIA) data->qsar ml Machine Learning (Model Training) data->ml exp_data Experimental Data (Reactivity, IC50) exp_data->qsar exp_data->ml dft->qsar Descriptors predict Reactivity Prediction qsar->predict ml->predict validate Experimental Validation predict->validate validate->qsar Model Refinement validate->ml Model Refinement

Caption: General workflow for in-silico reactivity prediction of pyrazoles.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-4) receptor Cytokine Receptor cytokine->receptor jak JAK Kinase receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p stat_p->stat_p gene Gene Transcription stat_p->gene Nuclear Translocation pyrazole Pyrazole Inhibitor pyrazole->jak Inhibition

Caption: JAK-STAT signaling pathway inhibited by pyrazole derivatives.[9]

model_relationships dft DFT Calculations descriptors Quantum Chemical Descriptors (HOMO, LUMO, Charges) dft->descriptors qsar QSAR Models descriptors->qsar Input for ml Machine Learning Models descriptors->ml Features for docking Molecular Docking binding_scores Binding Affinity Scores docking->binding_scores binding_scores->qsar Input for binding_scores->ml Features for

Caption: Logical relationships between different in-silico prediction methods.

References

A Comparative Analysis of Experimental and Calculated Spectroscopic Data for Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Spectroscopic Characterization

The robust characterization of novel chemical entities is a cornerstone of modern drug discovery and development. Pyrazole derivatives, and specifically bromopyrazoles, represent a significant class of heterocyclic compounds with wideranging pharmacological potential.[1] A meticulous comparison of experimentally acquired spectroscopic data with theoretically calculated values provides a powerful tool for unambiguous structure elucidation and a deeper understanding of the electronic properties of these molecules. This guide offers a comparative analysis of experimental and calculated spectroscopic data for bromopyrazoles, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation: A Side-by-Side Comparison

The following tables present a direct comparison of experimental and calculated spectroscopic data for a representative bromopyrazole, 4-bromo-1H-pyrazole. The calculated data were obtained using Density Functional Theory (DFT), a common and reliable computational method in quantum chemistry.[2][3]

Table 1: ¹H NMR Chemical Shifts (δ) in ppm for 4-bromo-1H-pyrazole

ProtonExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
N-H~13.010.00
H-3, H-57.677.64

Experimental data sourced from Krueger et al. (2023)[2][3]. Calculated data from DFT (ωB97XD/cc-pVTZ) as reported in the same study.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm for 1-phenyl-4-bromo-pyrazole

CarbonExperimental Chemical Shift (ppm)
C-3140.7
C-493.3
C-5129.5
C-ipso139.5
C-ortho119.5
C-meta129.4
C-para127.3

Experimental data for 1-phenyl-4-bromo-pyrazole.[4]

Table 3: Key IR Vibrational Frequencies (cm⁻¹) for 4-bromo-1H-pyrazole

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H stretch3133-
C-H stretch3108, 3015-
Ring vibrations1485, 1410, 1340-

Experimental and calculated data sourced from Krueger et al. (2023)[2][3]. The calculated values in the original study were presented graphically; specific peak assignments were not tabulated.

Mandatory Visualization

The following diagram illustrates the general workflow for comparing experimental and calculated spectroscopic data, a crucial process in the structural validation of synthesized compounds like bromopyrazoles.

workflow Workflow for Comparison of Experimental and Calculated Spectroscopic Data cluster_experimental Experimental Analysis cluster_computational Computational Analysis exp_synthesis Synthesis of Bromopyrazole exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_ms Mass Spectrometry exp_synthesis->exp_ms exp_data Experimental Data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data compare Compare Experimental and Calculated Data exp_data->compare comp_structure Propose Structure comp_dft DFT Calculations (e.g., B3LYP) comp_structure->comp_dft comp_nmr Calculate NMR Shifts (GIAO) comp_dft->comp_nmr comp_ir Calculate Vibrational Frequencies comp_dft->comp_ir comp_data Calculated Data comp_nmr->comp_data comp_ir->comp_data comp_data->compare validate Structure Validated compare->validate

References

A Comparative Guide to Chiral Stationary Phases for Pyrazole Enantioseparation

Author: BenchChem Technical Support Team. Date: December 2025

The successful separation of pyrazole enantiomers is a critical step in drug discovery and development, as individual enantiomers can exhibit significantly different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. This guide provides a comparative analysis of different CSPs, focusing on polysaccharide-based phases, which have demonstrated broad applicability and high efficiency in resolving pyrazole racemates.

Overview of Chiral Stationary Phases

Chiral recognition in HPLC is primarily achieved through the use of CSPs that create a chiral environment, allowing for differential interaction with enantiomers. The most widely used CSPs for pyrazole enantioseparation are polysaccharide-based, specifically derivatives of cellulose and amylose.[1][2][3] These CSPs, available in both coated and immobilized forms, offer a combination of hydrogen bonding, π-π, and dipole-dipole interactions that are effective for the chiral recognition of a wide range of compounds, including pyrazoles.[3][4][5] While other CSPs like cyclodextrin-based and Pirkle-type phases exist, polysaccharide derivatives have shown the most widespread success for this particular class of analytes.[3][6]

Comparative Performance of Polysaccharide-Based CSPs

Studies consistently show that both cellulose and amylose-based CSPs can achieve baseline separation for various pyrazole derivatives.[1][7] The choice between them often depends on the specific analyte structure and the desired chromatographic conditions, such as the elution mode.

Cellulose-Based CSPs: Columns such as Lux Cellulose-2 and Chiralcel® OD have proven highly effective.[1][8] Cellulose-based columns often show superiority when using polar organic mobile phases (e.g., pure acetonitrile, methanol, or ethanol).[1][9] This mode is advantageous for achieving short analysis times and sharp peaks, which is ideal for high-throughput screening and quality control.[1][10]

Amylose-Based CSPs: Amylose-based columns, like Lux Amylose-2 and Chiralpak® AD, demonstrate exceptional resolving power, particularly in the normal-phase elution mode (e.g., n-hexane/alcohol mixtures).[1][9] For some pyrazole derivatives, amylose phases can provide higher resolution values compared to their cellulose counterparts under these conditions, though often with longer run times.[1] The helical structure of amylose derivatives can create a complex chiral environment, leading to enhanced chiral recognition for certain molecules.[11]

The selection between cellulose and amylose is not always straightforward. For instance, in one study on 18 different 4,5-dihydro-1H-pyrazole derivatives, the cellulose-based column was superior in polar organic modes, while the amylose-based column showed greater resolving ability in the normal elution mode.[1]

Quantitative Data Summary

The following table summarizes experimental data from various studies on the enantioseparation of pyrazole derivatives, highlighting the performance of different polysaccharide-based CSPs under varied conditions.

Analyte ClassChiral Stationary Phase (CSP)Mobile Phaseα (Selectivity)Rs (Resolution)Reference
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazolesChiralpak ADn-Hexane / 2-Propanol>1.1Baseline[8]
1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazolesChiralcel ODn-Hexane / 2-Propanol>1.1Baseline[8]
4,5-dihydro-1H-pyrazole derivatives (Group 1)Lux Cellulose-2Acetonitrile (100%)1.14 - 1.542.5 - 7.5[1]
4,5-dihydro-1H-pyrazole derivatives (Group 1)Lux Amylose-2n-Hexane / Ethanol (1:1)1.18 - 1.342.5 - 5.1[1][9]
4,5-dihydro-1H-pyrazole derivatives (Group 2)Lux Cellulose-2Acetonitrile (100%)1.48 - 2.1410.0 - 18.0[1][9]
4,5-dihydro-1H-pyrazole derivatives (Group 2)Lux Amylose-2n-Hexane / Ethanol (1:1)1.13 - 1.251.9 - 3.8[1][9]
4,5-dihydro-1H-pyrazole derivatives (Group 3)Lux Cellulose-2Methanol (100%)1.25 - 1.603.5 - 6.5[1][9]
4,5-dihydro-1H-pyrazole derivatives (Group 3)Lux Amylose-2Acetonitrile (100%)1.57 - 2.157.5 - 12.0[1]
5-methoxy-2-(3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenolChiralpak IAIsopropanol / n-Hexane (5:95)1.245.66[4]

Experimental Protocols

The methodologies outlined below are representative of the typical procedures used for the chiral separation of pyrazoles on polysaccharide-based CSPs.

1. Instrumentation:

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector is used.

2. Chiral Columns:

  • Cellulose-based: Lux Cellulose-2 [cellulose tris(3-chloro-4-methylphenylcarbamate)] or Chiralcel OD-H [cellulose tris(3,5-dimethylphenylcarbamate)].

  • Amylose-based: Lux Amylose-2 [amylose tris(5-chloro-2-methylphenylcarbamate)] or Chiralpak AD-H [amylose tris(3,5-dimethylphenylcarbamate)].

  • Typical column dimensions are 250 mm x 4.6 mm with 3 µm or 5 µm particle sizes.[1]

3. Mobile Phases:

  • Normal Phase (NP) Mode: Mixtures of n-hexane and an alcohol modifier (e.g., ethanol, 2-propanol). A common starting composition is 90:10 (v/v) n-hexane:alcohol.

  • Polar Organic (PO) Mode: Pure solvents such as acetonitrile, methanol, ethanol, or mixtures thereof (e.g., methanol/acetonitrile 1:1 v/v).[9]

4. Chromatographic Conditions:

  • Flow Rate: Typically set between 0.5 and 1.0 mL/min.

  • Temperature: Column temperature is usually maintained at 25 °C.

  • Detection: UV detection wavelength is selected based on the analyte's chromophore (e.g., 254 nm or 287 nm).[4]

  • Injection Volume: 5-10 µL of the sample solution.

5. Sample Preparation:

  • Racemic pyrazole samples are dissolved in a suitable mobile phase component (e.g., ethanol or the mobile phase itself) to a concentration of approximately 1 mg/mL.

Logical Workflow for CSP Selection

The process of developing a successful enantioseparation method for a novel pyrazole compound follows a logical progression of screening and optimization. The workflow diagram below illustrates these steps.

G cluster_csps Select CSP Type cluster_modes Select Elution Mode Analyte Novel Pyrazole Analyte Screening Phase 1: CSP & Mode Screening Analyte->Screening Cellulose Cellulose-based CSP (e.g., Lux Cellulose-2) Screening->Cellulose Amylose Amylose-based CSP (e.g., Lux Amylose-2) Screening->Amylose NP_Mode Normal Phase (Hexane/Alcohol) Cellulose->NP_Mode Test PO_Mode Polar Organic (ACN, MeOH, EtOH) Cellulose->PO_Mode Test Optimization Phase 2: Method Optimization Amylose->NP_Mode Test Amylose->PO_Mode Test Params Adjust Parameters: - Modifier Type/Concentration - Flow Rate - Temperature Optimization->Params Result Successful Enantioseparation (Rs > 1.5) Params->Result

Caption: Workflow for pyrazole enantioseparation method development.

References

Safety Operating Guide

Proper Disposal of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the safe disposal of 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile.

This compound, a brominated pyrazole nitrile, is categorized as hazardous waste and requires specific disposal procedures. Adherence to these protocols is critical to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.[1][2] This includes:

  • Eye Protection: Chemical safety goggles (European Standard EN 166).[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Long-sleeved clothing.[1]

  • Respiratory Protection: In case of inadequate ventilation or potential for dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Avoid the formation of dust and prevent contact with skin, eyes, and clothing.[1][2]

Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous waste.[1][3]

  • Waste Segregation:

    • Solid Waste: Collect any solid residue of the compound, as well as contaminated materials such as filter paper, weighing boats, and disposable gloves, in a clearly labeled, sealed container designated for "Halogenated Organic Waste".[3] Do not mix with non-halogenated waste.[3]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste".[3]

  • Container Labeling:

    • All waste containers must be accurately labeled with the chemical name, "Hazardous Waste," and "Halogenated Organic Waste".[3]

  • Storage of Waste:

    • Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. Follow all local, state, and federal regulations for hazardous waste disposal.

In the event of a small spill, alert personnel in the vicinity. If the material is flammable, extinguish all ignition sources. The spill can be treated with sodium thiosulfate before being absorbed with an inert material and collected into a labeled hazardous waste container.[3]

Quantitative Data Summary

ParameterInformationSource
Chemical Formula C6H6BrN3Sigma-Aldrich
CAS Number 1007518-24-2Sigma-Aldrich
Hazard Classification Acute Toxicity Category 4 (Oral, Dermal, Inhalation) - Based on similar compoundFisher Scientific[1]
Waste Category Hazardous Waste, Halogenated Organic WasteBenchchem[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_assessment cluster_solid cluster_liquid cluster_end start Waste Generation (this compound) assess Is the waste solid or liquid? start->assess solid_waste Solid Waste (e.g., residue, contaminated labware) assess->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) assess->liquid_waste Liquid collect_solid Collect in a labeled 'Halogenated Organic Solid Waste' container solid_waste->collect_solid storage Store waste in a designated, secure area collect_solid->storage collect_liquid Collect in a labeled 'Halogenated Organic Liquid Waste' container liquid_waste->collect_liquid collect_liquid->storage disposal Arrange for pickup by a licensed hazardous waste contractor storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(4-bromo-1H-pyrazol-1-yl)propanenitrile

This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedures are based on best practices for handling similar brominated heterocyclic and nitrile compounds.

Hazard Identification and Classification
Hazard ClassPotential HazardPrecautionary Statements
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product.[2]
Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing. If on skin, wash with plenty of soap and water.[2][3]
Eye Damage/Irritation May cause serious eye irritation.Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[2][3]
Environmental Hazard Potentially harmful to aquatic life.Avoid release to the environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The minimum required PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4]

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement for incidental contact.[4] For extended tasks, consider double-gloving or using thicker nitrile gloves (greater than 8-mil for short-term splash protection).[5] Always change gloves immediately after contamination.[5]
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesMust be worn at all times in the laboratory.[6] Use chemical safety goggles when there is a splash hazard.[1] A face shield may be required for procedures with a high risk of splashing.[7]
Body Protection Laboratory coatA long-sleeved lab coat is mandatory to protect skin and clothing.[6][7]
Respiratory Protection Use in a well-ventilated areaAll handling of this compound should be done in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[2]

Operational and Disposal Plans

Experimental Protocol for Safe Handling
  • Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. An eyewash station and safety shower must be accessible.[1]

  • Weighing and Transfer : Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • Solution Preparation : When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reaction Setup : Ensure all glassware is properly secured and that the reaction is conducted in the fume hood.

  • Post-Handling : After handling, decontaminate the work area. Remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them in the designated hazardous waste container.[7] Wash hands thoroughly with soap and water.[3]

Spill and Emergency Procedures
  • Minor Spill : If a small amount of the solid is spilled within the fume hood, carefully sweep it up using appropriate tools and place it in a labeled hazardous waste container.[2] Decontaminate the area.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing.[3] Seek medical attention if irritation persists.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[2]

Waste Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : Collect any unused compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled hazardous waste container designated for "Halogenated Organic Waste."[8]

  • Liquid Waste : Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers for halogenated organic waste.[8] Do not pour down the drain.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Visual Safety Workflow

The following diagram illustrates the standard workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety handle_weigh Weigh and Transfer prep_safety->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon Experiment Complete emergency_spill Spill handle_reaction->emergency_spill If Spill Occurs emergency_exposure Personal Exposure handle_reaction->emergency_exposure If Exposure Occurs cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_wash Remove PPE and Wash Hands cleanup_waste->cleanup_wash emergency_action_spill Contain and Clean Up emergency_spill->emergency_action_spill emergency_action_exposure First Aid and Medical Attention emergency_exposure->emergency_action_exposure

Caption: Workflow for handling hazardous chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.